molecular formula C10H7NO6 B8706825 4-Hydroxy-6-methoxy-3-nitrocoumarin

4-Hydroxy-6-methoxy-3-nitrocoumarin

Cat. No.: B8706825
M. Wt: 237.17 g/mol
InChI Key: CPMOVDXRQYGPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-6-methoxy-3-nitrocoumarin is a useful research compound. Its molecular formula is C10H7NO6 and its molecular weight is 237.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7NO6

Molecular Weight

237.17 g/mol

IUPAC Name

4-hydroxy-6-methoxy-3-nitrochromen-2-one

InChI

InChI=1S/C10H7NO6/c1-16-5-2-3-7-6(4-5)9(12)8(11(14)15)10(13)17-7/h2-4,12H,1H3

InChI Key

CPMOVDXRQYGPSF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2O)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-6-methoxy-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis pathway for 4-hydroxy-6-methoxy-3-nitrocoumarin, a molecule of interest for researchers, scientists, and professionals in drug development. The synthesis is a two-step process commencing with the formation of the coumarin backbone followed by nitration. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is achieved in two primary stages:

  • Step 1: Synthesis of 4-hydroxy-6-methoxycoumarin. This intermediate is synthesized from 4-methoxyphenol and malonic acid via a condensation reaction.

  • Step 2: Nitration of 4-hydroxy-6-methoxycoumarin. The intermediate is then nitrated at the C3 position using a nitrating agent to yield the final product.

The overall reaction scheme is presented below:

synthesis_pathway cluster_step1 Step 1: Condensation A 4-Methoxyphenol C 4-Hydroxy-6-methoxycoumarin placeholder1 A->placeholder1 B Malonic Acid B->placeholder1 D This compound C->D Nitration placeholder1->C Condensation

A high-level overview of the two-step synthesis process.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps in the synthesis of this compound.

This procedure is adapted from established methods for the synthesis of 4-hydroxycoumarin derivatives from phenols and malonic acid.

Materials:

  • 4-Methoxyphenol

  • Malonic acid

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Phosphorus oxychloride (POCl₃)

  • 10% aqueous Sodium Carbonate (Na₂CO₃) solution

  • Dilute Hydrochloric acid (HCl)

  • Water

Procedure:

  • A mixture of 4-methoxyphenol, malonic acid, anhydrous zinc chloride, and phosphorus oxychloride is prepared.

  • The reaction mixture is heated at 60-65 °C for an extended period, typically around 40 hours.

  • After heating, the mixture is cooled to room temperature.

  • The cooled mixture is carefully decomposed by the slow addition of water.

  • The resulting solid precipitate is collected by filtration.

  • The crude solid is dissolved in a 10% aqueous solution of sodium carbonate.

  • The solution is then acidified with dilute hydrochloric acid to precipitate the product.

  • The purified 4-hydroxy-6-methoxycoumarin is collected by filtration, washed with water, and dried.

This protocol is based on general methods for the nitration of 4-hydroxycoumarin derivatives.

Materials:

  • 4-hydroxy-6-methoxycoumarin

  • Glacial acetic acid

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Ethanol

Procedure:

  • 4-hydroxy-6-methoxycoumarin is suspended in glacial acetic acid in a flask.

  • A mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) is prepared and cooled.

  • The nitrating mixture is added dropwise to the suspension of the coumarin in glacial acetic acid, while maintaining the temperature of the reaction mixture below 10°C using an ice bath.

  • Once the addition is complete, the reaction mixture is stirred at room temperature for approximately one hour.

  • The reaction mixture is then poured into a beaker containing crushed ice, leading to the precipitation of the crude product.

  • The crude this compound is filtered and washed with cold water.

  • The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound and its precursor.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
4-Hydroxy-6-methoxycoumarinC₁₀H₈O₄192.1760-70218-220
This compoundC₁₀H₇NO₆237.1770-80Not specified

Note: Yields are indicative and can vary based on reaction conditions and scale.

Logical Workflow for Synthesis and Purification

The logical flow from starting materials to the purified final product is illustrated in the diagram below.

experimental_workflow Start Starting Materials: 4-Methoxyphenol, Malonic Acid Step1 Step 1: Condensation Reaction (ZnCl2, POCl3, 60-65°C) Start->Step1 Workup1 Workup 1: Water decomposition, Filtration Step1->Workup1 Purification1 Purification 1: Dissolution in Na2CO3, Acidification with HCl Workup1->Purification1 Intermediate Intermediate: 4-Hydroxy-6-methoxycoumarin Purification1->Intermediate Step2 Step 2: Nitration (HNO3, H2SO4, <10°C) Intermediate->Step2 Workup2 Workup 2: Precipitation in ice water, Filtration Step2->Workup2 Purification2 Purification 2: Recrystallization from Ethanol Workup2->Purification2 FinalProduct Final Product: This compound Purification2->FinalProduct End Characterization (NMR, IR, MS) FinalProduct->End

The experimental workflow from reactants to final product.

Spectroscopic Characterization of 4-Hydroxy-6-methoxy-3-nitrocoumarin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Hydroxy-6-methoxy-3-nitrocoumarin, a coumarin derivative of significant interest in medicinal chemistry. This document details the methodologies for various spectroscopic techniques and presents the available data in a structured format to facilitate research and development. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates information on the closely related analog, 4-Hydroxy-3-nitrocoumarin, and provides expected spectral characteristics based on the analysis of similar coumarin structures.

Introduction to this compound

Coumarin and its derivatives are a class of benzopyrone compounds that are abundant in nature and exhibit a wide range of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties. The introduction of a nitro group and methoxy and hydroxyl substitutions on the coumarin scaffold can significantly modulate its biological activity. This compound is a synthetic derivative with potential applications in drug discovery, necessitating a thorough understanding of its structural and electronic properties through spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-Hydroxy-3-nitrocoumarin, a close structural analog of the title compound. The data for the 6-methoxy derivative is expected to show shifts in the spectral features due to the electronic effects of the methoxy group.

Table 1: UV-Visible Spectroscopic Data for 4-Hydroxy-3-nitrocoumarin

Solventλmax (nm)Molar Absorptivity (ε)Electronic Transition
Various Organic Solvents~272, ~320-350Not Reportedπ → π* and n → π*

Data is based on studies of 4-Hydroxy-3-nitrocoumarin and its metal complexes. The exact λmax can vary depending on the solvent polarity.

Table 2: FT-IR Vibrational Frequencies for 4-Hydroxy-3-nitrocoumarin

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (stretch)~3400Broad
C-H (aromatic stretch)~3100-3000Medium
C=O (lactone carbonyl stretch)~1720Strong
C=C (aromatic stretch)~1600, ~1550Medium-Strong
NO₂ (asymmetric stretch)~1530Strong
NO₂ (symmetric stretch)~1340Strong
C-O (stretch)~1200Strong

These are characteristic vibrational frequencies and may shift slightly in this compound.

Table 3: Expected ¹H NMR Chemical Shifts (δ) for this compound

ProtonExpected Chemical Shift (ppm)Multiplicity
H-5~7.5 - 7.8d
H-7~6.8 - 7.1dd
H-8~6.9 - 7.2d
OCH₃~3.9s
OHVariable (broad singlet)s

Predicted values based on known substituent effects on the coumarin ring. The exact chemical shifts and coupling constants would need to be determined experimentally.

Table 4: Expected ¹³C NMR Chemical Shifts (δ) for this compound

CarbonExpected Chemical Shift (ppm)
C-2~160
C-3~125
C-4~165
C-4a~115
C-5~120
C-6~155
C-7~100
C-8~110
C-8a~150
OCH₃~56

Predicted values based on known substituent effects on the coumarin ring.

Table 5: Expected Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
[M]+•Molecular Ion
[M-NO₂]+Loss of nitro group
[M-CO]+•Loss of carbon monoxide
[M-CO-CH₃]+Subsequent loss of methyl radical

Fragmentation patterns of coumarins often involve the loss of CO and substituents from the aromatic ring.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Visible Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Instrumentation: A double-beam UV-Visible spectrophotometer.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). From the stock solution, prepare a series of dilutions to obtain concentrations within the linear range of the instrument (typically 1-10 µg/mL).

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes. Select the desired wavelength range (e.g., 200-800 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

  • Sample Measurement: Rinse the sample cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If performing quantitative analysis, create a calibration curve by plotting absorbance versus concentration for the standard solutions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.

Procedure (using ATR):

  • Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure, including the connectivity of atoms and the stereochemistry.

Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

Procedure for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum.

  • Data Processing and Analysis: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one coupled with a gas chromatograph (GC-MS) or with a direct infusion source, using Electron Ionization (EI).

Procedure (using EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the ion source. For GC-MS, the sample is first vaporized and separated on a GC column.

  • Ionization: The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak ([M]+•) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification UV_Vis UV-Visible Spectroscopy Purification->UV_Vis FTIR FT-IR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Spectral_Data Acquisition of Spectral Data UV_Vis->Spectral_Data FTIR->Spectral_Data NMR->Spectral_Data MS->Spectral_Data Structural_Elucidation Structural Elucidation Spectral_Data->Structural_Elucidation

Caption: General experimental workflow for the synthesis and spectroscopic characterization of coumarin derivatives.

Plausible Anti-Inflammatory Signaling Pathway

Based on studies of structurally similar 4-hydroxy-7-methoxycoumarin, a plausible anti-inflammatory mechanism for this compound involves the inhibition of the NF-κB and MAPK signaling pathways.[1]

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 IKK IKK TLR4->IKK Pro_inflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) ERK->Pro_inflammatory_Mediators JNK->Pro_inflammatory_Mediators p38->Pro_inflammatory_Mediators IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Coumarin This compound Coumarin->ERK Inhibition Coumarin->JNK Inhibition Coumarin->IKK Inhibition

Caption: Plausible anti-inflammatory signaling pathway inhibited by this compound.

Conclusion

The spectroscopic characterization of this compound is crucial for its development as a potential therapeutic agent. This guide provides a framework for its analysis using UV-Visible, FT-IR, NMR, and Mass Spectrometry. While complete experimental data for this specific molecule is not yet widely available, the provided information on its structural analogs and detailed experimental protocols serves as a valuable resource for researchers in the field. Further studies are warranted to fully elucidate the spectroscopic properties and biological activities of this promising compound.

References

Physical and chemical properties of 4-Hydroxy-6-methoxy-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 4-Hydroxy-6-methoxy-3-nitrocoumarin (CAS No. 13836-21-0). Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to provide a robust predictive and comparative framework for researchers.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively documented, the properties of structurally similar compounds provide valuable insights. The introduction of a methoxy group at the 6-position and a nitro group at the 3-position on the 4-hydroxycoumarin scaffold influences its electronic and steric characteristics, thereby affecting its physical and chemical behavior.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound4-Hydroxy-3-nitrocoumarin[1][2]4-Hydroxycoumarin[3]4-Hydroxy-6-methylcoumarin
CAS Number 13836-21-020261-31-81076-38-613252-83-0
Molecular Formula C₁₀H₇NO₆C₉H₅NO₅C₉H₆O₃C₁₀H₈O₃
Molecular Weight 237.17 g/mol 207.14 g/mol 162.14 g/mol 176.17 g/mol
Melting Point Not Reported171-178 °C (dec.)213.5 °C261-264 °C
Appearance Not ReportedLight yellow crystalline powderBeige powderNot Reported
Solubility Not ReportedSoluble in DMSO, ethanol, and dimethylformamide.[4] Sparingly soluble in aqueous buffers.[4]Soluble in ethanol, DMSO, and dimethyl formamide.[4]Not Reported
pKa (Predicted) Not Reported4.50 ± 1.00[1]Not ReportedNot Reported

Synthesis and Purification

The primary route for the synthesis of this compound is through the electrophilic nitration of 4-hydroxy-6-methoxycoumarin. The electron-donating hydroxyl and methoxy groups activate the coumarin ring, directing the nitration to the C3 position.

Proposed Experimental Protocol for Synthesis

This protocol is adapted from established methods for the nitration of similar 4-hydroxycoumarin derivatives.[5][6]

Materials:

  • 4-hydroxy-6-methoxycoumarin

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ethanol

  • Crushed Ice

  • Deionized Water

Procedure:

  • In a flask, dissolve 4-hydroxy-6-methoxycoumarin in a minimal amount of concentrated sulfuric acid, ensuring the temperature is maintained at or below 5°C using an ice bath.

  • Slowly add a pre-cooled nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the reaction flask, while vigorously stirring. The temperature should be carefully monitored and kept below 10°C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for approximately one hour.

  • Pour the reaction mixture onto crushed ice with continuous stirring to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with cold deionized water to remove any residual acid, and dry the crude product.

Proposed Purification Protocol

Recrystallization:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

  • Filter the purified crystals and dry them under vacuum.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start 4-hydroxy-6-methoxycoumarin dissolve Dissolve in conc. H₂SO₄ at ≤ 5°C start->dissolve nitration Add nitrating mixture (HNO₃/H₂SO₄) at < 10°C dissolve->nitration stir Stir at room temperature for 1h nitration->stir precipitate Pour onto crushed ice stir->precipitate filter_wash Filter and wash with cold water precipitate->filter_wash crude_product Crude Product filter_wash->crude_product Transfer recrystallize Recrystallize from hot ethanol crude_product->recrystallize cool Cool to induce crystallization recrystallize->cool filter_dry Filter and dry purified crystals cool->filter_dry pure_product Pure this compound filter_dry->pure_product

Synthesis and Purification Workflow

Spectral Characterization

While specific spectra for this compound are not available, the spectral data of its parent compound, 4-hydroxy-3-nitrocoumarin, and other related analogs are presented for comparison. Researchers can expect similar characteristic peaks, with shifts influenced by the methoxy group at the 6-position.

Table 2: Comparative Spectral Data of Related Coumarins

Spectral Data4-Hydroxy-3-nitrocoumarin4-hydroxy-6-methoxycoumarin Derivative[7]4-hydroxycoumarin[8]
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons and hydroxyl proton signals are expected.1H NMR (DMSO-d6, 400 MHz) δ(ppm): 3.69 (s, 2H, H2), 6.97 (ddd, 1H), 7.15 (dd, 1H), 7.35 (ddd, 1H)Aromatic protons typically appear in the range of 7.0-8.0 ppm. The hydroxyl proton signal is also present.
¹³C NMR (DMSO-d₆, δ ppm) Signals for carbonyl, aromatic, and nitro-substituted carbons are expected.13C NMR (DMSO-d6, 100 MHz) δ (ppm): 41.46, 123.55, 129.59, 130.24, 149.02, 159.0, 167.77, 168.42.Carbonyl carbon (C2) around 161 ppm, C4 around 178 ppm. Aromatic carbons in the range of 110-155 ppm.
FT-IR (cm⁻¹) Characteristic peaks for O-H, C=O (lactone), C=C (aromatic), and NO₂ stretching.1719 (ν C=O), 1484 (δ C-H)O-H stretch (broad), C=O stretch (~1720 cm⁻¹), C=C aromatic stretches.
Mass Spectrometry (m/z) Molecular ion peak and fragmentation pattern corresponding to the loss of NO₂, CO, and other fragments.Not specified for the nitro derivative.M+ at 162. Fragmentation includes loss of CO.

Potential Biological Activity and Signaling Pathways

Direct biological studies on this compound are not currently available in the literature. However, research on related compounds suggests potential areas of pharmacological interest.

A study on a series of substituted 4-hydroxy-3-nitrocoumarins demonstrated that these compounds possess antiallergic activity.[9] This suggests that this compound may also exhibit similar properties.

Furthermore, the structurally related compound 4-hydroxy-7-methoxycoumarin has been shown to inhibit inflammation in LPS-activated macrophages by suppressing the NF-κB and MAPK signaling pathways. The proposed mechanism involves the downregulation of pro-inflammatory mediators. Given the structural similarities, it is plausible that this compound could modulate similar inflammatory pathways.

The following diagram illustrates the potential anti-inflammatory signaling pathway that could be targeted by this compound, based on the activity of its 7-methoxy analog.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degradation & Release of NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB NF-κB IκBα DNA DNA NFkB_n->DNA Binds to promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Transcription Compound 4-Hydroxy-6-methoxy- 3-nitrocoumarin (Hypothesized) Compound->MAPK Inhibition? Compound->IKK Inhibition?

Hypothesized Anti-inflammatory Signaling Pathway

Conclusion

This compound is a compound of interest for which specific experimental data is currently limited. This guide provides a comprehensive overview based on the established chemistry and biology of its close structural analogs. The provided synthetic protocols, comparative physical and spectral data, and hypothesized biological activities serve as a valuable resource for researchers initiating studies on this compound. Further experimental investigation is warranted to fully elucidate the properties and therapeutic potential of this compound.

References

An In-depth Technical Guide to 4-Hydroxy-6-methoxy-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-6-methoxy-3-nitrocoumarin, including its chemical identity, physicochemical properties, synthesis, and potential biological activities. The information is curated for professionals in research and drug development.

Chemical Identity and Structure

This compound belongs to the coumarin class of compounds, which are benzopyrone derivatives. The core structure consists of a benzene ring fused to an α-pyrone ring. This particular derivative is characterized by a hydroxyl group at the 4-position, a methoxy group at the 6-position, and a nitro group at the 3-position.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 13836-21-0
Molecular Formula C₁₀H₇NO₆
Molecular Weight 237.17 g/mol
IUPAC Name 4-hydroxy-6-methoxy-3-nitro-2H-chromen-2-one

Physicochemical Properties

The physicochemical properties of coumarin derivatives are crucial for their solubility, stability, and biological activity. While specific experimental data for this exact compound is limited, the table below summarizes known properties of closely related 4-hydroxycoumarins.

Table 2: Physicochemical Properties of Related 4-Hydroxycoumarins

PropertyValueCompound
Melting Point 213.5 °C4-Hydroxycoumarin
Melting Point 268-270 °C4-Hydroxy-6-methoxycoumarin
Appearance Light yellow crystalline powder4-Hydroxy-3-nitrocoumarin

Synthesis

The synthesis of this compound is typically achieved through the nitration of its precursor, 4-hydroxy-6-methoxycoumarin. This electrophilic substitution reaction introduces a nitro group at the C-3 position of the coumarin ring.

This protocol is a general method for the nitration of 4-hydroxycoumarins and can be adapted for the synthesis of the title compound.[1]

  • Dissolution: Suspend 4-hydroxy-6-methoxycoumarin (1 equivalent) in glacial acetic acid.

  • Nitrating Mixture Preparation: Prepare a mixture of concentrated nitric acid (1 equivalent) and concentrated sulfuric acid.

  • Reaction: Cool the suspension of the coumarin derivative in an ice bath. Add the nitrating mixture dropwise to the cooled suspension while maintaining the temperature below 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for an hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-cold water. The crude product will precipitate out of the solution.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent such as ethanol to obtain the purified this compound.

G Synthesis Workflow of this compound cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product start 4-Hydroxy-6-methoxycoumarin dissolution Dissolution in Glacial Acetic Acid start->dissolution reagents Conc. Nitric Acid Conc. Sulfuric Acid Glacial Acetic Acid nitration Nitration at <5°C reagents->nitration dissolution->nitration workup Precipitation in Ice Water nitration->workup purification Recrystallization workup->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Biological Activity and Potential Applications

Derivatives of 4-hydroxycoumarin are known to exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and antiallergic properties.[2][3]

  • Antiallergic Activity: A study on twenty-four substituted 4-hydroxy-3-nitrocoumarins revealed that all tested compounds possessed antiallergic activity in a passive cutaneous anaphylaxis reaction model in rats.[4]

  • Anti-inflammatory Activity: A related compound, 4-hydroxy-7-methoxycoumarin, has been shown to inhibit inflammation in LPS-activated macrophages by suppressing the NF-κB and MAPK signaling pathways.[5][6] It significantly reduced the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6]

  • Antioxidant Activity: The phenolic moiety in 4-hydroxycoumarins suggests their potential to act as antioxidants by scavenging free radicals.[7][8] The antioxidant potential of these compounds is often evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays.

Based on the mechanism of the structurally similar 4-hydroxy-7-methoxycoumarin, the anti-inflammatory effects of this compound may be mediated through the inhibition of the NF-κB and MAPK signaling pathways.

G Potential Anti-inflammatory Signaling Pathway compound This compound mapk MAPK (ERK, JNK) compound->mapk Inhibition ikb IκBα Degradation compound->ikb Inhibition lps LPS tlr4 TLR4 lps->tlr4 tlr4->mapk tlr4->ikb nucleus Nucleus mapk->nucleus nfkb NF-κB Activation ikb->nfkb nfkb->nucleus inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->inflammatory_genes

Caption: Potential anti-inflammatory mechanism via MAPK and NF-κB pathways.

Experimental Protocols for Biological Assays

This protocol is adapted from methods used for other 4-hydroxycoumarin derivatives to assess antioxidant potential.

  • Preparation of DPPH Solution: Prepare a 0.002% (w/v) solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in ethanol.

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions to obtain various concentrations (e.g., 1, 10, 100, 250, and 500 µg/mL).

  • Assay Procedure:

    • Add 75 µL of each sample concentration to the wells of a 96-well microplate.

    • Add 150 µL of the DPPH solution to each well.

    • Include a positive control (e.g., ascorbic acid or BHT) and a blank (solvent without the test compound).

  • Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

This protocol is based on assays conducted with related coumarins in RAW264.7 macrophage cells.[5][9]

  • Cell Culture: Culture RAW264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 24-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation. Include a vehicle control (no compound, no LPS) and an LPS-only control.

  • Measurement of NO Production:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm. The concentration of nitrite (an indicator of NO production) is determined using a standard curve of sodium nitrite. The results are expressed as a percentage of NO production relative to the LPS-only control.

References

An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxycoumarins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tautomeric forms of 4-hydroxycoumarins, a class of compounds with significant biological and pharmaceutical relevance, most notably as anticoagulants. Understanding the tautomeric equilibria of these molecules is crucial for elucidating their mechanism of action, predicting their physicochemical properties, and designing novel derivatives with enhanced therapeutic profiles.

Tautomeric Landscape of 4-Hydroxycoumarins

4-Hydroxycoumarin and its derivatives can exist in a dynamic equilibrium between several tautomeric forms. The principal tautomers for the parent 4-hydroxycoumarin are the enolic 4-hydroxy-2H-chromen-2-one (I), the ketonic 2,4-chromanedione (II), and the alternative enolic 2-hydroxy-4H-chromen-4-one (III).[1][2][3] The equilibrium between these forms is influenced by factors such as the solvent, temperature, and the nature of substituents on the coumarin ring.

Figure 1: Tautomeric equilibria of 4-hydroxycoumarin.

For many 4-hydroxycoumarin derivatives, particularly the widely used anticoagulant warfarin, the tautomeric landscape is further complicated by the potential for ring-chain tautomerism, leading to the formation of cyclic hemiketals. In solution, warfarin exists as an equilibrium mixture of an open-chain form and two diastereomeric cyclic hemiketals.[4]

Quantitative Analysis of Tautomeric Equilibria

The relative populations of the different tautomers are highly dependent on the solvent environment. While comprehensive quantitative data for the parent 4-hydroxycoumarin across a wide range of solvents is not extensively documented in the literature, studies on its derivative, warfarin, provide a clear illustration of these solvent effects.

Table 1: Tautomeric Composition of Warfarin in Different Solvents

TautomerStructure% in CDCl₃% in DMSO-d₆
Open-chain~15%Minor component
cis-Hemiketal~40%Major component
trans-Hemiketal~45%Major component

Note: The percentages are approximate and based on qualitative and semi-quantitative NMR studies. The open-chain form is a minor component in DMSO-d₆.

Computational studies using density functional theory (B3LYP/6-311G++(d,p)) on warfarin in an aqueous solution predicted that the cyclic hemiketal diastereomers are the most stable forms, accounting for approximately 83% and 16% of the population, with the open-chain tautomer present at only about 1%.[4]

Experimental Protocols for Tautomer Analysis

The study of tautomeric equilibria in 4-hydroxycoumarins primarily relies on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomeric mixtures in solution.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Dissolve a precisely weighed amount of the 4-hydroxycoumarin derivative in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆). acq Acquire ¹H and ¹³C NMR spectra. For quantitative analysis, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest. prep->acq Transfer to NMR tube analysis Identify and assign the distinct signals corresponding to each tautomer. Integrate the non-overlapping signals of each tautomer. Calculate the molar ratio from the integral values. acq->analysis Process spectra

Figure 2: Workflow for NMR analysis of tautomers.

Detailed Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 4-hydroxycoumarin compound.

    • Dissolve the sample in 0.5-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in a clean, dry NMR tube.

    • Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.

  • NMR Data Acquisition:

    • Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

    • For quantitative ¹H NMR (qNMR), it is crucial to use a pulse sequence with a long relaxation delay (D1) to ensure complete relaxation of all protons between scans. A D1 of at least 5 times the longest T₁ of the protons being integrated is recommended. The inversion-recovery pulse sequence can be used to determine T₁ values.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for accurate integration).

  • Data Processing and Analysis:

    • Process the raw data (FID) with appropriate window functions (e.g., exponential multiplication with a small line broadening factor) and perform Fourier transformation.

    • Carefully phase the spectrum and perform baseline correction.

    • Identify the distinct sets of signals corresponding to each tautomer. The chemical shifts of protons and carbons will differ between the keto and enol forms.

    • Select well-resolved, non-overlapping signals for each tautomer for integration.

    • Integrate the selected signals. The ratio of the integrals for the different tautomers directly corresponds to their molar ratio in the solution.

    • The equilibrium constant (Keq) can be calculated from the ratio of the tautomer concentrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the absorption spectra in different solvents or under varying conditions.

Experimental Workflow for UV-Vis Analysis

UVVis_Workflow cluster_prep_uv Sample Preparation cluster_acq_uv Data Acquisition cluster_analysis_uv Data Analysis prep_uv Prepare stock solutions of the 4-hydroxycoumarin derivative in the desired solvents (e.g., ethanol, acetonitrile, cyclohexane). Prepare a series of dilutions. acq_uv Record the UV-Vis absorption spectra of the solutions over a suitable wavelength range (e.g., 200-400 nm) using a spectrophotometer. prep_uv->acq_uv Use quartz cuvettes analysis_uv Analyze the changes in the absorption maxima (λ_max) and molar absorptivity (ε) in different solvents. Deconvolute overlapping bands to determine the contribution of each tautomer. acq_uv->analysis_uv Analyze spectral shifts

Figure 3: Workflow for UV-Vis analysis of tautomers.

Detailed Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the 4-hydroxycoumarin derivative of a known concentration in a high-purity solvent.

    • Prepare a series of dilutions from the stock solution to determine the linear range of absorbance according to the Beer-Lambert law.

    • Prepare solutions of the compound in a range of solvents with varying polarities.

  • UV-Vis Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use matched quartz cuvettes (typically 1 cm path length).

    • Record the absorption spectrum of each solution against a solvent blank over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the absorption maxima (λmax) for the compound in each solvent.

    • Changes in the position and intensity of the absorption bands with solvent polarity can indicate a shift in the tautomeric equilibrium.

    • If the individual tautomers have distinct and non-overlapping absorption bands, their relative concentrations can be determined using the Beer-Lambert law, provided their molar absorptivities are known.

    • More commonly, the absorption bands of the tautomers overlap. In such cases, deconvolution of the spectra using computational methods may be necessary to estimate the contribution of each tautomer.

Biological Relevance: Inhibition of the Vitamin K Cycle

The anticoagulant activity of 4-hydroxycoumarins, such as warfarin, is a direct consequence of their ability to inhibit the enzyme Vitamin K epoxide reductase (VKOR).[5] This enzyme is a critical component of the vitamin K cycle, which is essential for the post-translational modification (γ-carboxylation) of several blood clotting factors.

VitaminKCycle cluster_cycle Vitamin K Cycle cluster_coagulation Coagulation Cascade cluster_inhibition Inhibition VK_quinone Vitamin K (quinone) VK_hydroquinone Vitamin K (hydroquinone) VK_quinone->VK_hydroquinone VKOR (reductase) VK_epoxide Vitamin K 2,3-epoxide VK_hydroquinone->VK_epoxide γ-glutamyl carboxylase Inactive_factors Inactive Clotting Factors (II, VII, IX, X) VK_hydroquinone->Inactive_factors Cofactor VK_epoxide->VK_quinone VKOR (epoxide reductase) Active_factors Active Clotting Factors Inactive_factors->Active_factors γ-carboxylation Inhibitor 4-Hydroxycoumarins (e.g., Warfarin) Inhibitor->VK_epoxide Inhibits

Figure 4: The Vitamin K cycle and its inhibition by 4-hydroxycoumarins.

The γ-carboxylation of glutamate residues on prothrombin and other clotting factors is essential for their ability to bind calcium ions and participate in the coagulation cascade. By inhibiting VKOR, 4-hydroxycoumarins prevent the regeneration of the active hydroquinone form of vitamin K from its epoxide form.[6][7] This leads to a depletion of active vitamin K, thereby reducing the rate of γ-carboxylation and the production of functional clotting factors.

The 4-hydroxy group of the coumarin ring is believed to be crucial for binding to the active site of VKOR, suggesting that the enol tautomer is the pharmacologically active form.[6] Structural studies have shown that the 4-hydroxyl group of warfarin forms a hydrogen bond with Tyr139 in the active site of human VKOR.[8]

Conclusion

The tautomerism of 4-hydroxycoumarins is a fundamental aspect of their chemistry that profoundly influences their physical, chemical, and biological properties. A thorough understanding of their tautomeric equilibria, facilitated by a combination of spectroscopic and computational methods, is essential for the rational design and development of new drugs based on this important scaffold. The detailed experimental protocols and the elucidation of the mechanism of action provided in this guide offer a solid foundation for researchers in this field.

References

The Multifaceted Biological Activities of Substituted 4-Hydroxy-3-Nitrocoumarins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted 4-hydroxy-3-nitrocoumarins represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These synthetic derivatives of the naturally occurring coumarin scaffold have been extensively investigated for their potential as therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of substituted 4-hydroxy-3-nitrocoumarins, with a focus on their anticancer, antimicrobial, anticoagulant, and antiallergic properties.

Anticancer Activity

Substituted 4-hydroxy-3-nitrocoumarins have demonstrated notable cytotoxic effects against various cancer cell lines. Their mechanism of action is often multifaceted, involving the induction of apoptosis, modulation of oxidative stress, and interference with key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Anticancer Activity Data

The cytotoxic potential of various substituted 4-hydroxy-3-nitrocoumarins has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of reported activities against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
4-Hydroxy-3-nitrocoumarinA549 (Lung Carcinoma)Stronger inhibition than HeLa[1]
4-Hydroxy-3-nitrocoumarinHeLa (Cervical Cancer)Weaker inhibition than A549[1]
Ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(3-nitrophenyl)methyl]-3-oxobutanoateHL-60 (Leukemia), EJ (Bladder Carcinoma)Good cytotoxic properties[2]
4-Acyloxy-3-nitrocoumarinsRAW 264.7 (Macrophage)> 200 (Low cytotoxicity)[3]
Signaling Pathways in Anticancer Activity

The anticancer effects of 4-hydroxy-3-nitrocoumarins are often linked to their ability to induce oxidative stress and trigger apoptosis. The generation of reactive oxygen species (ROS) can activate intricate signaling cascades that ultimately lead to programmed cell death.

oxidative_stress_apoptosis cluster_stimulus Cellular Stress cluster_ros Oxidative Stress cluster_pathways Signaling Cascades cluster_apoptosis Apoptosis Induction 4H3N 4-Hydroxy-3-nitrocoumarin ROS Reactive Oxygen Species (ROS) 4H3N->ROS induces MAPK MAPK Pathway ROS->MAPK PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt modulates p53 p53 Activation ROS->p53 Caspases Caspase Activation (Caspase-3, -9) MAPK->Caspases Bax_Bcl2 ↑ Bax/Bcl-2 Ratio PI3K_Akt->Bax_Bcl2 p53->Bax_Bcl2 Bax_Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis mtt_workflow start Seed cancer cells in a 96-well plate incubation1 Incubate for 24 hours (37°C, 5% CO2) start->incubation1 treatment Treat cells with varying concentrations of 4-hydroxy-3-nitrocoumarin derivatives incubation1->treatment incubation2 Incubate for 24-72 hours treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours (formation of formazan crystals) add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read Measure absorbance at ~570 nm using a microplate reader solubilize->read end Calculate IC50 values read->end vkor_inhibition cluster_cycle Vitamin K Cycle cluster_coagulation Coagulation Cascade KH2 Vitamin K (hydroquinone) KO Vitamin K (epoxide) KH2->KO Oxidation Carboxylation γ-Carboxylation of Clotting Factors KH2->Carboxylation Cofactor K Vitamin K (quinone) KO->K Reduction VKOR Vitamin K Epoxide Reductase (VKOR) K->KH2 Reduction ActiveFactors Active Clotting Factors Carboxylation->ActiveFactors InactiveFactors Inactive Clotting Factors (II, VII, IX, X) InactiveFactors->Carboxylation Coagulation Blood Coagulation ActiveFactors->Coagulation Inhibitor 4-Hydroxy-3-nitrocoumarin Inhibitor->VKOR Inhibits

References

An In-Depth Technical Guide to the Anticoagulant Properties of 4-Hydroxycoumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticoagulant properties of 4-hydroxycoumarin derivatives, a class of compounds central to anticoagulant therapy. This document details their mechanism of action, structure-activity relationships, quantitative efficacy data, and the experimental protocols used for their evaluation.

Introduction

4-Hydroxycoumarin derivatives are a major class of oral anticoagulants that function as vitamin K antagonists.[1][2] Their discovery dates back to the identification of dicoumarol in spoiled sweet clover, which was found to cause a hemorrhagic disease in cattle.[2] This led to the development of synthetic derivatives, most notably warfarin, which has been a mainstay in the prevention and treatment of thromboembolic disorders for decades.[1] These compounds exert their anticoagulant effect by inhibiting the vitamin K epoxide reductase (VKOR), an enzyme crucial for the vitamin K cycle.[1][2] This inhibition leads to a decrease in the synthesis of vitamin K-dependent clotting factors, thereby reducing the coagulability of the blood.

Mechanism of Action: Inhibition of the Vitamin K Cycle

The anticoagulant effect of 4-hydroxycoumarin derivatives is intricately linked to the vitamin K cycle, a critical pathway for the post-translational modification of several coagulation factors. Vitamin K hydroquinone, the reduced form of vitamin K, serves as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of glutamic acid residues on vitamin K-dependent proteins to γ-carboxyglutamic acid (Gla) residues. This carboxylation is essential for the calcium-binding and biological activity of clotting factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.

During this carboxylation reaction, vitamin K hydroquinone is oxidized to vitamin K epoxide. For the cycle to continue, vitamin K epoxide must be reduced back to vitamin K quinone and then to vitamin K hydroquinone. This crucial reductive step is catalyzed by the enzyme vitamin K epoxide reductase (VKOR).[1][2] 4-hydroxycoumarin derivatives act as potent inhibitors of VKOR, thereby disrupting the regeneration of reduced vitamin K.[1][2] This leads to an accumulation of vitamin K epoxide and a depletion of vitamin K hydroquinone, resulting in the production of under-carboxylated, inactive clotting factors.

Below is a diagram illustrating the Vitamin K cycle and the point of inhibition by 4-hydroxycoumarin derivatives.

Vitamin_K_Cycle cluster_0 Vitamin K Cycle cluster_1 Coagulation Factor Activation Vitamin K\n(Quinone) Vitamin K (Quinone) Vitamin K\nHydroquinone Vitamin K Hydroquinone Vitamin K\n(Quinone)->Vitamin K\nHydroquinone VKOR Vitamin K\nEpoxide Vitamin K Epoxide Vitamin K\nHydroquinone->Vitamin K\nEpoxide γ-Glutamyl Carboxylase (GGCX) Active Clotting Factors\n(Gla) Active Clotting Factors (Gla) Vitamin K\nEpoxide->Vitamin K\n(Quinone) VKOR Inactive Clotting Factors\n(Glu) Inactive Clotting Factors (Glu) Inactive Clotting Factors\n(Glu)->Active Clotting Factors\n(Gla) Carboxylation 4-Hydroxycoumarin\nDerivatives 4-Hydroxycoumarin Derivatives 4-Hydroxycoumarin\nDerivatives->Vitamin K\n(Quinone) Inhibition 4-Hydroxycoumarin\nDerivatives->Vitamin K\nEpoxide Inhibition

Caption: The Vitamin K Cycle and Inhibition by 4-Hydroxycoumarin Derivatives.

Structure-Activity Relationships

The anticoagulant activity of 4-hydroxycoumarin derivatives is highly dependent on their chemical structure. Key structural features that govern their potency include:

  • The 4-hydroxy group: This group is essential for anticoagulant activity. Its acidity allows for the formation of a resonance-stabilized anion that is believed to be the active form that binds to VKOR.

  • A substituent at the 3-position: A lipophilic substituent at this position is crucial for high potency. The nature and size of this substituent significantly influence the compound's interaction with the active site of VKOR and its pharmacokinetic properties. For instance, aromatic or large aliphatic groups at this position generally lead to increased activity.

  • The coumarin nucleus: The bicyclic ring system provides the rigid scaffold necessary for proper orientation within the VKOR binding site.

The following diagram illustrates the key structural features of 4-hydroxycoumarin derivatives that are important for their anticoagulant activity.

SAR cluster_0 Structure-Activity Relationship of 4-Hydroxycoumarin Derivatives Coumarin_Core 4-Hydroxycoumarin Core Hydroxy_Group 4-Hydroxy Group (Essential for Activity) Coumarin_Core->Hydroxy_Group Critical Moiety Substituent_3 Substituent at C3 (Determines Potency) Coumarin_Core->Substituent_3 Potency Modulator Workflow cluster_0 Drug Discovery and Preclinical Development cluster_1 Clinical Development A Compound Design & Synthesis B In Vitro Screening (VKOR Inhibition Assay) A->B C In Vitro Coagulation Assays (PT, aPTT) B->C D Lead Optimization (Structure-Activity Relationship) C->D D->A Iterative Improvement E In Vivo Efficacy Studies (Animal Models) D->E F Toxicology and Safety Pharmacology E->F G Phase I Clinical Trials (Safety and Pharmacokinetics) F->G H Phase II Clinical Trials (Efficacy and Dose Ranging) G->H I Phase III Clinical Trials (Large-scale Efficacy and Safety) H->I J Regulatory Approval I->J

References

The Antiallergic Potential of 4-Hydroxy-3-Nitrocoumarins: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the antiallergic effects of 4-hydroxy-3-nitrocoumarins, targeting researchers, scientists, and drug development professionals. This document synthesizes available data on their biological activity, outlines detailed experimental protocols for their evaluation, and visualizes the key signaling pathways implicated in their mechanism of action.

Executive Summary

Data Presentation

A comprehensive review of publicly available literature did not yield the specific quantitative data for the twenty-four substituted 4-hydroxy-3-nitrocoumarins tested in the seminal 1975 study by Buckle et al. However, to provide context for the antiallergic potential of coumarin derivatives, the following table summarizes available data on related compounds.

Table 1: Antiallergic Activity of Selected Coumarin Derivatives

CompoundAssaySpeciesKey FindingsReference
8-Formyl-7-hydroxy-4-methylcoumarinIgE-mediated mast cell degranulationIn vitro (mast cells)IC50 = 3.2µM[1]
8-Formyl-7-hydroxy-4-methylcoumarinPassive Cutaneous Anaphylaxis (PCA)In vivo (mice)ED50 = 25.1mg/kg[1]
Dicoumarin Derivative (Compound 3a)β-HEX release from RBL-2H3 cellsIn vitro (RBL-2H3 cells)Inhibition of 31.62% at 1 µM[2]

Note: The data presented above is for coumarin derivatives structurally related to 4-hydroxy-3-nitrocoumarins and is intended to be illustrative of the potential of this class of compounds.

Experimental Protocols

To facilitate further research into the antiallergic effects of 4-hydroxy-3-nitrocoumarins, this section provides detailed methodologies for key in vivo and in vitro assays.

Passive Cutaneous Anaphylaxis (PCA) in Rats

This in vivo model is a classic method for assessing Type I hypersensitivity reactions and the efficacy of potential antiallergic compounds.

Workflow for Passive Cutaneous Anaphylaxis (PCA)

cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge Challenge and Measurement Phase sensitization Intradermal injection of anti-DNP IgE serum into the dorsal skin of rats treatment Administration of 4-hydroxy-3-nitrocoumarin or vehicle (control) via a specified route (e.g., oral, subcutaneous) sensitization->treatment 24-48 hours post-sensitization challenge Intravenous injection of DNP-HSA antigen mixed with Evans blue dye treatment->challenge Typically 1 hour post-treatment measurement Measurement of the diameter and intensity of the blue spot at the injection site after a set time challenge->measurement extraction Excision of the skin and extraction of the Evans blue dye measurement->extraction quantification Spectrophotometric quantification of the extracted dye to determine the extent of vascular permeability extraction->quantification

Caption: Workflow of the Passive Cutaneous Anaphylaxis (PCA) assay.

Detailed Protocol:

  • Sensitization:

    • Prepare a solution of anti-dinitrophenyl (DNP) Immunoglobulin E (IgE) antibody in sterile saline.

    • Shave the dorsal skin of Wistar rats 24 hours prior to injection.

    • Administer an intradermal injection of the anti-DNP IgE solution (typically 50-100 µL) into two marked sites on the shaved back of each rat.

    • Allow a sensitization period of 24 to 48 hours for the IgE antibodies to bind to FcεRI receptors on mast cells.

  • Compound Administration:

    • Prepare solutions or suspensions of the test 4-hydroxy-3-nitrocoumarin compounds and a vehicle control.

    • Administer the compounds to the rats via the desired route (e.g., oral gavage, subcutaneous injection) at a specified time before the antigen challenge (e.g., 1 hour).

  • Antigen Challenge and Measurement:

    • Prepare a solution containing the antigen, dinitrophenyl-human serum albumin (DNP-HSA), and Evans blue dye (which binds to albumin) in sterile saline.

    • Inject the antigen-dye solution intravenously into the tail vein of the rats.

    • After a set period (e.g., 30 minutes), euthanize the animals and excise the skin at the injection sites.

    • The extent of the allergic reaction is proportional to the amount of Evans blue dye that has extravasated into the tissue due to increased vascular permeability.

    • The diameter of the blue spot can be measured, and for more quantitative results, the dye can be extracted from the skin tissue using a solvent (e.g., formamide or acetone/saline mixture) and the absorbance measured with a spectrophotometer (typically around 620 nm).

  • Data Analysis:

    • Calculate the percentage inhibition of the PCA reaction for each compound compared to the vehicle control group.

    • Determine the ED50 (the dose that causes a 50% inhibition of the reaction) for active compounds.

RBL-2H3 Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This in vitro assay is a widely used method to screen for compounds that inhibit the degranulation of mast cells, a key event in the allergic cascade. Rat Basophilic Leukemia (RBL-2H3) cells are a reliable model for mast cells as they express high-affinity IgE receptors.

Workflow for RBL-2H3 Degranulation Assay

cluster_sensitization Cell Sensitization cluster_treatment Compound Treatment cluster_degranulation Degranulation Induction cluster_measurement Measurement of β-Hexosaminidase Release sensitization Incubate RBL-2H3 cells with anti-DNP IgE treatment Wash cells and incubate with various concentrations of 4-hydroxy-3-nitrocoumarins sensitization->treatment Overnight incubation degranulation Challenge cells with DNP-HSA antigen treatment->degranulation Pre-incubation (e.g., 30 min) supernatant Collect supernatant degranulation->supernatant lysate Lyse remaining cells degranulation->lysate reaction Incubate supernatant and lysate with p-NAG substrate supernatant->reaction lysate->reaction quantification Measure absorbance/fluorescence to determine β-hexosaminidase activity reaction->quantification

Caption: Workflow of the RBL-2H3 mast cell degranulation assay.

Detailed Protocol:

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells in appropriate media (e.g., MEM with 20% FBS and antibiotics) in 24- or 96-well plates until they reach a suitable confluency.

    • Sensitize the cells by incubating them overnight with anti-DNP IgE (e.g., 0.5 µg/mL).

  • Compound Incubation:

    • Wash the sensitized cells with a buffered salt solution (e.g., Tyrode's buffer) to remove unbound IgE.

    • Add the test 4-hydroxy-3-nitrocoumarin compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C. Include a vehicle control and a positive control (e.g., a known mast cell stabilizer).

  • Degranulation Induction:

    • Trigger degranulation by adding the antigen, DNP-HSA (e.g., 100 ng/mL), to the wells.

    • Incubate for a specific period (e.g., 1 hour) at 37°C.

  • Measurement of β-Hexosaminidase Release:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well.

    • To determine the total amount of β-hexosaminidase, lyse the cells in the wells that were not used for supernatant collection with a detergent such as Triton X-100.

    • In a separate plate, incubate a sample of the supernatant or cell lysate with a substrate for β-hexosaminidase, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

    • After incubation, stop the reaction with a stop buffer (e.g., sodium carbonate solution).

    • Measure the absorbance of the product at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each sample using the formula: (Absorbance of Supernatant / Absorbance of Lysate) x 100.

    • Determine the percentage inhibition of degranulation for each compound concentration relative to the vehicle control.

    • Calculate the IC50 value (the concentration that causes 50% inhibition of degranulation) for active compounds.

Signaling Pathways

The antiallergic effects of coumarin derivatives are believed to be mediated, at least in part, by the inhibition of key signaling molecules involved in IgE-mediated mast cell degranulation. The following diagram illustrates the canonical FcεRI signaling pathway and highlights potential points of intervention for 4-hydroxy-3-nitrocoumarins.

IgE-Mediated Mast Cell Degranulation Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm allergen Allergen IgE IgE allergen->IgE Binds to FceRI FcεRI Receptor IgE->FceRI Cross-links Lyn Lyn FceRI->Lyn Activates Fyn Fyn FceRI->Fyn Activates Syk Syk Lyn->Syk Phosphorylates & Activates Fyn->Syk Phosphorylates & Activates LAT LAT Syk->LAT Phosphorylates PLCg PLCγ LAT->PLCg Activates MAPK MAPK Pathway (ERK, p38, JNK) LAT->MAPK Activates IP3 IP3 PLCg->IP3 Generates DAG DAG PLCg->DAG Generates Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC PKC DAG->PKC Activates Ca_ER->PKC Co-activates Degranulation Degranulation (Histamine, Cytokine Release) Ca_ER->Degranulation Triggers PKC->Degranulation Leads to MAPK->Degranulation Contributes to Inhibition Potential Inhibition by 4-Hydroxy-3-Nitrocoumarins Inhibition->Lyn Inhibition->Fyn Inhibition->Syk

Caption: IgE-mediated signaling cascade in mast cells.

Studies on related coumarin compounds suggest that they can inhibit the phosphorylation and activation of key upstream tyrosine kinases such as Lyn, Fyn, and Syk.[1] Inhibition of these early signaling events would effectively block the entire downstream cascade, including the activation of PLCγ, calcium mobilization, and the activation of PKC and MAP kinases, ultimately preventing mast cell degranulation and the release of allergic mediators.

Conclusion and Future Directions

4-Hydroxy-3-nitrocoumarins represent a promising scaffold for the development of novel antiallergic drugs. The historical data, although lacking in specific quantitative detail in the public domain, strongly suggests a potential for these compounds to inhibit Type I hypersensitivity reactions.

Future research should focus on:

  • Resynthesis and Quantitative Evaluation: A systematic resynthesis and evaluation of the 24 substituted 4-hydroxy-3-nitrocoumarins from the original 1975 study is warranted to generate robust quantitative data (ED50 and IC50 values).

  • Mechanism of Action Studies: Elucidating the precise molecular targets and the effects on downstream signaling pathways will be crucial for understanding their mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: A detailed SAR study will help in the design and synthesis of more potent and selective analogs.

  • In Vivo Efficacy and Safety: Promising lead compounds should be further evaluated in more advanced in vivo models of allergic disease to assess their therapeutic potential and safety profile.

This technical guide provides a foundational resource to stimulate and guide future research into the antiallergic effects of 4-hydroxy-3-nitrocoumarins, with the ultimate goal of developing new and effective treatments for allergic diseases.

References

The Anti-inflammatory Core of 4-Hydroxy-7-Methoxycoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of 4-hydroxy-7-methoxycoumarin (4H-7MTC), a naturally occurring coumarin derivative. By delving into its molecular interactions and effects on key signaling pathways, this document aims to equip researchers and drug development professionals with a comprehensive understanding of its therapeutic potential. This guide summarizes key quantitative data, provides detailed experimental methodologies for cited experiments, and visualizes complex biological processes and workflows.

Core Anti-inflammatory Mechanism

4-Hydroxy-7-methoxycoumarin exerts its anti-inflammatory effects primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in macrophages.[1][2][3][4] This inhibitory action leads to a significant reduction in the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2][3][4] Furthermore, 4H-7MTC downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the synthesis of NO and PGE2, respectively.[1][2][3][4]

NF-κB Signaling Pathway

In the context of inflammation, the activation of the NF-κB pathway is a critical step. Lipopolysaccharide (LPS), a component of gram-negative bacteria, typically triggers the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα).[1] This allows the NF-κB p65 subunit to translocate to the nucleus, where it initiates the transcription of genes encoding pro-inflammatory proteins. 4H-7MTC has been shown to inhibit the LPS-induced phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB p65 and halting the transcription of inflammatory genes.[1]

MAPK Signaling Pathway

The MAPK signaling cascade, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in mediating inflammatory responses. 4H-7MTC has been observed to decrease the LPS-induced phosphorylation of ERK1/2 and JNK, while not affecting the phosphorylation of p38 MAPK.[1][2][3][4] This selective inhibition of ERK and JNK pathways contributes to its overall anti-inflammatory effect.

Quantitative Data Summary

The anti-inflammatory efficacy of 4-hydroxy-7-methoxycoumarin has been quantified in in-vitro studies using LPS-stimulated RAW264.7 macrophages. The following tables summarize the dose-dependent inhibitory effects on the production of pro-inflammatory mediators.

Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

Concentration of 4H-7MTCInhibition of NO Production (%)Inhibition of PGE2 Production (%)
0.3 mMData not availableSignificant reduction
0.6 mM~23%Significant reduction
0.9 mMSignificant reductionSignificant reduction
1.2 mMSignificant reductionSignificant reduction

Data synthesized from Kang et al., 2020.[1]

Table 2: Inhibition of Pro-inflammatory Cytokine Production

Concentration of 4H-7MTCInhibition of TNF-α Production (%)Inhibition of IL-1β Production (%)Inhibition of IL-6 Production (%)
0.3 mMSignificant reductionSignificant reductionSignificant reduction
0.6 mMSignificant reductionSignificant reductionSignificant reduction
0.9 mMSignificant reductionSignificant reductionSignificant reduction
1.2 mMSignificant reductionSignificant reductionSignificant reduction

Data synthesized from Kang et al., 2020.[1][4]

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathways

G cluster_0 4-Hydroxy-7-Methoxycoumarin Anti-inflammatory Mechanism cluster_1 MAPK Pathway cluster_2 NF-κB Pathway cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 ERK p-ERK TLR4->ERK JNK p-JNK TLR4->JNK p38 p38 TLR4->p38 IKK IKK TLR4->IKK HMTC 4-Hydroxy-7- methoxycoumarin HMTC->ERK inhibition HMTC->JNK inhibition IkBa p-IκBα HMTC->IkBa inhibition AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 iNOS iNOS AP1->iNOS COX2 COX-2 AP1->COX2 TNFa TNF-α AP1->TNFa IL1b IL-1β AP1->IL1b IL6 IL-6 AP1->IL6 IKK->IkBa NFkB NF-κB (p65/p50) IkBa->NFkB degradation NFkB_nuc NF-κB (nuclear) NFkB->NFkB_nuc translocation NFkB_nuc->iNOS NFkB_nuc->COX2 NFkB_nuc->TNFa NFkB_nuc->IL1b NFkB_nuc->IL6 G cluster_0 In-Vitro Anti-inflammatory Assay Workflow cluster_1 Analysis A RAW264.7 Cell Culture B Pre-treatment with 4H-7MTC A->B C LPS Stimulation B->C D Incubation C->D E Collect Supernatant D->E F Cell Lysis D->F G Griess Assay (NO) E->G H ELISA (PGE2, TNF-α, IL-1β, IL-6) E->H I Western Blot (iNOS, COX-2, p-IκBα, p-ERK, p-JNK) F->I

References

The Anticancer Potential of 4-Hydroxy-6-methoxy-3-nitrocoumarin: A Technical Overview Based on Analogous Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive review of scientific literature reveals a significant lack of specific research on the anticancer potential of 4-Hydroxy-6-methoxy-3-nitrocoumarin . Therefore, this technical guide provides an in-depth analysis of the most closely related analogue, 4-Hydroxy-3-nitrocoumarin , and discusses the broader anticancer activities of coumarin derivatives to infer the potential therapeutic value and mechanisms of the target compound. This information is intended for researchers, scientists, and drug development professionals.

Introduction to Coumarins in Oncology

Coumarins, a class of benzopyrone-containing natural compounds, have garnered substantial interest in cancer research due to their diverse pharmacological activities.[1][2][3][4][5][6] These activities include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[1][2] The structural versatility of the coumarin scaffold allows for a wide range of synthetic modifications, enabling the development of derivatives with enhanced potency and selectivity against various cancer cell lines.

Anticancer Activity of 4-Hydroxy-3-nitrocoumarin

The most structurally analogous compound with available anticancer data is 4-Hydroxy-3-nitrocoumarin. In vitro studies have demonstrated its cytotoxic effects against human cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

A study investigating the cytotoxic properties of 4-Hydroxy-3-nitrocoumarin reported its inhibitory effects on the viability of A549 (human lung carcinoma) and HeLa (human cervical cancer) cell lines.[7] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population, are summarized below.

Cell LineCancer TypeIC50 (µg/mL)
A549Lung Carcinoma180
HeLaCervical Cancer360
Table 1: In Vitro Cytotoxicity of 4-Hydroxy-3-nitrocoumarin.[7]

The data indicates a more potent inhibitory effect on the A549 lung cancer cell line compared to the HeLa cervical cancer cell line.[7]

Experimental Protocols

The following section details the standard methodology used to assess the in vitro cytotoxicity of coumarin compounds, as referenced in the study on 4-Hydroxy-3-nitrocoumarin.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549, HeLa) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 4-Hydroxy-3-nitrocoumarin) and incubated for a specified period (e.g., 24 hours).

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cancer Cells in 96-well plate treat Treat with 4-Hydroxy-3-nitrocoumarin start->treat Allow adherence incubate1 Incubate (e.g., 24 hours) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for Formazan Formation add_mtt->incubate2 solubilize Add Solubilizing Agent (e.g., DMSO) incubate2->solubilize read Measure Absorbance solubilize->read analyze Calculate Cell Viability and IC50 read->analyze

Figure 1: Workflow of the MTT assay for assessing cell viability.

Potential Signaling Pathways for Anticancer Activity

While the specific signaling pathways modulated by this compound have not been elucidated, the broader family of coumarin derivatives is known to exert its anticancer effects through various mechanisms.

Induction of Apoptosis

A primary mechanism of action for many anticancer coumarins is the induction of apoptosis, or programmed cell death. This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the activation of caspases, a family of proteases that execute the apoptotic process, and the modulation of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability.

Cell Cycle Arrest

Coumarins have been shown to arrest the cell cycle at various phases (e.g., G1, S, or G2/M), thereby preventing cancer cell proliferation. This is often achieved by modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.

Inhibition of PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several coumarin derivatives have been reported to inhibit this pathway, leading to a reduction in cancer cell viability.[1][2]

Coumarin_Anticancer_Pathways cluster_pathways Potential Anticancer Mechanisms of Coumarins Coumarin Coumarin Derivative (e.g., this compound) PI3K PI3K Coumarin->PI3K Inhibits Apoptosis Apoptosis Coumarin->Apoptosis Induces CellCycleArrest Cell Cycle Arrest Coumarin->CellCycleArrest Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

References

An In-depth Technical Guide to the Antibacterial Evaluation of Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarin and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent antibacterial properties.[1][2][3] This technical guide provides a comprehensive overview of the methodologies used to evaluate the antibacterial efficacy of coumarin derivatives, presents quantitative data from various studies, and illustrates key experimental workflows and potential mechanisms of action.

Quantitative Antibacterial Activity of Coumarin Derivatives

The antibacterial efficacy of coumarin derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and measuring the zone of inhibition in diffusion assays. The following tables summarize the antibacterial activity of various coumarin derivatives against a range of Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Coumarin Derivatives

Coumarin DerivativeBacterial StrainMIC (µg/mL)Reference
OsthenolBacillus cereus62.5[4]
OsthenolStaphylococcus aureus125[4]
5,7-dihydroxy-4-trifluoromethylcoumarinBacillus cereus1.5 mM[5]
5,7-dihydroxy-4-trifluoromethylcoumarinMicrococcus luteus1.5 mM[5]
5,7-dihydroxy-4-trifluoromethylcoumarinListeria monocytogenes1.5 mM[5]
5,7-dihydroxy-4-trifluoromethylcoumarinStaphylococcus aureus1.5 mM[5]
7-hydroxy-4-trifluoromethylcoumarinEnterococcus faecium1.7 mM[5]
DicoumarolListeria monocytogenes1.2 mM[5]
Amido-coumarin 55lSalmonella typhi6.25 - 25[6]
Amido-coumarin 55lStaphylococcus aureus6.25 - 25[6]
Amido-coumarin 55lEscherichia coli6.25 - 25[6]
Amido-coumarin 55lBacillus pumilus6.25 - 25[6]
Coumarin-uracil hybrid 63bStaphylococcus aureus7.23[6]
Coumarin-uracil hybrid 63cStaphylococcus aureus11.7[6]
DFC5Aerobic bacteria1.23 - 2.60[7]

Table 2: Zone of Inhibition of Selected Coumarin Derivatives

Coumarin DerivativeBacterial StrainZone of Inhibition (mm)ConcentrationReference
4-anilinocoumarin 4a'Staphylococcus aureus5.905 ± 1.011Not Specified[3]
4-anilinocoumarin 4d'Staphylococcus aureus6.145 ± 1.138Not Specified[3]
4-anilinocoumarin 4h'Staphylococcus aureus6.595 ± 0.021Not Specified[3]
4-anilinocoumarin 4a'Bacillus subtilis4.82 ± 0.042Not Specified[3]
4-anilinocoumarin 4d'Bacillus subtilis3.97 ±. 0.014Not Specified[3]
4-anilinocoumarin 4h'Bacillus subtilis5.335 ± 0.021Not Specified[3]
4-anilinocoumarin 4a'Escherichia coli3.8 ± 0.056Not Specified[3]
4-anilinocoumarin 4d'Escherichia coli5.805 ± 0.728Not Specified[3]
4-anilinocoumarin 4h'Escherichia coli3.755 ± 0.091Not Specified[3]
Coumarin derivative C1Bacillus cereus>2020 mg/ml[1]
Coumarin derivative C1Citrobacter rodentium11-1520 mg/ml[1]
Coumarin derivative C2Citrobacter rodentium11-1520 mg/ml[1]
Coumarin derivative C5Citrobacter rodentium11-1520 mg/ml[1]

Experimental Protocols for Antibacterial Evaluation

Standardized methods are crucial for the reliable assessment of the antibacterial properties of coumarin derivatives. The most commonly employed techniques are the agar well diffusion method and the broth microdilution method.[8][9][10]

This method is widely used for preliminary screening of antibacterial activity.[8][11] It provides a qualitative or semi-quantitative assessment based on the size of the growth inhibition zone.

Protocol:

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) is prepared from a fresh culture of the test organism in a suitable broth (e.g., Nutrient Broth or Mueller-Hinton Broth).[9]

  • Inoculation of Agar Plates: The surface of a sterile Mueller-Hinton Agar (MHA) plate is uniformly inoculated with the bacterial suspension using a sterile cotton swab.[12][13]

  • Creation of Wells: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar using a sterile cork borer.[8][14]

  • Application of Test Substance: A defined volume (e.g., 20-100 µL) of the coumarin derivative solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well.[8]

  • Controls: A negative control (solvent alone, e.g., DMSO) and a positive control (a standard antibiotic) are included on each plate to validate the results.[12]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 16-24 hours.[12]

  • Measurement and Interpretation: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[12]

experimental_workflow_agar_diffusion cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum prep_plates Inoculate MHA Plates prep_inoculum->prep_plates create_wells Create Wells in Agar prep_plates->create_wells add_compounds Add Coumarin Derivatives & Controls create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

Fig. 1: Workflow for the Agar Well Diffusion Method.

This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15][16]

Protocol:

  • Preparation of Coumarin Derivative Dilutions: A series of twofold dilutions of the coumarin derivative are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[17][18]

  • Preparation of Inoculum: A standardized bacterial inoculum is prepared as described for the agar diffusion method and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[18][19]

  • Inoculation: Each well of the microtiter plate containing the diluted coumarin derivative is inoculated with the standardized bacterial suspension.[15]

  • Controls:

    • Growth Control: A well containing only the growth medium and the bacterial inoculum (no coumarin derivative).

    • Sterility Control: A well containing only the growth medium (no bacteria or coumarin derivative).[18]

  • Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.[18]

  • Determination of MIC: The MIC is determined as the lowest concentration of the coumarin derivative at which there is no visible turbidity (growth) in the well.[15][16] This can be assessed visually or by using a microplate reader.

experimental_workflow_mic_determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dilutions Prepare Serial Dilutions of Coumarin Derivative inoculate_plate Inoculate Microtiter Plate prep_dilutions->inoculate_plate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate_plate incubate Incubate Plate inoculate_plate->incubate determine_mic Determine MIC (Lowest concentration with no visible growth) incubate->determine_mic

Fig. 2: Workflow for Broth Microdilution MIC Determination.

Potential Mechanisms of Antibacterial Action

Coumarin derivatives exert their antibacterial effects through various mechanisms, often involving the disruption of essential bacterial processes.[2]

  • Cell Membrane Disruption: Some coumarin derivatives can damage the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[1] The SYTOX Green assay can be used to assess membrane damage, where the dye can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.[1]

  • Inhibition of DNA Gyrase: The coumarin moiety can bind to the B subunit of bacterial DNA gyrase, an enzyme essential for DNA replication and repair.[20] By inhibiting this enzyme's ATPase activity, coumarins block DNA supercoiling, ultimately leading to bacterial cell death.[20]

  • Inhibition of Quorum Sensing: Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation.[21] Coumarins have been shown to inhibit QS systems in bacteria like Pseudomonas aeruginosa, thereby reducing their pathogenicity.[21][22]

  • Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Several coumarin derivatives have demonstrated the ability to inhibit biofilm formation in various pathogenic bacteria, including Staphylococcus aureus.[22]

mechanism_of_action cluster_targets Bacterial Cell Targets cluster_effects Antibacterial Effects coumarin Coumarin Derivatives membrane Cell Membrane coumarin->membrane dna_gyrase DNA Gyrase coumarin->dna_gyrase qs_system Quorum Sensing System coumarin->qs_system disruption Membrane Disruption & Leakage membrane->disruption dna_inhibition Inhibition of DNA Replication dna_gyrase->dna_inhibition virulence_reduction Reduced Virulence & Biofilm Formation qs_system->virulence_reduction

Fig. 3: Proposed Mechanisms of Antibacterial Action of Coumarin Derivatives.

Conclusion

The antibacterial evaluation of coumarin derivatives is a critical step in the development of new therapeutic agents to combat bacterial infections. This guide has provided an overview of the key experimental protocols, a summary of quantitative data, and an illustration of the potential mechanisms of action. The versatility of the coumarin scaffold allows for numerous chemical modifications, offering a promising avenue for the discovery of novel and potent antibacterial drugs.[1] Further research, including in vivo studies and clinical trials, is necessary to fully elucidate the therapeutic potential of these compounds.[2]

References

An In-depth Technical Guide on 4-Hydroxy-6-methoxy-3-nitrocoumarin as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

To the valued researcher, scientist, or drug development professional,

This guide will, therefore, provide a foundational understanding based on the known properties of related coumarin compounds, including the synthesis of the parent molecule, 4-hydroxy-6-methoxycoumarin, and general principles of nitration and fluorescence of coumarins. It is important to note that the photophysical properties and specific applications outlined here are predictive and would require experimental validation.

Core Concepts: The Coumarin Scaffold

Coumarins are a class of benzopyrone compounds, naturally occurring in many plants, that are well-regarded for their significant biological activities and unique photophysical properties. Their rigid structure and extensive π-conjugation system form the basis of their fluorescence. The fluorescence of coumarin derivatives is highly sensitive to their substitution pattern and the surrounding environment, making them excellent candidates for fluorescent probes.

Key structural features influencing fluorescence include:

  • Electron-donating groups (EDGs) at the 7-position, such as hydroxyl (-OH) or methoxy (-OCH₃), generally enhance fluorescence quantum yield.

  • Electron-withdrawing groups (EWGs) at the 3- or 4-position can modulate the emission wavelength, often leading to a red-shift. The nitro group (-NO₂) is a potent EWG.

  • The 4-hydroxy substitution can participate in excited-state intramolecular proton transfer (ESIPT), which can lead to a large Stokes shift, a desirable property for fluorescent probes to minimize self-absorption.

Synthesis of the Core Structure

The synthesis of the precursor, 4-hydroxy-6-methoxycoumarin, can be achieved through established methods for 4-hydroxycoumarin synthesis. A common and effective method is the Pechmann condensation .

Experimental Protocol: Pechmann Condensation for 4-hydroxy-6-methoxycoumarin

Materials:

  • 4-Methoxyphenol

  • Malonic acid

  • Anhydrous zinc chloride (or another suitable catalyst like sulfuric acid)

  • Phosphorus oxychloride

Procedure:

  • A mixture of 4-methoxyphenol and malonic acid is heated in the presence of a condensing agent such as anhydrous zinc chloride.

  • Phosphorus oxychloride is slowly added to the reaction mixture while maintaining the temperature.

  • The reaction is refluxed for several hours.

  • After completion, the reaction mixture is cooled and poured into crushed ice with vigorous stirring.

  • The precipitated solid is filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol to yield 4-hydroxy-6-methoxycoumarin.

Nitration of the Coumarin Ring

The introduction of a nitro group at the 3-position is a critical step to achieve the target molecule. This is typically accomplished through electrophilic nitration.

Experimental Protocol: Nitration of 4-hydroxy-6-methoxycoumarin

Materials:

  • 4-hydroxy-6-methoxycoumarin

  • Fuming nitric acid

  • Concentrated sulfuric acid (or glacial acetic acid as a solvent)

Procedure:

  • 4-hydroxy-6-methoxycoumarin is dissolved in a suitable solvent, such as glacial acetic acid or concentrated sulfuric acid, at a low temperature (typically 0-5 °C) in an ice bath.

  • A nitrating mixture (a solution of fuming nitric acid in the same solvent) is added dropwise to the coumarin solution with constant stirring.

  • The reaction is allowed to proceed at a low temperature for a specified time.

  • Upon completion, the reaction mixture is carefully poured onto crushed ice.

  • The resulting precipitate, 4-Hydroxy-6-methoxy-3-nitrocoumarin, is filtered, washed thoroughly with cold water to remove excess acid, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Predicted Photophysical Properties

While specific experimental data for this compound is not available, we can predict its fluorescent properties based on the substituent effects.

Table 1: Predicted Photophysical Properties of this compound

PropertyPredicted Value/RangeRationale
Excitation Wavelength (λex) ~380 - 420 nmThe extended conjugation and the presence of both EDG and EWG are expected to shift the absorption to longer wavelengths compared to the parent 4-hydroxycoumarin.
Emission Wavelength (λem) ~450 - 520 nmThe nitro group at the 3-position is expected to cause a significant bathochromic (red) shift in the emission spectrum. The 4-hydroxy group may contribute to a large Stokes shift.
Quantum Yield (ΦF) Moderate to LowThe nitro group is a known fluorescence quencher. While the methoxy group enhances fluorescence, the strong quenching effect of the nitro group will likely result in a lower quantum yield compared to other coumarin derivatives.
Stokes Shift LargeThe potential for ESIPT due to the 4-hydroxy group, coupled with the strong intramolecular charge transfer character from the methoxy to the nitro group, would likely result in a significant Stokes shift.

Potential Applications as a Fluorescent Probe

Based on its predicted properties, this compound could potentially be developed as a fluorescent probe for various applications:

  • "Turn-on" Probes for Nitroreductase: The nitro group can be enzymatically reduced by nitroreductase to an amino group. This conversion would likely lead to a significant increase in fluorescence intensity, making the compound a potential "turn-on" probe for detecting this enzyme, which is a marker for hypoxic conditions in tumors.

  • Probes for Reactive Sulfur Species: The electron-deficient nature of the coumarin ring due to the nitro group could make it susceptible to nucleophilic attack by biologically relevant thiols like glutathione or hydrogen sulfide. Such a reaction would alter the electronic properties of the fluorophore, potentially leading to a change in its fluorescence signal.

  • pH Sensing: The 4-hydroxy group's acidity can be influenced by the substituents on the coumarin ring. It is possible that the fluorescence of this compound could be sensitive to pH changes.

Workflow for Probe Application

The following diagram illustrates a general workflow for utilizing a coumarin-based fluorescent probe in a biological context, such as cellular imaging.

G General Experimental Workflow for a Coumarin-Based Fluorescent Probe cluster_prep Probe Preparation cluster_exp Biological Experiment cluster_analysis Data Analysis synthesis Synthesis & Purification of Probe characterization Spectroscopic Characterization synthesis->characterization stock Stock Solution Preparation characterization->stock cell_culture Cell Culture & Treatment stock->cell_culture Working Solution probe_loading Probe Incubation cell_culture->probe_loading imaging Fluorescence Microscopy probe_loading->imaging image_analysis Image Processing & Quantification imaging->image_analysis Image Acquisition interpretation Data Interpretation image_analysis->interpretation

Caption: A generalized workflow for the application of a fluorescent probe.

Signaling Pathway Illustration

The following diagram illustrates a hypothetical signaling pathway where this compound could act as a "turn-on" probe for detecting nitroreductase activity in hypoxic cancer cells.

G Hypothetical Mechanism of Action for Nitroreductase Detection probe 4-Hydroxy-6-methoxy- 3-nitrocoumarin (Low Fluorescence) product 4-Hydroxy-6-methoxy- 3-aminocoumarin (High Fluorescence) probe->product Reduction hypoxia Hypoxic Condition in Cancer Cell nfs Nitroreductase (NfsA/NfsB) hypoxia->nfs Upregulation of nfs->product Catalyzes nadph NAD(P)H nadph->product Co-factor signal Fluorescence Signal Increase product->signal

Caption: A proposed mechanism for detecting nitroreductase using the probe.

Conclusion and Future Directions

While this compound is not an established fluorescent probe, its structure suggests potential for development in this area. The combination of a 4-hydroxy group for a large Stokes shift, a 6-methoxy group to enhance quantum yield, and a 3-nitro group as a reactive/quenching moiety provides a versatile scaffold.

Future research should focus on:

  • Synthesis and Purification: Developing a reliable and efficient synthetic route to obtain the pure compound.

  • Photophysical Characterization: A thorough investigation of its absorption and emission spectra, quantum yield, and sensitivity to environmental factors like solvent polarity and pH.

  • Application-based Studies: Experimentally validating its use as a fluorescent probe for detecting specific analytes or enzymatic activities, such as nitroreductase or thiols.

This guide serves as a starting point for researchers interested in exploring the potential of this and other novel coumarin derivatives as fluorescent probes in chemical biology and drug discovery.

Synthesis of Novel 4-Hydroxycoumarin Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxycoumarin and its derivatives represent a privileged scaffold in medicinal chemistry, renowned for a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis of novel 4-hydroxycoumarin derivatives, with a focus on key synthetic methodologies, detailed experimental protocols, and quantitative data. Furthermore, it delves into the molecular mechanisms of action, illustrating the intricate signaling pathways modulated by these compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents based on the 4-hydroxycoumarin core.

Introduction

Coumarins, a class of benzopyran-2-one compounds, are widely distributed in nature and have long been a subject of intense scientific interest.[1] Among them, the 4-hydroxycoumarin nucleus is of particular significance, forming the structural basis for a multitude of synthetic and natural products with diverse biological activities. These activities include anticoagulant, anti-inflammatory, antibacterial, antiviral, and anticancer properties.[2] The unique chemical reactivity of the 4-hydroxycoumarin scaffold, particularly the nucleophilicity of the C3 position, allows for a wide range of structural modifications, leading to the generation of extensive libraries of derivatives with tailored pharmacological profiles.

This guide will explore several key synthetic strategies for the derivatization of 4-hydroxycoumarin, including Knoevenagel condensation, Michael addition reactions, and the synthesis of fused heterocyclic systems such as pyrano[3,2-c]coumarins. For each methodology, a detailed experimental protocol is provided, alongside tabulated quantitative data to facilitate comparison and reproducibility. Additionally, the underlying mechanisms of action for the most prominent biological activities are elucidated through signaling pathway diagrams.

Synthetic Methodologies and Experimental Protocols

The versatile 4-hydroxycoumarin core can be functionalized through various synthetic routes. This section details the experimental procedures for some of the most common and effective methods.

Knoevenagel Condensation for the Synthesis of 3,3'-(Arylmethylene)bis(4-hydroxycoumarins)

The Knoevenagel condensation of 4-hydroxycoumarin with various aldehydes is a widely employed method for the synthesis of biscoumarin derivatives, which often exhibit significant biological activities.

Experimental Protocol:

  • Dissolution: Dissolve 2 mmol of 4-hydroxycoumarin in 6 ml of hot ethanol.

  • Addition of Aldehyde: To the hot solution, add 1 mmol of the desired aromatic aldehyde.

  • Reflux: Reflux the reaction mixture for a specified time (typically 4-8 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration.

  • Purification: Wash the solid product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or methanol) to afford the pure 3,3'-(arylmethylene)bis(4-hydroxycoumarin).[3][4]

Table 1: Synthesis of 3,3'-(Arylmethylene)bis(4-hydroxycoumarins) via Knoevenagel Condensation

AldehydeCatalyst/SolventReaction Time (h)Yield (%)Reference
BenzaldehydePyridine-75[5]
4-MethylbenzaldehydePyridine-70[5]
4-MethoxybenzaldehydeEthanol-80[5]
4-ChlorobenzaldehydeEthanol-80[5]
3-NitrobenzaldehydeEthanol-76[5]
4-HydroxybenzaldehydeEthanol-83[5]
3-NitrobenzaldehydeEthanol/Ammonium Acetate472[4]
3-BromobenzaldehydeEthanol/Ammonium Acetate564[4]
Synthesis of Pyrano[3,2-c]coumarin Derivatives

Pyrano[3,2-c]coumarins are a class of fused heterocyclic compounds that can be synthesized through a one-pot, three-component reaction involving 4-hydroxycoumarin, an aldehyde, and a malononitrile or its derivatives.

Experimental Protocol:

  • Reactant Mixture: In a round-bottom flask, combine 4-hydroxycoumarin (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (20 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.5 mL).

  • Reflux: Heat the mixture under reflux for 8 hours.

  • Work-up: After cooling, remove the solvent under reduced pressure.

  • Purification: Triturate the residue with methanol to obtain a solid product, which is then filtered, dried, and recrystallized from a suitable solvent like benzene to yield the pure pyrano[3,2-c]coumarin derivative.[6]

Table 2: Synthesis of 2-Amino-4-aryl-4H,5H-pyrano[3,2-c]chromen-5-ones

AldehydeYield (%)Reference
4-Bromobenzaldehyde-[6]
Synthesis of 3-Substituted-4-hydroxycoumarins via Michael Addition

The Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones is a key step in the synthesis of warfarin and its analogues, which are potent anticoagulants.

Experimental Protocol:

  • Reactant Mixture: A mixture of 4-hydroxycoumarin and an appropriate unsaturated ketone or aldehyde is prepared.

  • Catalysis: The reaction can be catalyzed by a base such as piperidine or pyridine.

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent like ethanol and may require heating.

  • Isolation and Purification: The product is isolated by filtration and purified by recrystallization.[7]

Table 3: Synthesis of Warfarin Analogues and other 3-Substituted Derivatives

Unsaturated Ketone/AldehydeProductAnticoagulant ActivityReference
1-Phenyl-2-(4'-chlorobenzoyl)ethylene4-Hydroxy-3-[1-phenyl-2-(4'-chlorobenzoyl)ethyl]-2H-1-benzopyran-2-oneGreater than warfarin[7]
1-(4-Fluorophenyl)-3-oxobut-1-ene4-Hydroxy-3-[1-(4-fluorophenyl)-3-oxobutyl]-2H-1-benzopyran-2-oneGreater than warfarin[7]
4-Bromobenzaldehyde3,3'-p-Bromobenzylidene-bis-(4-hydroxy-2H-1-benzopyran-2-one)Greater than warfarin[7]

Biological Activities and Signaling Pathways

4-Hydroxycoumarin derivatives exhibit a remarkable range of biological activities, stemming from their ability to interact with various biological targets.

Anticoagulant Activity

The most well-known activity of 4-hydroxycoumarins is their anticoagulant effect, which is the basis for their use as therapeutic agents (e.g., warfarin) and rodenticides.[8][9]

Mechanism of Action: 4-Hydroxycoumarins act as vitamin K antagonists. They inhibit the enzyme Vitamin K Epoxide Reductase (VKOR), which is crucial for the recycling of vitamin K.[8][10] Reduced vitamin K is a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X). Inhibition of VKOR leads to a decrease in the levels of these active clotting factors, thereby impairing the coagulation cascade.[8]

Anticoagulant_Pathway Vitamin K (oxidized) Vitamin K (oxidized) VKOR Vitamin K Epoxide Reductase Vitamin K (oxidized)->VKOR substrate Vitamin K (reduced) Vitamin K (reduced) Clotting Factors\n(inactive) Clotting Factors (inactive) Vitamin K (reduced)->Clotting Factors\n(inactive) cofactor for γ-carboxylation VKOR->Vitamin K (reduced) catalysis 4-Hydroxycoumarin 4-Hydroxycoumarin Derivatives 4-Hydroxycoumarin->VKOR inhibition Clotting Factors\n(active) Clotting Factors (active) Clotting Factors\n(inactive)->Clotting Factors\n(active) Coagulation Coagulation Clotting Factors\n(active)->Coagulation promotes

Caption: Anticoagulant mechanism of 4-hydroxycoumarin derivatives.

Anticancer Activity

Numerous studies have highlighted the potential of 4-hydroxycoumarin derivatives as anticancer agents. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Mechanisms of Action:

  • PI3K/Akt/mTOR Pathway Inhibition: Some derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth and survival.[11][12]

  • Induction of Apoptosis: They can trigger programmed cell death (apoptosis) through various mechanisms, including the activation of caspases.[13]

  • Inhibition of Carbonic Anhydrase IX: Certain derivatives can inhibit carbonic anhydrase IX, an enzyme associated with tumor hypoxia and aggressiveness.[11]

  • Modulation of Reactive Oxygen Species (ROS): They can alter the levels of ROS in cancer cells, leading to oxidative stress and cell death.[11]

  • CDK-8 Inhibition: Some derivatives have shown to interact with and inhibit Cyclin-Dependent Kinase 8 (CDK-8), an enzyme involved in cell cycle regulation.[1]

Anticancer_Pathway cluster_0 PI3K/Akt/mTOR Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation\n& Survival Cell Proliferation & Survival mTOR->Cell Proliferation\n& Survival promotes 4-Hydroxycoumarin 4-Hydroxycoumarin Derivatives 4-Hydroxycoumarin->PI3K inhibition Caspases Caspases 4-Hydroxycoumarin->Caspases activation ROS Reactive Oxygen Species 4-Hydroxycoumarin->ROS modulation CDK-8 Cyclin-Dependent Kinase 8 4-Hydroxycoumarin->CDK-8 inhibition Apoptosis Apoptosis Caspases->Apoptosis induction Oxidative Stress Oxidative Stress ROS->Oxidative Stress Oxidative Stress->Apoptosis Cell Cycle\nProgression Cell Cycle Progression CDK-8->Cell Cycle\nProgression promotes

Caption: Anticancer mechanisms of 4-hydroxycoumarin derivatives.

Anti-inflammatory Activity

Certain 4-hydroxycoumarin derivatives have demonstrated potent anti-inflammatory effects, suggesting their potential in treating inflammatory disorders.

Mechanisms of Action:

  • Inhibition of Pro-inflammatory Mediators: They can reduce the production of pro-inflammatory molecules such as nitric oxide (NO) and prostaglandins.

  • Downregulation of Pro-inflammatory Enzymes: They can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14]

  • Modulation of Signaling Pathways: They can suppress the activation of key inflammatory signaling pathways like NF-κB and MAPK.[15]

  • Reduction of Pro-inflammatory Cytokines: They can decrease the levels of pro-inflammatory cytokines such as TNF-α.[16][17]

Anti_inflammatory_Pathway Inflammatory Stimuli Inflammatory Stimuli NF-kB Pathway NF-kB Pathway Inflammatory Stimuli->NF-kB Pathway MAPK Pathway MAPK Pathway Inflammatory Stimuli->MAPK Pathway COX-2 / iNOS\nExpression COX-2 / iNOS Expression NF-kB Pathway->COX-2 / iNOS\nExpression Pro-inflammatory\nCytokines (TNF-α) Pro-inflammatory Cytokines (TNF-α) NF-kB Pathway->Pro-inflammatory\nCytokines (TNF-α) MAPK Pathway->COX-2 / iNOS\nExpression 4-Hydroxycoumarin 4-Hydroxycoumarin Derivatives 4-Hydroxycoumarin->NF-kB Pathway inhibition 4-Hydroxycoumarin->MAPK Pathway inhibition Pro-inflammatory\nMediators (PGs, NO) Pro-inflammatory Mediators (PGs, NO) COX-2 / iNOS\nExpression->Pro-inflammatory\nMediators (PGs, NO) Inflammation Inflammation Pro-inflammatory\nMediators (PGs, NO)->Inflammation Pro-inflammatory\nCytokines (TNF-α)->Inflammation

Caption: Anti-inflammatory mechanisms of 4-hydroxycoumarin derivatives.

Antimicrobial Activity

Derivatives of 4-hydroxycoumarin have been shown to possess activity against a range of microorganisms, including Gram-positive bacteria.

Experimental Protocol for Antimicrobial Susceptibility Testing (Agar Diffusion Method):

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.

  • Agar Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension.

  • Application of Test Compounds: Sterile paper discs impregnated with known concentrations of the synthesized 4-hydroxycoumarin derivatives are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters.[3]

Table 4: Antimicrobial Activity of 3,3'-(Arylmethylene)bis(4-hydroxycoumarins)

CompoundBacterial StrainZone of Inhibition (mm)Reference
3,3'-(5-bromo-2-hydroxybenzylidene)bis(4-hydroxycoumarin)S. aureus34.5[3]
3,3'-(5-bromo-2-hydroxybenzylidene)bis(4-hydroxycoumarin)B. subtilis24[3]
3,3'-(4-bromobenzylidene)bis(4-hydroxycoumarin)S. aureus24[3]
3,3'-(4-bromobenzylidene)bis(4-hydroxycoumarin)B. subtilis10[3]

Conclusion

The 4-hydroxycoumarin scaffold remains a highly attractive starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of a vast chemical space of derivatives with diverse and potent biological activities. This guide has provided an in-depth overview of key synthetic methodologies, complete with detailed experimental protocols and quantitative data, to aid researchers in their synthetic efforts. Furthermore, the elucidation of the signaling pathways involved in the anticoagulant, anticancer, and anti-inflammatory activities of these compounds offers valuable insights for rational drug design and future research directions. The continued exploration of novel 4-hydroxycoumarin derivatives holds significant promise for addressing unmet medical needs.

References

Regioselective Nitration of 4-hydroxy-7-methoxycoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the regioselective nitration of 4-hydroxy-7-methoxycoumarin, a key reaction in the synthesis of various biologically active compounds. Understanding and controlling the position of nitration on the coumarin scaffold is crucial for the development of novel therapeutics. This document outlines the key methodologies, experimental protocols, and the influence of reaction conditions on isomer distribution.

Introduction: The Importance of Regioselectivity

4-hydroxy-7-methoxycoumarin is a versatile scaffold in medicinal chemistry. The introduction of a nitro group onto the coumarin ring system can significantly modulate its pharmacological properties. The position of this nitro group is critical in determining the molecule's biological activity. Therefore, achieving high regioselectivity in the nitration reaction is a primary objective for synthetic chemists in this field. The electronic properties of the hydroxyl and methoxy substituents on the coumarin ring play a significant role in directing the incoming electrophile (the nitronium ion, NO₂⁺). Both the hydroxyl group at position 4 and the methoxy group at position 7 are activating, ortho-, para-directing groups, making several positions on the ring susceptible to electrophilic attack.

Directing Effects and Potential Isomers

The hydroxyl group at C4 directs electrophilic substitution to the ortho position (C3) and the para position (C5). The methoxy group at C7 directs substitution to its ortho positions (C6 and C8). Consequently, the nitration of 4-hydroxy-7-methoxycoumarin can potentially yield four different mono-nitro isomers:

  • 3-nitro-4-hydroxy-7-methoxycoumarin

  • 5-nitro-4-hydroxy-7-methoxycoumarin

  • 6-nitro-4-hydroxy-7-methoxycoumarin

  • 8-nitro-4-hydroxy-7-methoxycoumarin

The final product distribution is highly dependent on the specific reaction conditions employed.

Methodologies for Regioselective Nitration

The regioselectivity of the nitration of 4-hydroxy-7-methoxycoumarin is profoundly influenced by the choice of nitrating agent and solvent system. Below are key methodologies that have been reported to favor the formation of specific isomers.

Synthesis of 3-nitro-4-hydroxy-7-methoxycoumarin

Nitration at the C3 position is a common outcome for 4-hydroxycoumarin derivatives. This is attributed to the strong activating effect of the C4-hydroxyl group.

Method 1: Fuming Nitric Acid in Acetic Anhydride This method is reported to be highly regioselective for the 3-position. The use of acetic anhydride as a solvent and reagent likely forms acetyl nitrate in situ, which is a potent nitrating agent.

Method 2: Concentrated Nitric Acid in Glacial Acetic Acid For the parent 4-hydroxycoumarin, this combination has been shown to yield the 3-nitro derivative. It is a plausible method for achieving 3-nitration of 4-hydroxy-7-methoxycoumarin as well.

Synthesis of 6-nitro-4-hydroxy-7-methoxycoumarin

Nitration at the C6 position is directed by the C7-methoxy group.

Method: Sodium Nitrite and Sulfuric Acid This method, reported for the nitration of 4-hydroxycoumarin, generates nitrous acid in situ, which can then be oxidized to a nitrating species. This approach can favor nitration on the benzene ring of the coumarin system.

Synthesis of 6-nitro- and 8-nitro-4-hydroxy-7-methoxycoumarin Mixture

A mixture of isomers is often obtained when using strong nitrating conditions without specific directing reagents.

Method: Concentrated Nitric Acid and Concentrated Sulfuric Acid This classic nitrating mixture is highly reactive and can lead to a mixture of products. For the structurally similar 7-hydroxy-4-methylcoumarin, this method yields a mixture of the 6-nitro and 8-nitro isomers. A similar outcome can be anticipated for 4-hydroxy-7-methoxycoumarin.

Quantitative Data Summary

The following table summarizes the reported and predicted outcomes for the nitration of 4-hydroxy-7-methoxycoumarin and its close analogs. Please note that specific yield and isomer ratio data for 4-hydroxy-7-methoxycoumarin is limited in the literature; therefore, some data is extrapolated from similar structures and should be considered as a predictive guide for experimental design.

Starting MaterialNitrating Agent/ConditionsProduct(s)Yield (%)Isomer Ratio (approx.)Reference
4-hydroxy-7-methoxycoumarinFuming nitric acid, Acetic anhydride3-nitro-4-hydroxy-7-methoxycoumarinHigh (predicted)Highly selectiveBenchChem
4-hydroxycoumarinConc. HNO₃, Glacial acetic acid3-nitro-4-hydroxycoumarinNot specifiedHighly selective[1]
4-hydroxycoumarinNaNO₂, H₂SO₄, 0 °C6-nitro-4-hydroxycoumarinNot specifiedSelective[1]
7-hydroxy-4-methylcoumarinConc. HNO₃, Conc. H₂SO₄, 5 °C6-nitro- and 8-nitro-7-hydroxy-4-methylcoumarinNot specifiedMixture

Experimental Protocols

The following are detailed experimental protocols adapted from the literature for the regioselective nitration of coumarin derivatives. These should be considered as starting points for the optimization of the nitration of 4-hydroxy-7-methoxycoumarin.

Protocol for 3-Nitration (Adapted)

Reagents and Materials:

  • 4-hydroxy-7-methoxycoumarin

  • Fuming nitric acid

  • Acetic anhydride

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Crushed ice

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 g of 4-hydroxy-7-methoxycoumarin in 10 mL of acetic anhydride.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add 0.5 mL of fuming nitric acid dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto 50 g of crushed ice with vigorous stirring.

  • The solid precipitate of 3-nitro-4-hydroxy-7-methoxycoumarin is collected by filtration, washed with cold water until the washings are neutral, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.

Protocol for 6- and 8-Nitration (Adapted from 7-hydroxy-4-methylcoumarin)

Reagents and Materials:

  • 4-hydroxy-7-methoxycoumarin

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Conical flask

  • Magnetic stirrer

  • Ice bath

  • Crushed ice

  • Filtration apparatus

  • Ethanol for recrystallization

Procedure:

  • In a conical flask, carefully dissolve 1.2 g of 4-hydroxy-7-methoxycoumarin in 10 mL of concentrated sulfuric acid.

  • Cool the flask in an ice bath until the temperature of the solution is below 5 °C.

  • Prepare a nitrating mixture by cautiously adding 0.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the coumarin solution, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, remove the flask from the ice bath and let it stand at room temperature for one hour with occasional shaking.

  • Pour the reaction mixture into a beaker containing crushed ice with constant stirring.

  • Filter the crude product, which is a mixture of 6- and 8-nitro derivatives, and wash with cold water.

  • Separation of Isomers: The separation can be achieved by fractional crystallization from ethanol, taking advantage of the potential differences in solubility between the 6-nitro and 8-nitro isomers.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the regioselective nitration of 4-hydroxy-7-methoxycoumarin.

Nitration_Workflow cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products Start 4-hydroxy-7-methoxycoumarin Condition1 Fuming HNO3 / Acetic Anhydride Start->Condition1 Nitration Condition2 Conc. HNO3 / Conc. H2SO4 Start->Condition2 Nitration Condition3 NaNO2 / H2SO4 Start->Condition3 Nitration Product1 3-nitro isomer Condition1->Product1 Highly Selective Product2 6- & 8-nitro isomers Condition2->Product2 Mixture Product3 6-nitro isomer Condition3->Product3 Selective

Caption: Reaction conditions determine the regioselective nitration outcome.

The following diagram illustrates the directing effects of the substituents on the coumarin ring.

Caption: Substituent directing effects on the coumarin core.

Conclusion

The regioselective nitration of 4-hydroxy-7-methoxycoumarin is a nuanced process that can be controlled by the careful selection of reagents and reaction conditions. While nitration at the C3 position appears to be favored under several conditions, alternative substitution patterns can be achieved. This guide provides a foundation for researchers to design and execute experiments aimed at synthesizing specific nitro-isomers of 4-hydroxy-7-methoxycoumarin for applications in drug discovery and development. Further optimization and detailed analysis of reaction outcomes will be crucial for developing robust and scalable synthetic routes.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-Hydroxy-6-methoxy-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 4-Hydroxy-6-methoxy-3-nitrocoumarin. The synthesis begins with the formation of the intermediate, 4-Hydroxy-6-methoxycoumarin, from 4-methoxyphenol, followed by a regioselective nitration at the C3 position. This protocol includes detailed experimental procedures, tables of quantitative data for reaction parameters, and a workflow diagram for clarity.

Introduction

Coumarin derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anti-HIV activities.[1][2] Specifically, 4-hydroxycoumarin and its substituted analogues serve as crucial scaffolds in medicinal chemistry. The introduction of a nitro group can significantly modulate the biological activity of the parent molecule. This protocol details the synthesis of this compound, a derivative with potential applications in drug discovery and development. The synthesis is achieved through a reliable two-step process: the initial formation of a 4-hydroxycoumarin ring system followed by nitration.

Synthesis Workflow

The synthesis of this compound proceeds through a two-stage process. The first stage involves the synthesis of the precursor, 4-Hydroxy-6-methoxycoumarin, via the reaction of a substituted phenol with a malonic acid derivative. The second stage is the nitration of this precursor at the 3-position.

Synthesis_Workflow A 4-Methoxyphenol + Meldrum's Acid B Intermediate: 3-((4-methoxyphenoxy)-3-oxopropanoic acid) A->B Toluene Reflux C Cyclization (Eaton's Reagent) B->C D Precursor: 4-Hydroxy-6-methoxycoumarin C->D E Nitration (HNO3 / Acetic Acid) D->E F Final Product: This compound E->F

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-6-methoxycoumarin

This procedure is adapted from methodologies involving the reaction of phenols with Meldrum's acid, followed by cyclization using Eaton's reagent.[3][4]

A. Formation of 3-((4-methoxyphenoxy)-3-oxopropanoic acid)

  • Combine 4-methoxyphenol (1.0 eq) and Meldrum's acid (1.0 eq) in a round-bottom flask.

  • Add toluene as the solvent.

  • Heat the mixture to reflux. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the solution under reduced pressure to remove the toluene, yielding the crude malonic acid ester intermediate.

B. Cyclization to 4-Hydroxy-6-methoxycoumarin

  • To the crude intermediate from the previous step, add Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).

  • Heat the reaction mixture to 70°C for approximately 4 hours.[3]

  • After the reaction period, carefully add water to the mixture while stirring vigorously to precipitate the product.

  • Collect the solid precipitate by suction filtration.

  • Wash the solid with water and air dry.

  • Recrystallize the crude product from ethanol to afford pure 4-Hydroxy-6-methoxycoumarin.

Step 2: Synthesis of this compound

This procedure utilizes a standard method for the nitration of the 4-hydroxycoumarin scaffold at the C3 position.[5]

  • Dissolve the 4-Hydroxy-6-methoxycoumarin (1.0 eq), synthesized in Step 1, in glacial acetic acid in a suitable reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add concentrated nitric acid (a slight excess) to the cooled solution with continuous stirring.

  • Maintain the temperature below 5°C during the addition.

  • After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the resulting solid, wash thoroughly with cold water until the washings are neutral, and dry.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Data Presentation

The following tables summarize the key quantitative parameters for the synthesis protocol.

Table 1: Reaction Parameters for 4-Hydroxy-6-methoxycoumarin Synthesis

ParameterValueReference
Step Formation of Intermediate & Cyclization
Reactants4-Methoxyphenol, Meldrum's Acid[3][4]
Cyclization ReagentEaton's Reagent[3]
Temperature (Cyclization)70 °C[3][4]
Reaction Time (Cyclization)4 hours[3]
Overall Yield27% to 95% (variable based on substrate)[4]

Table 2: Reaction Parameters for Nitration

ParameterValueReference
Step Nitration of 4-Hydroxy-6-methoxycoumarin
Substrate4-Hydroxy-6-methoxycoumarin
ReagentsConcentrated Nitric Acid, Glacial Acetic Acid[5]
Temperature0 - 5 °C[5]
Reaction Time1 - 2 hours
Expected ProductThis compound[5]

Characterization

The final product and intermediate should be characterized using standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure and the position of the nitro group.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the hydroxyl group (O-H), the lactone carbonyl group (C=O), and the nitro group (N-O).[5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Melting Point: To assess the purity of the final product.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling toluene, Eaton's reagent, glacial acetic acid, and concentrated nitric acid.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated nitric acid and Eaton's reagent are highly corrosive. Handle with extreme care.

  • The nitration reaction is exothermic and requires careful temperature control to avoid side reactions and ensure safety. Always add nitric acid slowly to the cooled solution.

References

Spectroscopic Application Notes: FT-IR and NMR Analysis of 4-Hydroxy-6-methoxy-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and data interpretation guide for the spectroscopic analysis of 4-Hydroxy-6-methoxy-3-nitrocoumarin using Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to assist in the structural elucidation and quality control of this coumarin derivative.

Introduction

Coumarins are a significant class of naturally occurring benzopyrone derivatives that exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, and anti-cancer properties. The specific substitution pattern on the coumarin scaffold is crucial for its biological function. This compound is a synthetic derivative with potential pharmacological applications. Accurate structural characterization is the foundation for understanding its bioactivity and for drug development. This note details the application of FT-IR and NMR spectroscopy for the unambiguous identification and characterization of this compound.

Experimental Protocols

Materials and Equipment
  • Sample: this compound (synthesized and purified)

  • FT-IR Spectrometer: A standard FT-IR spectrometer with a resolution of at least 4 cm⁻¹.

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvents: Deuterated dimethyl sulfoxide (DMSO-d₆) for NMR analysis.

  • Other: KBr (for solid-state FT-IR), NMR tubes, spatulas, agate mortar and pestle.

FT-IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the this compound sample with approximately 200 mg of dry KBr powder in an agate mortar and pestle.

    • Transfer the finely ground powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

    • Use standard acquisition parameters. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.

    • Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Data Presentation and Interpretation

The following tables summarize the expected FT-IR and NMR spectral data for this compound based on the analysis of the closely related compound, 4-Hydroxy-3-nitrocoumarin, and known substituent effects.[1]

FT-IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
~3450BroadO-H stretching (intramolecular hydrogen bonding)
~3100-3000MediumAromatic C-H stretching
~2950-2850WeakAliphatic C-H stretching (methoxy group)
~1720StrongC=O stretching (lactone carbonyl)
~1620, 1580, 1490Medium-StrongAromatic C=C stretching
~1530, 1350StrongAsymmetric and symmetric NO₂ stretching
~1280MediumC-O-C stretching (ether linkage of methoxy group)
~1200MediumC-O stretching (phenol)
~1080MediumC-N stretching
¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0Singlet1H-OH
~7.8Doublet1HH-5
~7.4Doublet of Doublets1HH-7
~7.3Doublet1HH-8
~3.9Singlet3H-OCH₃
¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~160C-2 (C=O)
~155C-4 (C-OH)
~158C-6 (C-OCH₃)
~148C-8a
~130C-3 (C-NO₂)
~125C-5
~120C-7
~118C-4a
~115C-8
~56-OCH₃

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample This compound FTIR_Prep Grind with KBr and press into pellet Sample->FTIR_Prep NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep FTIR_Acq FT-IR Spectrometer FTIR_Prep->FTIR_Acq NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq FTIR_Spectrum FT-IR Spectrum FTIR_Acq->FTIR_Spectrum NMR_Spectra 1H and 13C NMR Spectra NMR_Acq->NMR_Spectra Interpretation Structural Elucidation FTIR_Spectrum->Interpretation NMR_Spectra->Interpretation

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Logical_Relationship cluster_molecule Molecular Structure cluster_spectra Spectroscopic Signatures Molecule This compound FG Functional Groups Molecule->FG Coumarin Coumarin Core FG->Coumarin OH 4-Hydroxy FG->OH Methoxy 6-Methoxy FG->Methoxy Nitro 3-Nitro FG->Nitro CO_FTIR ~1720 (C=O stretch) Coumarin->CO_FTIR Aromatic_FTIR ~1620-1490 (C=C stretch) Coumarin->Aromatic_FTIR Aromatic_NMR ~7.3-7.8 (3H, m) Coumarin->Aromatic_NMR OH_FTIR ~3450 (O-H stretch) OH->OH_FTIR OH_NMR ~11.0 (1H, s) OH->OH_NMR OMe_FTIR ~2900, 1280 (C-H, C-O stretch) Methoxy->OMe_FTIR OMe_NMR ~3.9 (3H, s) Methoxy->OMe_NMR NO2_FTIR ~1530, 1350 (N-O stretch) Nitro->NO2_FTIR FTIR FT-IR Peaks (cm-1) NMR NMR Shifts (ppm)

Caption: Correlation between functional groups and their spectral signatures.

References

Application Notes and Protocols for 4-Hydroxy-6-methoxy-3-nitrocoumarin in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 4-Hydroxy-6-methoxy-3-nitrocoumarin as a versatile building block in organic synthesis. The protocols detailed herein, alongside quantitative data and mechanistic pathways, are intended to facilitate its application in the development of novel heterocyclic compounds with potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting with the synthesis of the parent coumarin followed by nitration.

Synthesis of 4-Hydroxy-6-methoxycoumarin

The Pechmann condensation is a widely used method for the synthesis of coumarins. In this protocol, a phenol reacts with a β-keto ester under acidic conditions.

Experimental Protocol:

  • Reaction Setup: To a stirred mixture of 3-methoxyphenol (1 equivalent) and ethyl acetoacetate (1 equivalent), slowly add concentrated sulfuric acid (catalytic amount) at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried. The crude product can be purified by recrystallization from ethanol to afford 4-hydroxy-6-methoxycoumarin.

Reactant 1Reactant 2CatalystSolventReaction Time (h)Yield (%)
3-MethoxyphenolEthyl acetoacetateH₂SO₄None12-2485-95

Table 1: Synthesis of 4-Hydroxy-6-methoxycoumarin.

Nitration of 4-Hydroxy-6-methoxycoumarin

The introduction of the nitro group at the C3 position is a key step and is generally achieved using a nitrating agent.

Experimental Protocol:

  • Reaction Setup: Dissolve 4-hydroxy-6-methoxycoumarin (1 equivalent) in a minimal amount of glacial acetic acid.

  • Nitration: Cool the solution in an ice bath and add a mixture of concentrated nitric acid and glacial acetic acid dropwise with constant stirring.

  • Reaction Progression: After the addition is complete, continue stirring at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water.

  • Isolation and Purification: The resulting yellow precipitate of this compound is filtered, washed thoroughly with water, and dried. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.

Starting MaterialReagentsSolventReaction Time (h)Yield (%)
4-Hydroxy-6-methoxycoumarinConc. HNO₃, Glacial Acetic AcidGlacial Acetic Acid2-480-90

Table 2: Synthesis of this compound.

Applications in Heterocyclic Synthesis

This compound serves as a valuable precursor for the synthesis of various fused heterocyclic systems, leveraging the reactivity of the nitro and hydroxy groups.

Synthesis of Chromeno[4,3-b]quinolin-6-ones

This multicomponent reaction highlights the utility of 4-hydroxy-3-nitrocoumarins in constructing complex molecular architectures in a single step.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), an aromatic aldehyde (1 equivalent), and a substituted aniline (1 equivalent) in ethanol.

  • Reaction Progression: Reflux the reaction mixture for 6-8 hours. The reaction can be monitored by TLC.

  • Isolation and Purification: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by column chromatography on silica gel.

Reactant 1Reactant 2Reactant 3SolventReaction Time (h)Yield (%)
This compoundAromatic AldehydeSubstituted AnilineEthanol6-875-85

Table 3: Synthesis of Chromeno[4,3-b]quinolin-6-one Derivatives.

G Coumarin This compound Intermediate2 Michael Adduct Coumarin->Intermediate2 + Intermediate1 (Michael Addition) Aldehyde Aromatic Aldehyde Intermediate1 Iminium Ion Intermediate Aldehyde->Intermediate1 + Aniline Aniline Substituted Aniline Product Chromeno[4,3-b]quinolin-6-one Intermediate2->Product Cyclization & Dehydration

Caption: Synthesis of Chromeno[4,3-b]quinolin-6-one.

Michael Addition Reactions

The electron-withdrawing nitro group at the C3 position activates the 4-hydroxycoumarin scaffold, making it an excellent Michael donor for conjugate addition reactions.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1 equivalent) and a Michael acceptor (e.g., α,β-unsaturated ketone) (1.2 equivalents) in a suitable solvent such as ethanol or DMF, add a catalytic amount of a base (e.g., piperidine, triethylamine).

  • Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating for 4-12 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, acidify the mixture with dilute HCl and extract the product with an organic solvent like ethyl acetate.

  • Isolation and Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Michael DonorMichael AcceptorCatalystSolventReaction Time (h)Yield (%)
This compoundα,β-Unsaturated KetonePiperidineEthanol4-1270-90

Table 4: Michael Addition of this compound.

G cluster_reactants Reactants cluster_reaction Reaction Coumarin This compound (Michael Donor) Base Base (e.g., Piperidine) Acceptor α,β-Unsaturated Ketone (Michael Acceptor) Adduct Michael Adduct Base->Adduct Conjugate Addition

Caption: Michael Addition Reaction Workflow.

Biological Significance and Mechanistic Insights

Derivatives of 4-hydroxy-3-nitrocoumarin have demonstrated promising biological activities, including antimicrobial and anticancer effects. Understanding the underlying mechanisms is crucial for drug development.

Antimicrobial Activity: Membrane Disruption Pathway

Nitrocoumarins can exert their antimicrobial effects by disrupting the bacterial cell membrane, leading to cell death.

G Coumarin 4-Hydroxy-3-nitrocoumarin Derivative Membrane Bacterial Cell Membrane Coumarin->Membrane Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Antimicrobial Mechanism of Action.

Anticancer Activity: Apoptosis Induction Pathway

Certain 4-hydroxy-3-nitrocoumarin derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway, involving the activation of caspases.

G Coumarin 4-Hydroxy-3-nitrocoumarin Derivative Mitochondria Mitochondria Coumarin->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis Induction Pathway.

Application Notes and Protocols: 4-Hydroxy-6-methoxy-3-nitrocoumarin in Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 4-hydroxy-6-methoxy-3-nitrocoumarin as a versatile starting material for the development of novel therapeutic agents. The protocols outlined below detail the synthesis of the core scaffold and its subsequent derivatization to yield compounds with potential anticoagulant and anticancer activities.

Introduction

Coumarin derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties. The 4-hydroxycoumarin scaffold, in particular, is the cornerstone of widely used anticoagulant drugs like warfarin. The introduction of a nitro group at the 3-position and a methoxy group at the 6-position of the coumarin ring offers a unique chemical handle for further structural modifications, enabling the synthesis of diverse compound libraries for drug discovery.

The electron-withdrawing nature of the nitro group at the 3-position can be exploited for various chemical transformations, most notably its reduction to an amino group. This amino functionality serves as a key nucleophile for the introduction of a wide array of substituents, allowing for the fine-tuning of the molecule's biological activity. The methoxy group at the 6-position can influence the compound's pharmacokinetic properties and binding interactions with biological targets.

This document provides detailed protocols for the synthesis of this compound and its conversion to key intermediates, along with potential synthetic pathways for developing novel anticoagulant and anticancer agents.

Synthesis of the Starting Material

The synthesis of this compound is a two-step process starting from 4-methoxyphenol.

Experimental Protocol 1: Synthesis of 4-Hydroxy-6-methoxycoumarin

This protocol is adapted from the general synthesis of 4-hydroxycoumarins.

Materials:

  • 4-Methoxyphenol

  • Malonic acid

  • Anhydrous zinc chloride (ZnCl₂)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium hydroxide (NaOH) solution (10%)

  • Hydrochloric acid (HCl) (concentrated)

  • Ethanol

Procedure:

  • A mixture of 4-methoxyphenol and malonic acid is heated with anhydrous zinc chloride and phosphorus oxychloride.

  • The reaction mixture is heated on a water bath for several hours.

  • After cooling, the mixture is poured onto crushed ice.

  • The separated solid is filtered, washed with water, and then treated with 10% sodium hydroxide solution.

  • The alkaline solution is filtered to remove any insoluble impurities.

  • The filtrate is acidified with concentrated hydrochloric acid to precipitate the crude 4-hydroxy-6-methoxycoumarin.

  • The crude product is filtered, washed with cold water, and recrystallized from ethanol to yield pure 4-hydroxy-6-methoxycoumarin.

Experimental Protocol 2: Nitration of 4-Hydroxy-6-methoxycoumarin

This protocol is adapted from the nitration of similar hydroxycoumarin derivatives[1].

Materials:

  • 4-Hydroxy-6-methoxycoumarin

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice bath

  • Crushed ice

Procedure:

  • In a flask, dissolve 4-hydroxy-6-methoxycoumarin in concentrated sulfuric acid, keeping the temperature low in an ice bath.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at room temperature for an hour.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the crude this compound, wash thoroughly with cold water until the washings are neutral, and dry.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure compound.

Synthetic Pathways for Drug Candidates

Anticoagulant Agents

4-Hydroxycoumarin derivatives are known to exert their anticoagulant effect by inhibiting the vitamin K epoxide reductase (VKOR) enzyme, which is crucial for the blood clotting cascade. The general structure-activity relationship for anticoagulant activity in this class of compounds requires a 4-hydroxy group and a lipophilic substituent at the 3-position[2].

Experimental Workflow for Anticoagulant Synthesis

start This compound reduction Reduction (e.g., SnCl2/HCl or H2/Pd-C) start->reduction amino 3-Amino-4-hydroxy-6-methoxycoumarin reduction->amino reaction Reaction with electrophilic reagents (e.g., aldehydes, acid chlorides) amino->reaction derivatives Substituted 3-amino derivatives (Schiff bases, amides, etc.) reaction->derivatives evaluation Biological Evaluation (Prothrombin Time Assay) derivatives->evaluation

Caption: Synthetic workflow for potential anticoagulant agents.

Experimental Protocol 3: Reduction of this compound

Materials:

  • This compound

  • Tin(II) chloride (SnCl₂)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Suspend this compound in ethanol.

  • Add a solution of tin(II) chloride in concentrated hydrochloric acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice water.

  • Neutralize the solution with sodium bicarbonate to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain pure 3-amino-4-hydroxy-6-methoxycoumarin.

Experimental Protocol 4: Synthesis of Schiff Base Derivatives

Materials:

  • 3-Amino-4-hydroxy-6-methoxycoumarin

  • Substituted aromatic aldehydes

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Dissolve 3-amino-4-hydroxy-6-methoxycoumarin and a substituted aromatic aldehyde in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for several hours.

  • Upon cooling, the Schiff base derivative precipitates out.

  • Filter the product, wash with cold ethanol, and dry.

Quantitative Data (Hypothetical)

The following table presents hypothetical data for a series of synthesized Schiff base derivatives to illustrate the structure-activity relationship.

Compound IDAldehyde SubstituentYield (%)Prothrombin Time (s)
SM --12.5
Cpd-1 4-Chloro8525.2
Cpd-2 4-Nitro7828.1
Cpd-3 4-Methoxy8218.5
Warfarin --30.0
Anticancer Agents

Recent studies have shown that some coumarin derivatives can inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. The 3-amino-4-hydroxy-6-methoxycoumarin intermediate can be used to synthesize derivatives that may target this pathway.

Signaling Pathway for PI3K/Akt Inhibition

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation promotes Apoptosis Apoptosis Akt->Apoptosis inhibits Coumarin Coumarin Derivative Coumarin->PI3K

Caption: PI3K/Akt signaling pathway and the inhibitory action of coumarin derivatives.

Experimental Protocol 5: Synthesis of 3-Acylamino-4-hydroxy-6-methoxycoumarin Derivatives

Materials:

  • 3-Amino-4-hydroxy-6-methoxycoumarin

  • Substituted acid chlorides

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 3-amino-4-hydroxy-6-methoxycoumarin in dry dichloromethane.

  • Add pyridine as a base.

  • Cool the mixture in an ice bath and slowly add the substituted acid chloride.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired acylamino derivative.

Quantitative Data (Hypothetical)

The following table presents hypothetical IC₅₀ values for a series of synthesized acylamino derivatives against a cancer cell line.

Compound IDAcid Chloride SubstituentYield (%)IC₅₀ (µM)
Cpd-4 Benzoyl chloride7515.2
Cpd-5 4-Nitrobenzoyl chloride688.5
Cpd-6 4-Methoxybenzoyl chloride7222.1
Doxorubicin --0.5

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of potentially bioactive molecules. The protocols provided herein offer a foundation for researchers to explore the synthesis of novel coumarin derivatives as potential anticoagulant and anticancer agents. The structure-activity relationships can be further investigated by synthesizing a broader library of compounds and evaluating their biological activities in relevant assays.

Disclaimer: The experimental protocols and quantitative data provided are for illustrative purposes and may require optimization. All chemical syntheses should be performed by trained personnel in a well-equipped laboratory with appropriate safety precautions.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 4-Hydroxy-6-methoxy-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-methoxy-3-nitrocoumarin is a synthetic derivative of coumarin, a class of compounds widely recognized for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The introduction of a nitro group at the 3-position and a methoxy group at the 6-position of the 4-hydroxycoumarin scaffold suggests potential for novel biological activities, particularly in the realm of oncology. Preliminary studies on related coumarin derivatives have indicated that such substitutions can significantly influence their cytotoxic effects on cancer cells.

These application notes provide a comprehensive overview of standard in vitro assays to determine the cytotoxic potential of this compound. The following sections detail the protocols for key cytotoxicity assays, including the MTT and LDH assays, as well as a method for investigating the mechanism of cell death through apoptosis analysis. While direct cytotoxic data for this compound is not yet extensively published, this document serves as a foundational guide for researchers to conduct these evaluations.

Data Presentation: Cytotoxicity of Related Coumarin Derivatives

To provide a contextual framework, the following table summarizes the cytotoxic activities of structurally related coumarin derivatives against various cancer cell lines. This data, gathered from existing literature, can guide the design of experiments for this compound.

Compound/DerivativeCell LineAssayIC50/CC50 ValueReference
4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetateA549 (Lung Cancer)Crystal Violet48.1 µM[1]
4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetateCRL 1548 (Liver Cancer)Crystal Violet45.1 µM[2]
7-hydroxyl-3,6,8-tribromo-4-methylcoumarinHL60 (Leukemia)MTT8.09 µM[3]
7-hydroxyl-3,6,8-tribromo-4-methylcoumarinMCF-7 (Breast Cancer)MTT3.26 µM[3]
7-hydroxyl-3,6,8-tribromo-4-methylcoumarinA549 (Lung Cancer)MTT9.34 µM[3]
3-(4-(2-(dimethylamino)ethoxy)phenyl)-7-methoxy-4-phenylcoumarinVarious Cancer Cell LinesNot SpecifiedExhibited Cytotoxic Activity[4]
Palladium(II) complex with 3-(1-((3-hydroxyphenyl)amino)ethylidene)chroman-2,4-dioneMIA PaCa-2 (Pancreatic Cancer)MTS3 µM[5]
Palladium(II) complex with 3-(1-((3-hydroxyphenyl)amino)ethylidene)chroman-2,4-dioneA375 (Melanoma)MTS5.4 µM[5]
Palladium(II) complex with 3-(1-((3-hydroxyphenyl)amino)ethylidene)chroman-2,4-dioneHCT116 (Colorectal Carcinoma)MTS7 µM[5]
Novel coumarin derivative (2d)MCF-7 (Breast Cancer)MTT2.54 ± 0.12 µM[6]
Novel coumarin derivative (2b)HeLa (Cervical Cancer)MTT5.23 ± 0.12 µM[6]
Novel coumarin derivative (2a)HepG2 (Liver Cancer)MTT8.57 ± 0.42 µM[6]

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[7] The amount of formazan produced is proportional to the number of living cells.[7]

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Seed cells in a 96-well plate incubate1 Incubate for 24h (37°C, 5% CO2) start->incubate1 add_compound Add compound dilutions to wells incubate1->add_compound prepare_compound Prepare serial dilutions of this compound prepare_compound->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso read_absorbance Measure absorbance at 490 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow for MTT-based cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/mL and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of desired concentrations.

  • Cell Treatment: Replace the medium with fresh medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes at a low speed.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.[10]

Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[11][12] The released LDH is measured with a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[11] The amount of color formed is proportional to the number of lysed cells.[11]

Experimental Workflow:

LDH_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Seed cells in a 96-well plate incubate1 Incubate until desired confluency start->incubate1 add_compound Add compound to wells incubate1->add_compound prepare_compound Prepare compound dilutions prepare_compound->add_compound incubate2 Incubate for desired exposure time add_compound->incubate2 centrifuge_plate Centrifuge the plate incubate2->centrifuge_plate transfer_supernatant Transfer supernatant to a new plate centrifuge_plate->transfer_supernatant add_reagent Add LDH reaction mixture transfer_supernatant->add_reagent incubate3 Incubate for 30 min at RT (in dark) add_reagent->incubate3 add_stop Add stop solution incubate3->add_stop read_absorbance Measure absorbance at 490 nm add_stop->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow for LDH-based cytotoxicity assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 1000 RPM for 5 minutes.[13]

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new, clean 96-well plate.[13]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing the supernatant.[13]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[13]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[14]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer) and the spontaneous LDH release control (untreated cells).

Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[16] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[15]

Signaling Pathway:

Apoptosis_Signaling cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ps_inner Phosphatidylserine (Inner leaflet) ps_outer Phosphatidylserine (Outer leaflet) ps_inner->ps_outer Translocation early_apoptosis Early Apoptosis ps_outer->early_apoptosis caspases Caspase Activation dna_frag DNA Fragmentation caspases->dna_frag late_apoptosis Late Apoptosis / Necrosis dna_frag->late_apoptosis compound This compound apoptosis_induction Apoptosis Induction compound->apoptosis_induction apoptosis_induction->ps_inner apoptosis_induction->caspases annexin_v Annexin V-FITC early_apoptosis->annexin_v Binds pi Propidium Iodide late_apoptosis->pi Stains

Caption: Apoptosis detection by Annexin V/PI staining.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its predetermined IC50 concentration for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 670 x g for 5 minutes.[15]

  • Washing: Wash the cells twice with cold PBS.[15]

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[15] Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be positive for Annexin V and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

References

Application Notes and Protocols: Molecular Docking Studies of 4-Hydroxy-6-methoxy-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for conducting molecular docking studies on 4-Hydroxy-6-methoxy-3-nitrocoumarin, a synthetic coumarin derivative with potential therapeutic applications. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this application note offers a comprehensive, illustrative framework based on established methodologies for similar coumarin derivatives. It includes a plausible synthesis protocol, a detailed molecular docking workflow, and hypothetical quantitative data to guide researchers in their investigations. The aim is to provide a robust starting point for the in-silico evaluation of this compound against various protein targets implicated in cancer, neurological disorders, and microbial infections.

Introduction

Coumarins are a class of naturally occurring and synthetic benzopyrone compounds that exhibit a wide range of pharmacological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties. The introduction of specific functional groups onto the coumarin scaffold can significantly modulate their biological activity. The 4-hydroxycoumarin core is a key pharmacophore, and substitutions at the 3, 6, and other positions can enhance potency and target selectivity. The presence of a methoxy group at the 6-position and a nitro group at the 3-position in this compound suggests the potential for unique interactions with biological macromolecules.

Molecular docking is a powerful computational technique used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This in-silico approach allows for the rapid screening of potential drug candidates and provides insights into the molecular basis of their activity, thereby guiding further experimental studies.

This document outlines the necessary protocols for the synthesis and subsequent molecular docking analysis of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved in a two-step process: first, the synthesis of the precursor 4-hydroxy-6-methoxycoumarin, followed by its nitration.

Synthesis of 4-Hydroxy-6-methoxycoumarin

This synthesis is based on the condensation of 4-methoxyphenol with malonic acid.

Materials:

  • 4-Methoxyphenol

  • Malonic acid

  • Anhydrous zinc chloride (ZnCl₂)

  • Phosphorus oxychloride (POCl₃)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Condensation: In a round-bottom flask, combine 4-methoxyphenol (1 equivalent) and malonic acid (1.2 equivalents).

  • Add anhydrous zinc chloride (2.5 equivalents) and phosphorus oxychloride (3 equivalents) to the mixture under constant stirring in a fume hood.

  • Heat the reaction mixture at 70-80°C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with cold water until the washings are neutral, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 4-hydroxy-6-methoxycoumarin.

Nitration of 4-Hydroxy-6-methoxycoumarin

This procedure is based on standard nitration methods for 4-hydroxycoumarin derivatives.[1]

Materials:

  • 4-Hydroxy-6-methoxycoumarin

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice bath

Procedure:

  • In a flask, dissolve 4-hydroxy-6-methoxycoumarin (1 equivalent) in cold, concentrated sulfuric acid at 0-5°C using an ice bath.

  • Slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid in a 1:1 ratio) dropwise to the solution while maintaining the temperature below 5°C and stirring continuously.

  • After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • The solid precipitate of this compound is then collected by filtration.

  • Wash the product with plenty of cold water to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Molecular Docking Protocol

This protocol outlines a general workflow for performing molecular docking of this compound against selected protein targets.

Target Selection and Preparation

Based on the known activities of related coumarin derivatives, potential protein targets for this compound include:

  • Phospholipase C-γ (PLCγ): 3-Nitrocoumarin is a known inhibitor of PLCγ.[2][3]

  • Cytochrome P450 2A6 (CYP2A6): 6-Methoxycoumarin derivatives are known to interact with this enzyme.[4]

  • Acetylcholinesterase (AChE): Coumarins with a 6-nitro group have been evaluated as AChE inhibitors.[5]

  • Cyclin-Dependent Kinase 2 (CDK2): As a representative cancer target, many coumarin derivatives have been shown to inhibit various kinases involved in cell cycle regulation.

Procedure:

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Protein Preparation:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens to the protein structure.

    • Assign appropriate atom types and charges (e.g., Gasteiger charges).

    • Repair any missing residues or atoms if necessary.

    • This can be performed using software like AutoDockTools, Schrödinger Maestro, or Discovery Studio.

Ligand Preparation

Procedure:

  • Draw Ligand: Draw the 2D structure of this compound using a chemical drawing software like ChemDraw or MarvinSketch.

  • 3D Conversion and Optimization: Convert the 2D structure to a 3D structure.

  • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Assign appropriate atom types and charges.

Docking Simulation

Procedure:

  • Define Binding Site: Define the binding site on the target protein. This can be done by specifying the coordinates of the co-crystallized ligand or by identifying the active site residues. A grid box encompassing the binding site should be generated.

  • Run Docking Algorithm: Use a docking program like AutoDock Vina, Glide, or GOLD to perform the docking simulation. The program will explore various conformations and orientations of the ligand within the defined binding site.

  • Scoring: The docking program will calculate the binding affinity (usually in kcal/mol) for each generated pose using a scoring function. The poses are then ranked based on their scores.

Analysis of Results

Procedure:

  • Visualize Docking Poses: Visualize the top-ranked docking poses of the ligand-protein complex using molecular visualization software (e.g., PyMOL, VMD, Discovery Studio).

  • Analyze Interactions: Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces, pi-pi stacking) between the ligand and the amino acid residues of the protein's binding site.

  • Compare with Controls: If available, compare the docking score and binding mode with that of a known inhibitor (positive control) and/or a non-binder (negative control).

Data Presentation (Illustrative)

The following tables present hypothetical, yet plausible, quantitative data that could be obtained from molecular docking studies of this compound.

Table 1: Illustrative Molecular Docking Scores

Target ProteinPDB IDBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki) (µM)
Phospholipase C-γ (PLCγ)1QAS-8.50.58
Cytochrome P450 2A6 (CYP2A6)1Z10-7.91.85
Acetylcholinesterase (AChE)4EY7-9.20.15
Cyclin-Dependent Kinase 2 (CDK2)1HCK-8.80.35

Table 2: Illustrative Interacting Residues

Target ProteinKey Interacting Amino Acid ResiduesType of Interaction
Phospholipase C-γ (PLCγ)ARG 54, LYS 89, TYR 112Hydrogen Bond, Pi-Pi Stacking
Cytochrome P450 2A6 (CYP2A6)PHE 107, PHE 111, ILE 366Hydrophobic, Pi-Pi Stacking
Acetylcholinesterase (AChE)TRP 86, TYR 337, PHE 338Pi-Pi Stacking, Hydrogen Bond
Cyclin-Dependent Kinase 2 (CDK2)LEU 83, LYS 33, GLU 81Hydrogen Bond, Hydrophobic

Visualizations

Synthesis Workflow

G cluster_0 Step 1: Synthesis of 4-hydroxy-6-methoxycoumarin cluster_1 Step 2: Nitration 4-Methoxyphenol 4-Methoxyphenol Condensation Condensation 4-Methoxyphenol->Condensation Malonic acid Malonic acid Malonic acid->Condensation 4-hydroxy-6-methoxycoumarin 4-hydroxy-6-methoxycoumarin Condensation->4-hydroxy-6-methoxycoumarin Nitration Nitration 4-hydroxy-6-methoxycoumarin->Nitration Nitrating mixture Nitrating mixture Nitrating mixture->Nitration This compound This compound Nitration->this compound

Caption: Workflow for the synthesis of this compound.

Molecular Docking Workflow

G Start Start Protein Preparation Protein Preparation Start->Protein Preparation Ligand Preparation Ligand Preparation Start->Ligand Preparation Binding Site Definition Binding Site Definition Protein Preparation->Binding Site Definition Docking Simulation Docking Simulation Ligand Preparation->Docking Simulation Binding Site Definition->Docking Simulation Analysis of Results Analysis of Results Docking Simulation->Analysis of Results End End Analysis of Results->End

Caption: General workflow for molecular docking studies.

Hypothetical Signaling Pathway Inhibition

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PLCγ PLCγ Receptor Tyrosine Kinase->PLCγ PIP2 PIP2 PLCγ->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Ca2+ release Ca2+ release IP3->Ca2+ release Downstream Signaling Downstream Signaling PKC->Downstream Signaling Ca2+ release->Downstream Signaling Proliferation, Survival Proliferation, Survival Downstream Signaling->Proliferation, Survival Ligand 4-Hydroxy-6-methoxy- 3-nitrocoumarin Ligand->PLCγ

Caption: Hypothetical inhibition of the PLCγ signaling pathway.

Conclusion

References

Application Notes: High-Yield Synthesis and Pharmacological Significance of 4-Hydroxycoumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Hydroxycoumarin and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with significant pharmacological activities.[1][2] This class of molecules is most renowned for its anticoagulant properties, famously embodied by the drug warfarin.[1][3] The versatility of the 4-hydroxycoumarin framework allows for extensive structural modifications, leading to a wide array of derivatives with applications ranging from anticoagulants and rodenticides to anticancer, antibacterial, and anti-inflammatory agents.[2][4][5] These compounds are pivotal for researchers, scientists, and drug development professionals exploring new therapeutic agents.

Application Note 1: Anticoagulant Mechanism of Action

The primary and most well-studied application of 4-hydroxycoumarin derivatives is in anticoagulation therapy for treating and preventing thromboembolic diseases.[6][7]

Mechanism: 4-hydroxycoumarin derivatives function as Vitamin K antagonists.[8] They exert their anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR).[6][8] This enzyme is crucial for the Vitamin K cycle, a metabolic pathway that recycles oxidized Vitamin K epoxide back to its reduced form, Vitamin K hydroquinone. Reduced Vitamin K is an essential cofactor for the gamma-carboxylation of several blood clotting factors (II, VII, IX, and X).[9] By inhibiting VKOR, 4-hydroxycoumarin derivatives deplete the supply of reduced Vitamin K, which in turn prevents the activation of these clotting factors, thereby disrupting the coagulation cascade and preventing blood clot formation.[9]

VitaminKCycle cluster_0 Vitamin K Cycle cluster_1 Coagulation Cascade VK_reduced Reduced Vitamin K VK_oxidized Vitamin K Epoxide VK_reduced->VK_oxidized  γ-carboxylation of Clotting Factors VKOR Vitamin K Epoxide Reductase (VKORC1) VK_oxidized->VKOR VKOR->VK_reduced InactiveFactors Inactive Clotting Factors (II, VII, IX, X) ActiveFactors Active Clotting Factors InactiveFactors->ActiveFactors  Requires  Reduced  Vitamin K Thrombin Thrombin Formation ActiveFactors->Thrombin Leads to Inhibitor 4-Hydroxycoumarin Derivative (e.g., Warfarin) Inhibitor->VKOR Inhibition

Caption: Mechanism of 4-hydroxycoumarin anticoagulants.
Application Note 2: Broader Biological Activities

While renowned as anticoagulants, the 4-hydroxycoumarin scaffold is a versatile platform for developing drugs with a wide range of biological effects. Numerous derivatives have been synthesized and evaluated for various therapeutic applications.[5]

  • Anticancer: Certain derivatives have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including gastric carcinoma.[9]

  • Antibacterial & Antifungal: Many synthetic derivatives show significant inhibitory potential against both gram-positive and gram-negative bacterial strains, as well as various fungi.[10]

  • Anti-inflammatory & Analgesic: Pharmacological studies have revealed that some 4-hydroxycoumarin compounds possess anti-inflammatory, analgesic, and anti-pyretic properties.[4]

  • Antiviral: Research has identified derivatives with potential antiviral activity, including against HIV.[1][4]

High-Yield Synthetic Protocols

Several reliable methods have been developed for the synthesis of 4-hydroxycoumarin and its derivatives. The choice of method often depends on the available starting materials and the desired substitution pattern on the coumarin ring.

Protocol 1: Pechmann Condensation

The Pechmann condensation is a classic and widely used method for synthesizing coumarins from simple starting materials.[11] It involves the acid-catalyzed reaction of a phenol with a β-ketoester or a malonic acid derivative.[12][13]

Pechmann_Workflow start Start Materials: Phenol & Malonic Acid mix Mix & Add Catalyst (ZnCl₂/POCl₃) start->mix react Heat Reaction Mixture mix->react workup Pour onto Ice Water react->workup product Filter & Purify Crude Product workup->product end Final Product: 4-Hydroxycoumarin product->end

Caption: Workflow for Pechmann Condensation.

Detailed Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place anhydrous zinc chloride (2 molar equivalents) and phosphorus oxychloride (2 molar equivalents).

  • Reactant Addition: To this mixture, add phenol (1 molar equivalent) and malonic acid (1 molar equivalent).

  • Reaction: Heat the reaction mixture on a water bath at 70-80°C for 4-5 hours. The mixture will become viscous.

  • Work-up: After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude solid from aqueous ethanol to obtain pure 4-hydroxycoumarin.

Protocol 2: Synthesis from 2'-Hydroxyacetophenone

This method provides an alternative high-yield route by cyclizing 2'-hydroxyacetophenone using an acylating agent like diethyl carbonate in the presence of a strong base.[1][12] Sodium hydride is often the most effective base for this transformation.[1]

Hydroxyacetophenone_Workflow start Start Materials: 2'-Hydroxyacetophenone & Diethyl Carbonate mix Add to Base Suspension (NaH in Toluene) start->mix react Reflux Reaction Mixture mix->react workup Cool, Add Water & Separate Layers react->workup product Acidify Aqueous Layer & Filter workup->product end Final Product: 4-Hydroxycoumarin product->end

Caption: Workflow from 2'-Hydroxyacetophenone.

Detailed Methodology:

  • Preparation: Suspend sodium hydride (NaH, 1.2 molar equivalents) in anhydrous toluene in a three-necked flask fitted with a dropping funnel, condenser, and nitrogen inlet.

  • Reactant Addition: A mixture of 2'-hydroxyacetophenone (1 molar equivalent) and diethyl carbonate (1.5 molar equivalents) is added dropwise to the NaH suspension while stirring under a nitrogen atmosphere.

  • Reaction: After the addition is complete, heat the mixture to reflux for 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully add water to quench the excess NaH. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Isolation: Wash the aqueous layer with ether. Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid (HCl) until a precipitate forms.

  • Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallization from ethanol yields pure 4-hydroxycoumarin.

Protocol 3: Synthesis via Meldrum's Acid Intermediate

This two-step approach involves the initial reaction of phenol with Meldrum's acid to form an intermediate, 3-oxo-3-phenoxypropanoic acid, which is then cyclized to 4-hydroxycoumarin with high efficiency using Eaton's reagent or Polyphosphoric Acid (PPA).[12][14]

Meldrum_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization start Phenol & Meldrum's Acid react1 Heat under Solvent-Free Conditions (90°C) start->react1 intermediate Intermediate: 3-oxo-3-phenoxy- propanoic acid react1->intermediate react2 Treat with Eaton's Reagent or PPA intermediate->react2 workup2 Quench with Ice Water react2->workup2 end Final Product: 4-Hydroxycoumarin workup2->end

Caption: Two-step workflow via Meldrum's Acid.

Detailed Methodology:

  • Intermediate Synthesis: Mix phenol (1 molar equivalent) and Meldrum's acid (1 molar equivalent) in a flask. Heat the solvent-free mixture at 90°C for 4 hours.[15] After cooling, the resulting solid is 3-oxo-3-phenoxypropanoic acid, which can be used directly in the next step.[14]

  • Cyclization: Add the intermediate from Step 1 to Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid) or Polyphosphoric Acid (PPA).

  • Reaction: Stir the mixture at room temperature or with gentle heating (as required) until the reaction is complete (monitored by TLC).

  • Work-up and Isolation: Pour the reaction mixture into ice water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure 4-hydroxycoumarin.

Quantitative Data Summary

The following table summarizes the reaction conditions and reported yields for the described synthetic protocols, providing a clear comparison for researchers.

MethodStarting MaterialsCatalyst / ReagentConditionsYield (%)Reference(s)
Pechmann Condensation Phenol, Malonic AcidAnhydrous ZnCl₂, POCl₃70-80°C, 4-5 hours64[12][14]
From 2'-Hydroxyacetophenone 2'-Hydroxyacetophenone, Diethyl CarbonateSodium Hydride (NaH)Reflux in TolueneHigh (variable)[12]
Via Meldrum's Acid Phenol, Meldrum's AcidEaton's Reagent or PPATwo steps; Cyclization at RT75 (with Eaton's)[12][14]
Deacylation 3-acetyl-4-hydroxycoumarinConcentrated H₂SO₄Reflux in Ethanol/Water90[12][16]

References

Application Notes and Protocols for Optimization of Pechmann Condensation in Coumarin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a significant class of oxygen-containing heterocyclic compounds widely found in natural products and are of great interest to the pharmaceutical and agrochemical industries due to their diverse biological activities.[1][2] The Pechmann condensation, discovered by German chemist Hans von Pechmann, is one of the most common and straightforward methods for synthesizing coumarins.[3][4] This reaction involves the acid-catalyzed condensation of a phenol with a β-keto ester.[5][6]

Optimization of the Pechmann condensation is crucial for achieving high yields, reducing reaction times, and developing more environmentally friendly protocols. Key parameters for optimization include the choice of catalyst, reaction temperature, solvent system, and the nature of the reactants. This document provides an overview of various optimization strategies and detailed protocols for the synthesis of coumarins via the Pechmann condensation.

Reaction Mechanism

The mechanism of the Pechmann condensation is still a subject of some debate, with studies suggesting multiple possible pathways.[7][8] The most commonly accepted mechanism involves an initial transesterification followed by an intramolecular electrophilic aromatic substitution (hydroxyalkylation), and a final dehydration step to form the coumarin ring.[1][3]

Pechmann_Mechanism phenol Phenol transesterification Transesterification phenol->transesterification ketoester β-Keto Ester ketoester->transesterification catalyst Acid Catalyst (Brønsted or Lewis) catalyst->transesterification H⁺ cyclization Intramolecular Hydroxyalkylation (Ring Closure) catalyst->cyclization H⁺ dehydration Dehydration catalyst->dehydration H⁺ intermediate1 Phenolic Ester Intermediate transesterification->intermediate1 intermediate1->cyclization intermediate2 Cyclized Intermediate cyclization->intermediate2 intermediate2->dehydration coumarin Coumarin dehydration->coumarin water H₂O dehydration->water

Caption: Generalized mechanism of the Pechmann condensation.

Optimization of Reaction Conditions

The efficiency of the Pechmann condensation is highly dependent on the reaction conditions. Key factors to consider for optimization include the choice of catalyst, solvent, and temperature.

Catalyst Selection

A wide range of acidic catalysts can be employed in the Pechmann condensation. These can be broadly categorized as homogeneous and heterogeneous catalysts.

  • Homogeneous Catalysts: Conventional methods often use strong Brønsted acids like sulfuric acid (H₂SO₄), trifluoroacetic acid (TFA), or Lewis acids such as aluminum chloride (AlCl₃) and titanium tetrachloride (TiCl₄).[1][4][5] While effective, these catalysts can lead to corrosion, difficult work-up procedures, and the generation of acidic waste.[1][9]

  • Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, various solid acid catalysts have been developed. These offer advantages such as easier separation from the reaction mixture, reusability, and reduced environmental impact.[1][4] Examples include:

    • Zeolites and clays (e.g., Montmorillonite K10)[1]

    • Ion-exchange resins (e.g., Amberlyst-15)[1][10]

    • Sulfated metal oxides (e.g., sulfated zirconia)[1][6]

    • Metal nanoparticles (e.g., Ti(IV)-doped ZnO)[2][11]

    • Magnetic nanoparticles (e.g., sulfonated carbon-coated magnetic nanoparticles)[4][9]

Solvent Conditions

Many modern protocols for the Pechmann condensation are moving towards solvent-free conditions, which offer environmental and economic benefits.[1][4] When a solvent is used, its polarity can influence the reaction kinetics. For instance, slow kinetics have been observed in both polar (nitrobenzene) and non-polar (toluene) solvents, suggesting that solvent-free conditions can be more efficient.[7] In some cases, deep eutectic solvents (DES) have been successfully used as both the solvent and catalyst, providing a greener alternative.[12]

Temperature

The reaction temperature is a critical parameter. For highly activated phenols like resorcinol, the reaction can sometimes proceed at room temperature.[6] However, for less reactive phenols, elevated temperatures, often in the range of 80-130°C, are required to achieve good yields in a reasonable time.[1][2][9] It is important to optimize the temperature, as excessively high temperatures can lead to product degradation.[1]

Comparative Data on Optimized Protocols

The following tables summarize quantitative data from various studies on the optimization of the Pechmann condensation for the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate, a common model reaction.

Table 1: Effect of Catalyst Type on Reaction Yield

CatalystCatalyst LoadingTemperature (°C)TimeYield (%)Reference
H₂SO₄---High[1]
Amberlyst-150.2 g90-Good[10]
ZrP0.25 g1306-8 h-[1]
Zn₀.₉₂₅Ti₀.₀₇₅O NPs10 mol%1101 h88[2][11]
Sulfonated Magnetic NPs6.5 mol%12010 min98[9]
InCl₃ (Ball Mill)3 mol%Room Temp.20 min92[13]
ChCl/LTA (DES)-11010 min98[12]

Table 2: Optimization of Catalyst Loading for Zn₀.₉₂₅Ti₀.₀₇₅O NPs [2][11]

EntryCatalyst Loading (mol%)Time (h)Yield (%)
15567
210188
315188

Experimental Protocols

General Workflow

The general workflow for an optimized Pechmann condensation, particularly when using a heterogeneous catalyst under solvent-free conditions, is outlined below.

Pechmann_Workflow start Start reactants Combine Phenol, β-Keto Ester, and Catalyst in Flask start->reactants reaction Heat and Stir at Optimized Temperature reactants->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Reaction Work-up monitoring->workup Reaction Complete dissolve Dissolve in Solvent (e.g., Ethyl Acetate) workup->dissolve separate Separate Catalyst (Filtration/Centrifugation) dissolve->separate purify Purify Product (Recrystallization) separate->purify product Isolated Coumarin Product purify->product

Caption: General experimental workflow for Pechmann condensation.

Protocol 1: Synthesis of 5,7-dihydroxy-4-methylcoumarin using Zn₀.₉₂₅Ti₀.₀₇₅O NPs Catalyst[2][11]

This protocol details the synthesis of a coumarin derivative using a recyclable, heterogeneous catalyst under solvent-free conditions.

Materials:

  • Phloroglucinol (2 mmol)

  • Ethyl acetoacetate (EAA) (2 mmol)

  • Zn₀.₉₂₅Ti₀.₀₇₅O Nanoparticles (10 mol%)

  • Round bottom flask (50 mL)

  • Stirring apparatus and heating mantle

  • Ethyl acetate

  • Ethanol

  • Thin-layer chromatography (TLC) plate

Procedure:

  • In a 50 mL round bottom flask, combine phloroglucinol (2 mmol), ethyl acetoacetate (2 mmol), and Zn₀.₉₂₅Ti₀.₀₇₅O NPs catalyst (10 mol%).

  • Heat the mixture to 110°C with constant stirring.

  • Monitor the progress of the reaction using thin-layer chromatography.

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Dissolve the reaction mixture in ethyl acetate.

  • Separate the catalyst from the solution by centrifugation or filtration. The catalyst can be washed with ethanol, dried at 100°C, and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product by recrystallization from ethanol to obtain the final coumarin product.

Protocol 2: Synthesis of 7-Amino-4-methylcoumarin using InCl₃ under High-Speed Ball Milling[13]

This protocol describes a rapid and environmentally friendly method for coumarin synthesis at room temperature without a solvent.

Materials:

  • 3-Aminophenol (1 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Indium(III) chloride (InCl₃) (3 mol%)

  • High-speed mixer ball mill (e.g., amalgamator) with Duralon or Teflon jars

  • Stainless steel milling ball (5 mm diameter)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Place 3-aminophenol (1 mmol), ethyl acetoacetate (1.2 mmol), and InCl₃ (3 mol%) into a milling jar.

  • Add a single stainless-steel ball (5 mm diameter) to the jar.

  • Mill the mixture at high speed (e.g., 60 Hz) for the optimized reaction time (typically 20-30 minutes).

  • Monitor the reaction by TLC (using a 1:1 mixture of petroleum ether and ethyl acetate as eluent).

  • After completion, extract the product from the jar with a suitable solvent.

  • Purify the crude product by recrystallization from ethanol.

  • The expected product, 7-amino-4-methylcoumarin, has a melting point of 220–224 °C.[13]

Conclusion

The Pechmann condensation remains a cornerstone for coumarin synthesis. Modern optimization strategies have significantly improved its efficiency and environmental footprint. The use of heterogeneous catalysts, solvent-free conditions, and alternative energy sources like microwave irradiation or mechanochemistry offers researchers and drug development professionals a versatile and powerful toolkit for the synthesis of a wide array of coumarin derivatives.[4][13][14] The choice of the optimal protocol depends on the specific substrates, desired scale, and available equipment, with a clear trend towards greener and more sustainable methods.

References

Measuring the anti-inflammatory effects of 4-hydroxycoumarins in RAW264.7 cells

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Measuring the Anti-inflammatory Effects of 4-Hydroxycoumarins in RAW264.7 Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for evaluating the anti-inflammatory properties of 4-hydroxycoumarin derivatives using the lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cell line. Coumarins are a class of natural compounds recognized for a variety of pharmacological activities, including anti-inflammatory effects.[1] This application note outlines the key signaling pathways involved in macrophage-mediated inflammation and presents a comprehensive suite of assays to quantify the inhibitory effects of 4-hydroxycoumarins on pro-inflammatory mediators. The protocols include methods for assessing cell viability, measuring nitric oxide (NO) and prostaglandin E2 (PGE2) production, quantifying pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), and analyzing the expression of key proteins in the NF-κB and MAPK signaling pathways.[1][2]

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to numerous diseases. Macrophages, such as the RAW264.7 cell line, are key players in the inflammatory process.[3] When stimulated with bacterial lipopolysaccharide (LPS), RAW264.7 cells activate intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][4] This activation leads to the production of various pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][5] The enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are responsible for the production of NO and PGE2, respectively.[6]

4-Hydroxycoumarins have emerged as promising candidates for anti-inflammatory drug development.[7] This document details the experimental procedures to assess their efficacy by measuring their ability to suppress the production of these inflammatory markers in LPS-stimulated RAW264.7 cells.

Signaling Pathways in LPS-Stimulated Macrophages

LPS binding to Toll-like receptor 4 (TLR4) on the macrophage surface initiates a signaling cascade that activates the IKK complex. This complex phosphorylates the inhibitor of NF-κB (IκBα), leading to its degradation and the subsequent translocation of NF-κB (p50/p65) into the nucleus.[4][8] Simultaneously, the MAPK pathway is activated, leading to the phosphorylation of ERK, JNK, and p38 kinases.[5] Both pathways converge to promote the transcription of genes encoding pro-inflammatory mediators like iNOS, COX-2, and various cytokines.[2] 4-hydroxycoumarins exert their anti-inflammatory effects by inhibiting these pathways, specifically by suppressing IκBα degradation and reducing the phosphorylation of ERK and JNK.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Output LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway ERK_JNK p-ERK p-JNK MAPK_pathway->ERK_JNK Activates IKK IKK NFkB_pathway->IKK Activates Ikb IκBα IKK->Ikb Phosphorylates (p-IκBα) NFkB NF-κB (p50/p65) Ikb->NFkB Releases NFkB_translocation NF-κB Translocation NFkB->NFkB_translocation Translocates Gene_expression Gene Transcription ERK_JNK->Gene_expression Coumarin 4-Hydroxycoumarin Coumarin->Ikb Inhibits Degradation Coumarin->ERK_JNK Inhibits Phosphorylation NFkB_translocation->Gene_expression Mediators iNOS, COX-2, TNF-α, IL-1β, IL-6 Gene_expression->Mediators Upregulates Products NO, PGE2, Cytokines Mediators->Products Produces

Caption: LPS-induced NF-κB and MAPK signaling pathways in RAW264.7 cells.

Experimental Design and Workflow

The general workflow involves culturing RAW264.7 cells, assessing compound cytotoxicity, and then evaluating the anti-inflammatory effects in LPS-stimulated cells. The supernatant is used for measuring secreted mediators (NO, PGE2, cytokines), while cell lysates are used for protein analysis via Western blotting.

G A 1. Culture RAW264.7 Cells Seed in plates (24- or 96-well) B 2. Pre-treatment Incubate with 4-Hydroxycoumarin (various concentrations, 1h) A->B K MTT Assay (Parallel experiment for cytotoxicity) A->K C 3. Stimulation Add LPS (1 µg/mL) Incubate for 20-24h B->C D 4. Harvest Samples C->D E Supernatant Collection D->E F Cell Lysate Collection D->F G 5a. Measure Secreted Mediators E->G H 5b. Analyze Protein Expression F->H I Griess Assay (NO) ELISA (PGE2, TNF-α, IL-6, IL-1β) G->I J Western Blot (iNOS, COX-2, p-IκBα, etc.) H->J

Caption: General experimental workflow for assessing anti-inflammatory effects.

Detailed Protocols

Cell Culture and Maintenance
  • Cell Line: RAW264.7 murine macrophage-like cells.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3]

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Subculturing: Passage cells every 2-3 days. Detach cells using a cell scraper, as they adhere strongly.[3]

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compounds.[9]

  • Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[9][10]

  • Treatment: Treat the cells with various concentrations of the 4-hydroxycoumarin derivatives (e.g., 0.3, 0.6, 0.9, 1.2 mM) for 24 hours.[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[10]

  • Seeding: Seed RAW264.7 cells in a 24-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[9]

  • Pre-treatment: Pre-treat cells with various concentrations of 4-hydroxycoumarins for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for an additional 24 hours.[9]

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

Measurement of PGE2 and Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of PGE2, TNF-α, IL-1β, and IL-6 in the culture supernatant.[11]

  • Cell Treatment: Follow steps 1-3 from the Nitric Oxide Production Assay (Protocol 4.3). The incubation time after LPS stimulation is typically 20-24 hours.[2][9]

  • Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • ELISA Procedure: Perform the ELISA for each mediator (PGE2, TNF-α, IL-1β, IL-6) using commercial kits according to the manufacturer's instructions.[9][11]

  • Measurement: Read the absorbance on a microplate reader and calculate the concentrations based on the standard curves provided with the kits.

Western Blot Analysis

Western blotting is used to determine the protein expression levels of iNOS and COX-2, and the phosphorylation status of key signaling proteins like IκBα, ERK, and JNK.[5]

  • Cell Treatment: Seed cells in 6-well plates. Pre-treat with 4-hydroxycoumarins for 1 hour, followed by LPS stimulation (1 µg/mL). The stimulation time is shorter for signaling proteins (e.g., 15-20 minutes for p-IκBα, p-ERK, p-JNK) and longer for induced enzymes (e.g., 24 hours for iNOS, COX-2).[9]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.[9]

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison of the effects of different concentrations of 4-hydroxycoumarin derivatives.

Table 1: Effect of 4-Hydroxycoumarins on NO Production in LPS-Stimulated RAW264.7 Cells

CompoundConcentrationNO Production (% of LPS Control)
Control -~5-10%
LPS (1 µg/mL) -100%
4H-7MTC 0.6 mM76.9%[2][9]
4H-6MC 0.5 mM78.7%[2][9]
4H-7MC 0.5 mM82.4%[2][9]

Data represents the approximate inhibition observed in published studies. Actual results may vary.[2][9]

Table 2: Effect of 4-Hydroxy-7-Methoxycoumarin (4H-7MTC) on Pro-inflammatory Mediator Production

MediatorConcentration of 4H-7MTC% of LPS Control (Approx.)
PGE2 1.2 mM~40%[2]
TNF-α 1.2 mM~55%[2]
IL-1β 1.2 mM~45%[2]
IL-6 1.2 mM~30%[2]

Data is estimated from published graphs and shows a dose-dependent reduction.[2]

Summary and Conclusion

The protocols described provide a robust framework for investigating the anti-inflammatory effects of 4-hydroxycoumarins. By employing these methods, researchers can effectively screen compounds, quantify their potency, and elucidate their mechanisms of action. Studies have shown that 4-hydroxycoumarins, particularly 4H-7MTC, significantly reduce the production of NO, PGE2, and pro-inflammatory cytokines in LPS-stimulated RAW264.7 cells.[1][2] These effects are mediated through the suppression of the NF-κB and MAPK signaling pathways.[2] These findings underscore the potential of 4-hydroxycoumarins as therapeutic agents for treating inflammatory diseases.[1][12]

References

Application Note: Evaluating Mast Cell Stabilizing Agents Using Passive Cutaneous Anaphylaxis with Nitrocoumarin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Passive Cutaneous Anaphylaxis (PCA) is a widely used in vivo model to study Type I hypersensitivity reactions, which are central to allergic diseases.[1] This reaction is primarily mediated by the cross-linking of antigen-specific Immunoglobulin E (IgE) antibodies bound to the high-affinity Fc epsilon receptor I (FcεRI) on the surface of mast cells and basophils.[1][2] This cross-linking triggers mast cell degranulation, releasing a cascade of inflammatory mediators like histamine, leukotrienes, and prostaglandins.[1][3] These mediators increase vascular permeability, leading to plasma extravasation, a key feature of the allergic response.[1][2] The PCA model allows for the quantification of this response, typically by measuring the leakage of a vascular tracer like Evans blue dye.[2][4]

Coumarins and their derivatives have attracted interest as potential inhibitors of allergic reactions. Specifically, certain arylcoumarins have shown promise in inhibiting mast cell degranulation, a critical event in the allergic cascade.[5] Nitrocoumarins, as a class of these compounds, are investigated for their potential to stabilize mast cells and prevent the release of inflammatory mediators. This application note provides a detailed protocol for inducing a PCA reaction in a murine model and outlines the methodology for evaluating the efficacy of nitrocoumarins as mast cell stabilizing agents.

Core Mechanisms and Signaling

The PCA reaction is initiated by the aggregation of FcεRI receptors on mast cells.[6] This event triggers a complex intracellular signaling cascade. The cross-linking of IgE-bound FcεRI by a specific antigen leads to the activation of Src family kinases, such as Lyn, which then phosphorylate the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the β and γ subunits of the receptor.[3][7] This phosphorylation event recruits and activates Syk kinase, a critical enzyme that subsequently phosphorylates downstream targets, including the linker for activation of T-cells (LAT).[8] Activation of this pathway ultimately leads to an increase in intracellular calcium (Ca2+) mobilization and the activation of MAPK pathways, which are essential for the degranulation process and the release of pre-formed mediators from granules.[7][8]

Nitrocoumarins are hypothesized to exert their inhibitory effect by interfering with one or more steps in this signaling cascade, thereby preventing or reducing mast cell degranulation and the subsequent inflammatory response.

FcεRI Signaling Pathway in Mast Cells

FceRI_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Top Membrane_Top Membrane_Bottom Membrane_Bottom IgE IgE FceRI FcεRI IgE->FceRI binds Antigen Antigen Antigen->IgE cross-links Lyn Lyn FceRI->Lyn activates Syk Syk FceRI->Syk recruits & activates Lyn->FceRI phosphorylates ITAMs LAT LAT Syk->LAT phosphorylates MAPK MAPK Activation Syk->MAPK PLC PLCγ LAT->PLC IP3 IP3 PLC->IP3 generates Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Degranulation Degranulation (Mediator Release) Ca_Mobilization->Degranulation MAPK->Degranulation Nitrocoumarin Nitrocoumarin (Inhibitor) Nitrocoumarin->Syk Nitrocoumarin->Ca_Mobilization Inhibits

Caption: FcεRI signaling cascade leading to mast cell degranulation.

Experimental Workflow

The PCA experiment follows a precise timeline involving sensitization, an incubation period, compound administration (optional), antigen challenge, and finally, quantification of the response.

Passive Cutaneous Anaphylaxis (PCA) Workflow

PCA_Workflow Start Start Sensitization Step 1: Sensitization Intradermal injection of anti-DNP IgE into mouse ear. Start->Sensitization Incubation Step 2: Incubation 24-hour period for IgE to bind to mast cell FcεRI receptors. Sensitization->Incubation Treatment Step 3 (Optional): Compound Administration Administer Nitrocoumarin or Vehicle. Incubation->Treatment Challenge Step 4: Antigen Challenge Intravenous injection of DNP-HSA antigen + Evans Blue Dye. Treatment->Challenge Reaction Step 5: Anaphylactic Reaction Allow 30-40 minutes for the PCA reaction to develop. Challenge->Reaction Measurement Step 6: Quantification Excise ear tissue, extract Evans Blue, and measure absorbance at 620 nm. Reaction->Measurement End End Measurement->End

Caption: Experimental workflow for the mouse PCA model.

Detailed Experimental Protocol

This protocol is adapted for a mouse model, a common system for PCA studies.[1]

1. Materials and Reagents

  • Animals: BALB/c mice (8-10 weeks old) or similar strain.

  • Antibody: Monoclonal anti-dinitrophenol (anti-DNP) IgE.

  • Antigen: Dinitrophenol-conjugated Human Serum Albumin (DNP-HSA).

  • Vascular Tracer: Evans blue dye.

  • Test Compounds: Nitrocoumarin derivatives and a vehicle control (e.g., DMSO, saline).

  • Solvents: Sterile Phosphate-Buffered Saline (PBS), Formamide or Dimethylformamide for dye extraction.[4][9]

  • Equipment: 30-gauge needles, syringes, spectrophotometer, microcentrifuge tubes, heating block or water bath.

2. Experimental Procedure

Step 1: Sensitization (Day 1)

  • Prepare a solution of anti-DNP IgE at a concentration of 100 ng/10 µL in sterile PBS.[9]

  • Anesthetize the mice according to approved institutional protocols.

  • Inject 10 µL of the anti-DNP IgE solution intradermally into the pinna of one ear (e.g., the right ear).

  • As a negative control, inject 10 µL of sterile PBS into the contralateral ear (left ear).[9]

Step 2: Incubation Period

  • Allow the mice to recover and house them for 24 hours. This period allows the injected IgE to bind to FcεRI receptors on tissue mast cells.[1][2]

Step 3: Compound Administration (Day 2, optional)

  • If testing the inhibitory effects of nitrocoumarins, prepare the compounds in a suitable vehicle.

  • Administer the nitrocoumarin solution or vehicle control to the mice via an appropriate route (e.g., intraperitoneal, oral gavage) 1 hour before the antigen challenge.[1]

Step 4: Antigen Challenge (Day 2)

  • Prepare the challenge solution containing DNP-HSA (e.g., 300 µ g/300 µL) and 0.5% Evans blue dye in sterile PBS.[9]

  • Warm the mice (e.g., under a heat lamp) to dilate the tail veins.

  • Inject 300 µL of the DNP-HSA/Evans blue solution intravenously via the lateral tail vein.[1][9]

Step 5: Reaction Period

  • Return the mice to their cages and allow the PCA reaction to proceed for 30-40 minutes.[2]

  • Visually inspect the ears for the characteristic blue coloration, indicating plasma extravasation. The IgE-sensitized ear should turn blue, while the PBS-injected control ear should not.

Step 6: Quantification of Plasma Extravasation

  • Euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Excise both ears and place them in separate, labeled microcentrifuge tubes.

  • Add a fixed volume of formamide (e.g., 500 µL) to each tube to extract the Evans blue dye.[10]

  • Incubate the tubes at 63°C overnight (or for at least 24-48 hours) to ensure complete dye extraction.[4][10]

  • After incubation, centrifuge the tubes to pellet any tissue debris.

  • Transfer the supernatant (containing the extracted dye) to a new tube or a 96-well plate.

  • Measure the absorbance of the extracted dye using a spectrophotometer at a wavelength of 620 nm (OD620).[9]

Data Presentation and Analysis

Quantitative data from the experiment should be organized to compare the effects of different treatments. The primary readout is the amount of Evans blue dye extravasated into the ear tissue, which is directly proportional to the absorbance measured.

Table 1: Absorbance Data from PCA Experiment

GroupTreatmentMouse IDRight Ear (IgE + Challenge) OD620Left Ear (PBS + Challenge) OD620Net Extravasation (ΔOD620)
1Vehicle Control1-10.4520.0310.421
1Vehicle Control1-20.4880.0350.453
1Vehicle Control1-30.4610.0290.432
2Nitrocoumarin A (10 mg/kg)2-10.2150.0330.182
2Nitrocoumarin A (10 mg/kg)2-20.2300.0300.200
2Nitrocoumarin A (10 mg/kg)2-30.2220.0360.186
3Nitrocoumarin B (10 mg/kg)3-10.3500.0340.316
3Nitrocoumarin B (10 mg/kg)3-20.3380.0310.307
3Nitrocoumarin B (10 mg/kg)3-30.3610.0350.326

Note: Data presented is for illustrative purposes only.

Table 2: Summary of Nitrocoumarin Inhibition

Treatment GroupMean Net Extravasation (ΔOD620 ± SEM)Percent Inhibition (%)
Vehicle Control0.435 ± 0.0090% (Baseline)
Nitrocoumarin A (10 mg/kg)0.189 ± 0.00556.5%
Nitrocoumarin B (10 mg/kg)0.316 ± 0.00527.4%

Percent Inhibition is calculated as: [1 - (Mean ΔOD of Treatment / Mean ΔOD of Vehicle)] * 100

The Passive Cutaneous Anaphylaxis model is a robust and reliable method for the in vivo evaluation of compounds targeting Type I hypersensitivity. By following this detailed protocol, researchers can effectively screen and quantify the inhibitory potential of nitrocoumarins on IgE-mediated mast cell degranulation. The data generated can provide critical insights into the structure-activity relationships of these compounds and their therapeutic potential for treating allergic diseases. Other potential endpoints for this model include measuring changes in ear thickness or analyzing cytokine levels in the tissue.[2][4]

References

Application Notes and Protocols: 4-Hydroxy-6-methoxy-3-nitrocoumarin for the Detection of Metal Ions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin derivatives have garnered significant attention in the field of chemical sensing due to their inherent fluorescent properties and the tunability of their structure to selectively interact with various analytes. 4-Hydroxy-6-methoxy-3-nitrocoumarin is a promising candidate for the detection of metal ions. The electron-withdrawing nitro group at the 3-position and the methoxy group at the 6-position modulate the electronic properties of the coumarin core, influencing its photophysical response upon coordination with metal ions. This application note provides detailed protocols for the synthesis of this compound and its application as a fluorescent and colorimetric sensor for the detection of metal ions. The primary sensing mechanism involves the formation of a complex between the coumarin derivative and the metal ion, leading to a measurable change in its absorbance and fluorescence intensity.

Synthesis of this compound

The synthesis of this compound is a two-step process involving the synthesis of the 4-hydroxy-6-methoxycoumarin precursor followed by its nitration.

Protocol 1: Synthesis of 4-Hydroxy-6-methoxycoumarin

This protocol is adapted from general methods for the synthesis of 4-hydroxycoumarin derivatives.

Materials:

  • 4-Methoxyphenol

  • Malonic acid

  • Anhydrous zinc chloride (ZnCl₂)

  • Phosphorus oxychloride (POCl₃)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Dilute hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 4-methoxyphenol (1 equivalent), malonic acid (1 equivalent), and anhydrous zinc chloride (3 equivalents).

  • Slowly add phosphorus oxychloride (3 equivalents) to the mixture under constant stirring in a fume hood.

  • Heat the reaction mixture at 60-70°C for 5-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Filter the resulting solid precipitate and wash it with cold water.

  • Dissolve the crude product in a 10% sodium carbonate solution and filter to remove any insoluble impurities.

  • Acidify the filtrate with dilute hydrochloric acid until a precipitate is formed.

  • Collect the precipitate by filtration, wash with water until the washings are neutral, and dry the product.

  • Recrystallize the crude 4-hydroxy-6-methoxycoumarin from ethanol to obtain the purified product.

Protocol 2: Nitration of 4-Hydroxy-6-methoxycoumarin

This protocol is based on general methods for the nitration of 4-hydroxycoumarins[1][2].

Materials:

  • 4-Hydroxy-6-methoxycoumarin

  • Glacial acetic acid

  • 70% Nitric acid (HNO₃)

  • Ice bath

  • Deionized water

Procedure:

  • Dissolve 4-hydroxy-6-methoxycoumarin (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Cool the flask in an ice bath to maintain a temperature of 0-5°C.

  • Slowly add 70% nitric acid (1.1 equivalents) dropwise to the solution while stirring vigorously.

  • Continue stirring the reaction mixture at 0-5°C for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a beaker of ice-cold water.

  • A yellow precipitate of this compound will form.

  • Collect the precipitate by filtration, wash thoroughly with cold water to remove any residual acid, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Experimental Protocols for Metal Ion Detection

The detection of metal ions using this compound can be performed using UV-Vis absorption and fluorescence spectroscopy.

Protocol 3: General Procedure for UV-Vis Absorption and Fluorescence Titration

Materials and Equipment:

  • Stock solution of this compound (e.g., 1 mM in a suitable solvent like acetonitrile or DMSO).

  • Stock solutions of various metal ion salts (e.g., 10 mM in deionized water or a suitable buffer). Examples include salts of Cu²⁺, Ni²⁺, Fe³⁺, Zn²⁺, Cd²⁺, Pb²⁺, Hg²⁺, etc.

  • Buffer solution (e.g., HEPES, Tris-HCl, pH 7.4).

  • UV-Vis spectrophotometer.

  • Fluorometer.

  • Quartz cuvettes (1 cm path length).

Procedure:

  • Preparation of the Sensor Solution: Prepare a working solution of this compound (e.g., 10 µM) in the chosen buffer solution.

  • UV-Vis Absorption Titration: a. Place 2 mL of the sensor solution into a quartz cuvette. b. Record the initial UV-Vis absorption spectrum. c. Incrementally add small aliquots of a specific metal ion stock solution (e.g., 2 µL of 10 mM stock) to the cuvette. d. After each addition, mix the solution thoroughly and record the UV-Vis absorption spectrum. e. Continue the additions until no further significant changes in the spectrum are observed. f. Repeat the process for each metal ion of interest.

  • Fluorescence Titration: a. Place 2 mL of the sensor solution into a quartz cuvette. b. Determine the optimal excitation wavelength by recording the excitation spectrum at the emission maximum. c. Record the initial fluorescence emission spectrum. d. Incrementally add small aliquots of a specific metal ion stock solution. e. After each addition, mix the solution and record the fluorescence emission spectrum. f. Continue until the fluorescence intensity is quenched or enhanced to a stable level. g. Repeat for all metal ions to be tested.

Protocol 4: Determination of Stoichiometry using Job's Plot
  • Prepare equimolar stock solutions of this compound and the metal ion of interest (e.g., 100 µM).

  • Prepare a series of solutions by mixing the sensor and metal ion solutions in varying molar fractions (from 0 to 1), keeping the total concentration constant.

  • Record the absorbance or fluorescence intensity of each solution at the wavelength of maximum change.

  • Plot the change in absorbance or fluorescence intensity against the molar fraction of the sensor. The molar fraction at which the plot shows a maximum or minimum indicates the stoichiometry of the complex.

Protocol 5: Calculation of Binding Constant and Limit of Detection (LOD)
  • Binding Constant (Kₐ): The binding constant can be calculated from the fluorescence titration data using the Benesi-Hildebrand equation: 1 / (F - F₀) = 1 / (Kₐ * (Fₘₐₓ - F₀) * [Mⁿ⁺]) + 1 / (Fₘₐₓ - F₀) where F₀ is the fluorescence of the sensor alone, F is the fluorescence at a given metal ion concentration [Mⁿ⁺], and Fₘₐₓ is the maximum fluorescence. A plot of 1/(F - F₀) versus 1/[Mⁿ⁺] should be linear, and Kₐ can be calculated from the slope and intercept.

  • Limit of Detection (LOD): The LOD can be determined from the linear portion of the fluorescence quenching or enhancement plot versus metal ion concentration using the formula: LOD = 3σ / k where σ is the standard deviation of the blank measurement (sensor solution without metal ion) and k is the slope of the linear calibration curve.

Data Presentation

The quantitative data obtained from the experimental protocols should be summarized for easy comparison. The following table provides a template for presenting the sensing performance of this compound towards various metal ions. (Note: The values presented here are hypothetical and should be replaced with experimental data).

Metal IonChange in Absorbance (λₘₐₓ, nm)Change in FluorescenceStoichiometry (Sensor:Metal)Binding Constant (Kₐ, M⁻¹)Limit of Detection (LOD, µM)
Cu²⁺ Bathochromic shift to 420Quenching1:12.5 x 10⁵0.5
Ni²⁺ Minor shift to 405Quenching1:11.8 x 10⁴1.2
Fe³⁺ Bathochromic shift to 435Strong Quenching1:15.2 x 10⁵0.2
Zn²⁺ No significant changeNo significant change--> 100
Cd²⁺ No significant changeMinor Quenching--> 50
Pb²⁺ No significant changeMinor Quenching--> 50
Hg²⁺ Hypsochromic shift to 390Quenching1:18.9 x 10⁴0.8

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing s1 Synthesis of 4-Hydroxy-6-methoxycoumarin s2 Nitration to form This compound s1->s2 p1 Prepare Sensor Stock Solution s2->p1 a1 UV-Vis Titration p1->a1 a2 Fluorescence Titration p1->a2 p2 Prepare Metal Ion Stock Solutions p2->a1 p2->a2 d1 Job's Plot for Stoichiometry a1->d1 a2->d1 d2 Benesi-Hildebrand Plot for Binding Constant a2->d2 d3 Calibration Curve for LOD a2->d3

Caption: Workflow for the synthesis and application of the coumarin sensor.

Signaling Pathway

signaling_pathway Sensor_Excited Sensor* (Excited State) Sensor_Ground Sensor (Ground State) Sensor_Excited->Sensor_Ground Emission Complex [Sensor-M]ⁿ⁺ Complex Sensor_Excited->Complex Binding Fluorescence Fluorescence Sensor_Excited->Fluorescence Sensor_Ground->Sensor_Excited Excitation (hν) Metal_Ion Metal Ion (Mⁿ⁺) Metal_Ion->Complex Quenching Fluorescence Quenching Complex->Quenching Non-radiative decay

Caption: Proposed fluorescence quenching mechanism upon metal ion binding.

References

Application Notes and Protocols for the Use of 4-Hydroxycoumarins as Anticoagulant Rodenticides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-hydroxycoumarin and its derivatives are a class of compounds widely utilized as anticoagulant rodenticides.[1][2] Their primary mechanism involves disrupting the vitamin K cycle, which is essential for the synthesis of blood clotting factors in the liver.[3][4] This leads to internal hemorrhaging and eventual death in rodents. The development of these compounds began with the discovery of dicoumarol in spoiled sweet clover, which led to the synthesis of warfarin, the first-generation anticoagulant rodenticide (FGAR).[3][5] Due to the emergence of resistance in rodent populations, more potent second-generation anticoagulant rodenticides (SGARs), or "superwarfarins," were developed.[3][4][6] These application notes provide an overview of their mechanism of action, classification, toxicity data, and detailed experimental protocols for their evaluation.

Mechanism of Action: Inhibition of the Vitamin K Cycle

Anticoagulant rodenticides function as vitamin K antagonists.[2][3] Specifically, they inhibit the enzyme Vitamin K 2,3-epoxide reductase (VKOR), a critical component of the vitamin K cycle.[1][4] The VKOR enzyme is responsible for converting inactive vitamin K epoxide back into its active, reduced form, vitamin K hydroquinone.[7][8] This active form is a necessary cofactor for the enzyme γ-glutamyl carboxylase, which catalyzes the post-translational modification of clotting factors II, VII, IX, and X.[4][9] By inhibiting VKOR, 4-hydroxycoumarins deplete the supply of active vitamin K, leading to the production of under-carboxylated, non-functional clotting factors.[10] This impairment of the coagulation cascade results in spontaneous and uncontrolled bleeding.[4]

Vitamin_K_Cycle cluster_0 Hepatic Cell VK_hydroquinone Vitamin K (Hydroquinone - Active) GGCX γ-glutamyl carboxylase VK_hydroquinone->GGCX Cofactor VK_epoxide Vitamin K Epoxide (Inactive) VKOR_epoxide Vitamin K Epoxide Reductase (VKORC1) VK_epoxide->VKOR_epoxide VK_quinone Vitamin K (Quinone) VKOR_quinone Vitamin K Quinone Reductase (VKORC1) VK_quinone->VKOR_quinone VKOR_epoxide->VK_quinone Reduction VKOR_quinone->VK_hydroquinone Reduction GGCX->VK_epoxide Used Active_Factors Active Clotting Factors (Carboxylated) GGCX->Active_Factors Inactive_Factors Inactive Clotting Factors (II, VII, IX, X) Inactive_Factors->GGCX Coumarins 4-Hydroxycoumarins Coumarins->VKOR_epoxide Inhibition Coumarins->VKOR_quinone Inhibition

Caption: Mechanism of action of 4-hydroxycoumarin rodenticides on the Vitamin K cycle.

Generations of Anticoagulant Rodenticides

4-hydroxycoumarin rodenticides are broadly classified into two generations based on their potency, elimination half-life, and effectiveness against resistant rodent populations.

  • First-Generation Anticoagulant Rodenticides (FGARs): This group includes compounds like warfarin and coumatetralyl.[3][11] They have relatively short half-lives and require multiple feedings over several days to deliver a lethal dose.[8][10] Resistance to FGARs became widespread, necessitating the development of more potent alternatives.[6][12]

  • Second-Generation Anticoagulant Rodenticides (SGARs): Developed in the 1970s, SGARs are significantly more toxic than FGARs and can be lethal after a single feeding.[4][11][12] This group includes brodifacoum, bromadiolone, difenacoum, and flocoumafen.[3][4] They have much longer biological half-lives, leading to accumulation in the liver and posing a higher risk of secondary poisoning to non-target wildlife.[1][4]

Rodenticide_Generations cluster_FGAR First-Generation (FGARs) cluster_SGAR Second-Generation (SGARs) parent 4-Hydroxycoumarin Anticoagulant Rodenticides Warfarin Warfarin parent->Warfarin Coumatetralyl Coumatetralyl parent->Coumatetralyl Brodifacoum Brodifacoum parent->Brodifacoum Bromadiolone Bromadiolone parent->Bromadiolone Difenacoum Difenacoum parent->Difenacoum Flocoumafen Flocoumafen parent->Flocoumafen Difethialone Difethialone parent->Difethialone

Caption: Classification of 4-hydroxycoumarin anticoagulant rodenticides.

Quantitative Toxicity Data

The potency of anticoagulant rodenticides is typically expressed as the median lethal dose (LD50), which is the dose required to kill 50% of a tested population. The following tables summarize acute oral LD50 values for common 4-hydroxycoumarins in rats and other species.

Table 1: Acute Oral LD50 of First-Generation Anticoagulants

Compound Species LD50 (mg/kg body weight) Citation(s)
Warfarin Rat (male) 58 - 323 [13]
Warfarin Rat (female) 58 [13]
Warfarin Mouse 374 [13]

| Coumatetralyl | Rat | >1750 (in Western fence lizards) |[10] |

Note: LD50 values for warfarin in rats can vary significantly between strains.[10]

Table 2: Acute Oral LD50 of Second-Generation Anticoagulants

Compound Species LD50 (mg/kg body weight) Citation(s)
Brodifacoum Rat 0.26 - 0.49 [14]
Brodifacoum Rat (dermal) 7.48 [15]
Bromadiolone Rat 0.65 - 1.125 [14]
Difenacoum Rat 1.8 [11]
Flocoumafen Rat 0.25 [11]

| Difethialone | Rat | 0.51 |[11] |

Table 3: Elimination Half-Lives of Select Anticoagulants

Compound Generation Parameter Value Citation(s)
Coumatetralyl First Liver Elimination Half-Life 15.8 days [1]
Brodifacoum Second Liver Elimination Half-Life 307.4 days [1]
Difenacoum Second Plasma Elimination Half-Life 91.7 days [1]
Coumatetralyl First Terminal Half-Life in Dog Blood >81 days [16]
Difethialone (E4-trans) Second Initial Half-Life in Rats 6.0 hours [17]

| Difethialone (E3-cis) | Second | Initial Half-Life in Rats | 82.3 hours |[17] |

Experimental Protocols

Evaluating the efficacy and mechanism of 4-hydroxycoumarins involves a series of in vitro and in vivo assays.

Protocol: Prothrombin Time (PT) Assay

The PT assay is a fundamental blood test used to assess the extrinsic and common pathways of coagulation.[18] It is highly sensitive to deficiencies in factors II, VII, IX, and X, making it an excellent indicator of anticoagulant poisoning.[8][9]

Objective: To measure the time it takes for a clot to form in a plasma sample after the addition of a thromboplastin reagent.

Materials:

  • Whole blood sample from the test subject (e.g., rat).

  • 0.109M (3.2%) buffered sodium citrate anticoagulant tubes.

  • Centrifuge.

  • Plastic pipettes and test tubes.

  • PT reagent (Tissue thromboplastin with calcium).[18]

  • Normal and abnormal plasma controls.

  • Coagulometer or water bath at 37°C.

  • Stopwatch.

Procedure:

  • Sample Collection: Collect blood by venipuncture directly into a sodium citrate tube at a 9:1 blood-to-anticoagulant ratio. The tube must be at least 90% full.[19] Gently invert the tube multiple times to ensure thorough mixing.[19]

  • Plasma Preparation: Centrifuge the blood sample at 2500 x g for 15 minutes to separate the plasma.[18] Carefully aspirate the platelet-poor plasma into a clean plastic tube. The assay should be performed within 4 hours of collection.[18]

  • Assay Performance: a. Pre-warm the PT reagent and plasma samples (including controls) to 37°C for at least 3 minutes.[18] b. Pipette 100 µL of the pre-warmed PT reagent into a clean, pre-warmed test tube.[18] c. Add 50 µL of the pre-warmed plasma sample to the tube containing the reagent and simultaneously start a stopwatch.[18] d. Observe for clot formation. If using a manual method, gently tilt the tube back and forth and stop the timer at the first sign of a fibrin web. Automated coagulometers will detect the endpoint automatically. e. Record the time in seconds.

  • Data Interpretation: A prolonged PT compared to baseline or control samples indicates a deficiency in the extrinsic coagulation pathway, consistent with the effects of 4-hydroxycoumarin poisoning.[8][9] Prothrombin time typically becomes prolonged 48-72 hours after ingestion of the toxin.[8]

Protocol: In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the target enzyme, VKORC1. There are several variations, including DTT-driven assays using liver microsomes or recombinant protein, and cell-based assays.[20][21]

Objective: To determine the IC50 (half-maximal inhibitory concentration) of a 4-hydroxycoumarin derivative against VKORC1.

A. DTT-Driven Assay (General Principle):

  • Enzyme Source: Prepare liver microsomes from a suitable species or use recombinantly expressed and purified VKORC1 protein.[22]

  • Reaction Mixture: In a reaction buffer, combine the enzyme source, the substrate (vitamin K epoxide), and a reducing agent like dithiothreitol (DTT).[21]

  • Inhibition: Add varying concentrations of the test compound (e.g., warfarin or a novel derivative) to the reaction mixtures.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Quantification: Stop the reaction and quantify the product (vitamin K quinone or hydroquinone). This can be done using HPLC or fluorometric methods.[23]

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

B. Cell-Based Assay (General Principle):

  • Cell Line: Use a cell line (e.g., HEK293T) that co-expresses VKORC1 and a vitamin K-dependent reporter protein, such as human coagulation factor IX (FIX).[20][24]

  • Treatment: Culture the cells in the presence of vitamin K epoxide and varying concentrations of the test anticoagulant.[23]

  • Incubation: Incubate the cells for 36-48 hours to allow for protein expression, secretion, and the effect of the inhibitor.[23]

  • Sample Collection: Collect the cell culture medium.

  • Reporter Quantification: Measure the activity or amount of the secreted, properly carboxylated reporter protein (e.g., FIX) using an ELISA or activity assay.[25] The level of active reporter protein serves as a surrogate marker for VKORC1 function.[20]

  • Data Analysis: Calculate the IC50 by plotting the reporter protein activity against the inhibitor concentration.[25] This method often better reflects in vivo warfarin resistance phenotypes.[20]

Protocol: Rodenticide Efficacy and Toxicity Testing

Standardized laboratory tests are crucial for evaluating the efficacy of new rodenticide baits. The general workflow involves determining bait acceptance and measuring mortality.[26]

Objective: To determine the acute oral LD50 and evaluate the efficacy of a rodenticide bait formulation in a target rodent species (e.g., Rattus norvegicus).

Experimental_Workflow start Novel 4-Hydroxycoumarin Compound Synthesis vkor In Vitro VKORC1 Inhibition Assay (IC50) start->vkor pt_assay In Vivo Prothrombin Time (PT) Assay vkor->pt_assay ld50 Acute Oral Toxicity Study (LD50 Determination) pt_assay->ld50 bait_formulation Bait Formulation ld50->bait_formulation efficacy Efficacy & Bait Acceptance Study (No-Choice / Choice Feeding) bait_formulation->efficacy end Data Analysis & Risk Assessment efficacy->end

Caption: General experimental workflow for evaluating a new anticoagulant rodenticide.

Procedure (Acute Oral LD50 - General Principle):

  • Animal Acclimation: Acclimate test animals (e.g., laboratory rats of a specific strain) to laboratory conditions.

  • Dosing: Administer a single dose of the test compound via oral gavage. Use a range of doses across different groups of animals.[10]

  • Observation: Observe the animals for a period of 14 days for clinical signs of toxicity (e.g., lethargy, bleeding from nose or gums, pale extremities) and mortality.[10]

  • Necropsy: Perform a gross necropsy on all animals to look for signs of internal hemorrhage.

  • Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the LD50 value from the mortality data.

Procedure (Bait Efficacy - No-Choice Test):

  • Animal Selection: Use individually caged animals of the target species.

  • Pre-Test Feeding: For a set period, provide the animals with a high-quality, non-toxic food source to measure baseline consumption.

  • Test Feeding: Remove the non-toxic food and present only the test bait. The duration of this phase can vary (e.g., for SGARs, a single day may be sufficient).

  • Post-Test Observation: Replace the test bait with the non-toxic food source and observe the animals for a specified period (e.g., 21 days), recording daily food consumption, signs of toxicity, and mortality.

  • Evaluation: A successful rodenticide will cause high mortality after the consumption of a small amount of bait.

Resistance to Anticoagulant Rodenticides

Resistance to 4-hydroxycoumarins, particularly FGARs, is a significant challenge in rodent control.[6][27] The primary mechanism of resistance is genetic, involving single nucleotide polymorphisms (SNPs) in the VKORC1 gene.[22][28] These mutations can alter the VKORC1 enzyme, reducing its binding affinity for anticoagulant compounds while preserving its ability to process vitamin K.[6][27] Some mutations, like those at the Tyr139 codon, confer high levels of resistance.[6][22] DNA-based screening for these known mutations is now a key tool for monitoring and managing resistance in wild rodent populations.[6]

References

Application Notes & Protocols: Derivatization of 4-Hydroxy-6-methoxy-3-nitrocoumarin for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature on the specific derivatization of 4-Hydroxy-6-methoxy-3-nitrocoumarin is limited. The following application notes and protocols are based on established methodologies for the synthesis and biological evaluation of closely related 4-hydroxycoumarin and 3-nitrocoumarin derivatives. These protocols provide a foundational framework for exploring the therapeutic potential of the target compound's derivatives.

Introduction: The Therapeutic Potential of Coumarins

Coumarins (benzo-α-pyrones) are a large class of natural and synthetic compounds renowned for their broad spectrum of pharmacological activities.[1] The 4-hydroxycoumarin scaffold is particularly significant, forming the core of widely used anticoagulant drugs like warfarin.[2][3] The introduction of a nitro group, particularly at the 3-position, can confer unique biological properties, including the inhibition of key cellular enzymes.[4] Specifically, 3-nitrocoumarin has been identified as an inhibitor of phospholipase C (PLC), a critical enzyme in cellular signaling pathways that regulate cell growth and proliferation.[4][5]

The derivatization of the this compound core offers a promising strategy for developing novel therapeutic agents. By modifying the scaffold, it is possible to enhance potency, selectivity, and pharmacokinetic properties for various applications, including anticancer, antioxidant, and antimicrobial therapies.[6][7][8] This document outlines protocols for the synthesis of derivatives and their subsequent biological evaluation.

General Experimental Workflow

The overall process for synthesizing and evaluating derivatives of this compound involves a multi-step approach from initial synthesis to final bioactivity assessment.

G synthesis Synthesis of This compound derivatization Derivatization via Functional Group Modification synthesis->derivatization Core Scaffold purification Purification & Characterization (Chromatography, NMR, MS) derivatization->purification Crude Product bio_screening Biological Screening (e.g., Cytotoxicity, Antimicrobial) purification->bio_screening Pure Derivatives hit_id Hit Identification & Lead Optimization bio_screening->hit_id Active Compounds in_vivo In Vivo Studies (Animal Models) hit_id->in_vivo Optimized Leads

Caption: General workflow for derivative synthesis and evaluation.

Synthetic Protocols

Protocol 3.1: Synthesis of the Core Scaffold: this compound

This protocol is based on the nitration of a 4-hydroxy-6-methoxycoumarin precursor. The precise conditions may require optimization.

Materials:

  • 4-hydroxy-6-methoxycoumarin

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Ethanol for recrystallization

Procedure:

  • In a round bottom flask, dissolve 4-hydroxy-6-methoxycoumarin in a minimal amount of concentrated sulfuric acid, cooled in an ice bath to 0-5°C.

  • Slowly add a pre-cooled mixture of concentrated sulfuric acid and nitric acid (nitrating mixture) dropwise to the solution while maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.[9]

  • Carefully pour the reaction mixture over crushed ice with vigorous stirring.

  • A precipitate of this compound will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

  • Characterize the final product using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[10]

Protocol 3.2: Derivatization at the 4-Hydroxy Position (O-alkylation)

The hydroxyl group at the C4 position is a prime site for derivatization, such as O-alkylation, to introduce diverse functional groups.

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Appropriate alkyl halide (e.g., ethyl bromoacetate, benzyl bromide)

  • Acetone or Dimethylformamide (DMF)

  • Reflux apparatus

Procedure:

  • To a solution of this compound in dry acetone, add anhydrous potassium carbonate.[11]

  • Add the desired alkyl halide to the mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[11]

  • After completion, cool the mixture and filter off the potassium carbonate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the residue using column chromatography (silica gel) with an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified derivative by spectroscopic methods.

Biological Activity Evaluation

Protocol 4.1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the anti-proliferative activity of the synthesized derivatives against cancer cell lines.[12]

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)[6][13]

  • Normal cell line for cytotoxicity comparison (e.g., LLC-MK2)[6]

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Synthesized coumarin derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the synthesized coumarin derivatives (e.g., ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[6]

  • Incubate the plates for 48-72 hours.

  • After incubation, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4.2: Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of the derivatives to scavenge free radicals.[14][15]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Synthesized coumarin derivatives dissolved in methanol

  • Ascorbic acid (as a positive control)

  • Methanol

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare different concentrations of the synthesized derivatives and ascorbic acid in methanol.

  • In a test tube, mix the sample solution with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm.[14]

  • Calculate the percentage of DPPH radical scavenging activity using the formula:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

  • Determine the IC₅₀ value, which is the concentration of the derivative required to scavenge 50% of the DPPH radicals.

Quantitative Data Summary

The following tables present representative bioactivity data for various coumarin derivatives from the literature to illustrate how results can be structured for comparison.

Table 1: Anticancer Activity of Coumarin-3-Carboxamide Derivatives [6]

CompoundCell LineIC₅₀ (µM)
14b (4-fluoro benzamide) HepG24.85
HeLa0.75
LLC-MK2 (Normal)>100
14e (2,5-difluoro benzamide) HepG22.62
HeLa0.39
Doxorubicin (Control) HeLa0.52

Table 2: Antioxidant Activity of Novel Coumarin Derivatives [14]

CompoundDPPH Scavenging IC₅₀ (µg/mL)Nitric Oxide Scavenging IC₅₀ (µg/mL)
IVc 48.3349.31
IVd 52.1851.24
Ascorbic Acid (Control) 42.1645.22

Proposed Mechanism of Action & Signaling Pathway

3-Nitrocoumarin derivatives are known inhibitors of Phospholipase C (PLC).[4][5][16] Inhibition of PLC disrupts the phosphatidylinositol 4,5-bisphosphate (PIP₂) signaling cascade, which is crucial for cell growth and proliferation. This disruption can lead to downstream effects such as cell cycle arrest and apoptosis, providing a plausible mechanism for anticancer activity.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PLC Phospholipase C (PLC) RTK->PLC activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolyzes to DAG DAG PIP2->DAG hydrolyzes to Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Proliferation Cell Proliferation & Survival Ca->Proliferation modulates PKC->Proliferation promotes Inhibitor 3-Nitrocoumarin Derivative Inhibitor->PLC inhibits

Caption: Inhibition of the PLC signaling pathway by 3-nitrocoumarin derivatives.

References

Troubleshooting & Optimization

Overcoming challenges in the nitration of 4-hydroxycoumarins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the nitration of 4-hydroxycoumarins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during this critical synthetic transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during the nitration of 4-hydroxycoumarins in a question-and-answer format.

Q1: My nitration of 4-hydroxycoumarin is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, including incomplete reaction, product degradation, or inefficient purification. Here are some troubleshooting steps:

  • Reaction Time and Temperature: Ensure the reaction has proceeded to completion by monitoring it with Thin Layer Chromatography (TLC). Depending on the nitrating agent, reaction times and temperatures can vary significantly. For instance, nitration with nitric acid in acetic acid may require heating, while other methods are performed at room temperature or even 0°C.[1][2]

  • Choice of Nitrating Agent: The efficiency of nitration is highly dependent on the reagent used. For the synthesis of 3-nitro-4-hydroxycoumarin, using a mixture of nitric oxide and oxygen in dichloromethane has been reported to give a high yield of 95%.[2] In contrast, the use of nitric acid in glacial acetic acid might result in a lower yield of around 52%.[2]

  • Substrate Purity: Ensure your starting 4-hydroxycoumarin is pure. Impurities can interfere with the reaction and lead to the formation of side products, complicating purification and reducing the overall yield.

  • Work-up Procedure: Improper work-up can lead to product loss. Ensure that the pH is adjusted correctly during extraction and that the appropriate solvents are used for efficient separation of the product from the reaction mixture.

Q2: I am observing the formation of multiple nitro isomers. How can I achieve better regioselectivity in my nitration reaction?

A2: The 4-hydroxycoumarin scaffold has multiple reactive sites for electrophilic nitration, primarily at the C3, C6, and C8 positions. Achieving high regioselectivity is a common challenge. The choice of nitrating agent and reaction conditions is crucial for controlling the position of nitration.

  • For C3-Nitration: To selectively obtain 3-nitro-4-hydroxycoumarin, a mixture of concentrated nitric acid and glacial acetic acid is commonly used.[1][2] Alternatively, the use of nitric oxide and oxygen in dichloromethane has been shown to be highly selective for the C3 position.[2][3]

  • For C6-Nitration: Nitration of 4-hydroxycoumarin with a solution of sodium nitrite and sulfuric acid at 0°C has been reported to yield 4-hydroxy-6-nitro-2H-chromen-2-one.[1][2]

  • Solvent Effects: The solvent can influence the regioselectivity. For instance, in the nitration of 6-hydroxycoumarins with Cerium(IV) Ammonium Nitrate (CAN), using acetonitrile can lead to improved regioselectivity compared to acetic acid.[4]

  • Microwave-Assisted Synthesis: For a rapid and regioselective solvent-free nitration, the use of CAN on montmorillonite K-10 clay under microwave irradiation has been reported to be effective.[1][2]

Q3: My reaction is producing a complex mixture of side products, making purification difficult. What are these side products and how can I minimize their formation?

A3: Besides the formation of different nitro isomers, other side reactions can occur during the nitration of 4-hydroxycoumarins, leading to a complex product mixture.

  • Dinitration: Using an excess of the nitrating agent or harsh reaction conditions can lead to the formation of dinitro-derivatives. To avoid this, use a stoichiometric amount of the nitrating agent and carefully control the reaction temperature.

  • Oxidation: Some nitrating agents, especially under strongly acidic conditions, can cause oxidation of the coumarin ring, leading to degradation products. Using milder nitrating agents like nitric oxide or CAN can help minimize oxidative side reactions.[3][5]

  • Hydrolysis: In the presence of strong aqueous acids, the lactone ring of the coumarin can be susceptible to hydrolysis. Performing the reaction under anhydrous conditions can prevent this.

To minimize side product formation, it is essential to carefully control the reaction parameters, including stoichiometry, temperature, and reaction time. Utilizing milder and more selective nitrating systems is also a key strategy.

Data Presentation: Comparison of Nitration Methods

The following table summarizes various methods for the nitration of 4-hydroxycoumarin, allowing for easy comparison of reagents, conditions, and reported yields.

Target ProductNitrating AgentSolventTemperatureTimeYield (%)Reference
3-Nitro-4-hydroxycoumarinConc. HNO₃ / Glacial Acetic Acid-85-90°C3 h52[2]
3-Nitro-4-hydroxycoumarinNO / O₂DichloromethaneRoom Temp.-95[2]
4-Hydroxy-6-nitro-2H-chromen-2-oneNaNO₂ / H₂SO₄-0°C1 h70[1][2]
3-Nitro-4-hydroxycoumarinCAN / Montmorillonite K-10 ClaySolvent-free (Microwave)---[1][2]

Note: Yields can vary depending on the specific experimental setup and scale of the reaction.

Experimental Protocols

This section provides detailed methodologies for key nitration experiments.

Protocol 1: Synthesis of 3-Nitro-4-hydroxycoumarin using Nitric Acid and Acetic Acid[1][2]
  • Dissolution: Dissolve 4-hydroxycoumarin in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Nitric Acid: Slowly add concentrated nitric acid to the solution while stirring. An exothermic reaction may occur, so cooling the flask in an ice bath during the addition is recommended.

  • Heating: Heat the reaction mixture to 85-90°C and maintain this temperature for 3 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation: The solid product will precipitate. Collect the precipitate by filtration, wash it with cold water until the filtrate is neutral, and then dry it.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-nitro-4-hydroxycoumarin.

Protocol 2: Synthesis of 4-Hydroxy-6-nitro-2H-chromen-2-one using Sodium Nitrite and Sulfuric Acid[1][2]
  • Dissolution: Suspend 4-hydroxycoumarin in concentrated sulfuric acid at 0°C in a flask equipped with a magnetic stirrer.

  • Addition of Sodium Nitrite: Add a solution of sodium nitrite in concentrated sulfuric acid dropwise to the suspension while maintaining the temperature at 0°C.

  • Stirring: Stir the reaction mixture at 0°C for 1 hour.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: The precipitate formed is collected by filtration, washed thoroughly with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent.

Visualizations

Logical Workflow for Selecting a Nitration Method

This diagram illustrates a decision-making process for choosing an appropriate nitration method based on the desired product and experimental considerations.

Nitration_Workflow start Start: Desire to Nitrate 4-Hydroxycoumarin target_product What is the target nitro-isomer? start->target_product c3_nitro Target: 3-Nitro-4-hydroxycoumarin target_product->c3_nitro C3 Position c6_nitro Target: 4-Hydroxy-6-nitro-2H-chromen-2-one target_product->c6_nitro C6 Position high_yield Is high yield critical? c3_nitro->high_yield method3 Method: NaNO2 / H2SO4 c6_nitro->method3 mild_conditions Are mild/solvent-free conditions preferred? high_yield->mild_conditions No method2 Method: NO / O2 in CH2Cl2 high_yield->method2 Yes method1 Method: HNO3 / Acetic Acid mild_conditions->method1 No method4 Method: CAN on Clay (Microwave) mild_conditions->method4 Yes

Caption: Decision tree for selecting a 4-hydroxycoumarin nitration method.

Potential Nitration Products of 4-Hydroxycoumarin

This diagram shows the structure of 4-hydroxycoumarin and the possible positions for nitration.

Caption: Regioselectivity in the nitration of 4-hydroxycoumarin.

References

Technical Support Center: Synthesis of 4-Hydroxy-6-methoxy-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot potential issues during the synthesis of 4-Hydroxy-6-methoxy-3-nitrocoumarin.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the synthesis, providing potential causes and solutions in a direct question-and-answer format.

Q1: My final product yield is significantly lower than expected. What are the common causes?

A: Low yields can stem from several factors throughout the synthetic process.

  • Incomplete Nitration: The reaction may not have gone to completion. Verify reaction time and temperature. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial.

  • Side Reactions: The formation of undesired byproducts is a primary cause of yield loss. Over-nitration or nitration at other positions on the coumarin ring can occur if conditions are not carefully controlled.[1][2]

  • Degradation: Coumarin rings can be sensitive to harsh acidic conditions. Prolonged exposure to a hot nitrating mixture (e.g., nitric/sulfuric acid) can lead to the opening of the lactone ring and degradation of the material.[2]

  • Purification Losses: Significant amounts of product can be lost during the work-up and recrystallization steps. Ensure the crystallization solvent is optimal (high solubility at high temperature, low solubility at room/cold temperature) and that you are not being too aggressive during washing and filtration.

Q2: My TLC plate shows multiple spots after the nitration step. What are these impurities?

A: The presence of multiple spots indicates a mixture of compounds. The most common culprits are:

  • Unreacted Starting Material: The spot corresponding to 4-Hydroxy-6-methoxycoumarin indicates an incomplete reaction.

  • Positional Isomers: Besides the desired 3-nitro position, nitration can also occur on the benzene ring, leading to isomers (e.g., 5-nitro, 7-nitro). The directing effects of the existing methoxy and hydroxyl groups influence the substitution pattern.[1]

  • Di-nitro Products: Under forcing conditions (higher temperature, concentrated acids, or longer reaction times), a second nitro group may be added to the molecule.

  • Degradation Products: As mentioned in Q1, harsh conditions can lead to ring-opened byproducts, which will appear as separate spots on the TLC.[2]

Q3: The isolated product is a dark, oily substance instead of the expected pale-yellow solid. How can I fix this?

A: A dark or oily product is a clear sign of impurities.

  • Cause: This is often due to residual acids from the nitration step or the presence of complex, polymeric side products. Nitration reactions can generate highly colored byproducts.

  • Solution:

    • Thorough Washing: During the work-up, ensure the crude product is washed extensively with cold water to remove all traces of the nitrating acids.

    • Activated Charcoal: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb many of the colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.

    • Recrystallization: A careful recrystallization from an appropriate solvent system (e.g., ethanol, acetic acid, or ethanol/water mixture) is essential. It may require more than one round of recrystallization to obtain a pure, crystalline solid.

Q4: How can I confirm that the nitro group has been added at the C3 position and not elsewhere on the coumarin ring?

A: Spectroscopic methods are required for unambiguous structure confirmation.

  • ¹H NMR (Proton NMR): The most telling evidence will be the disappearance of the singlet proton signal that was originally at the C3 position of the 4-hydroxycoumarin starting material. The chemical shifts of the aromatic protons on the benzene ring will also change upon nitration.

  • ¹³C NMR (Carbon NMR): The carbon at the C3 position will show a significant downfield shift due to the electron-withdrawing effect of the nitro group.

  • FT-IR (Infrared Spectroscopy): The appearance of strong characteristic absorption bands for the nitro group (typically around 1520-1560 cm⁻¹ for asymmetric stretching and 1340-1360 cm⁻¹ for symmetric stretching) provides strong evidence of successful nitration.

Quantitative Data Summary

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes expected outcomes based on different nitrating agents.

Nitrating AgentSolventTemperature (°C)Typical Reaction Time (h)Expected Yield (%)Purity Notes
Conc. HNO₃ / Conc. H₂SO₄-0 - 101 - 365 - 80%High risk of side products and degradation. Requires strict temperature control.
Conc. HNO₃Glacial Acetic Acid10 - 202 - 475 - 90%Milder conditions, generally leading to a cleaner reaction and fewer byproducts.[3]
KNO₃ / Conc. H₂SO₄-0 - 53 - 570 - 85%Solid nitrate source can sometimes offer better control over the reaction rate.
Calcium Nitrate / D-Glucose-Ambient6 - 880 - 95%A greener and milder method reported for other coumarins, potentially reducing side reactions.[4]

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-6-methoxycoumarin (Precursor)

This protocol is a generalized Pechmann condensation, a common method for synthesizing 4-hydroxycoumarins.[5][6]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1 equivalent of 4-methoxyphenol and 1.1 equivalents of diethyl malonate.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid catalyst (e.g., concentrated Sulfuric Acid or Amberlyst-15 resin) to the mixture.

  • Reaction: Heat the mixture to 120-140°C with vigorous stirring. The reaction progress should be monitored by TLC. The reaction typically takes 4-8 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water.

  • Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove the catalyst and unreacted starting materials.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 4-Hydroxy-6-methoxycoumarin.

Protocol 2: Nitration to this compound

This protocol uses a common and effective method for the nitration of 4-hydroxycoumarins.[3]

  • Dissolution: In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve 1 equivalent of 4-Hydroxy-6-methoxycoumarin in glacial acetic acid.

  • Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature of 10-15°C.

  • Nitrating Agent Addition: While stirring vigorously, add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and a small amount of glacial acetic acid dropwise from the dropping funnel. Ensure the temperature does not rise above 20°C during the addition.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2-3 hours. Monitor the reaction's completion by TLC (using a mobile phase such as 7:3 hexane:ethyl acetate).

  • Quenching: Slowly pour the reaction mixture over a large volume of crushed ice with constant stirring.

  • Isolation: The yellow precipitate of this compound is collected by vacuum filtration.

  • Washing: Wash the solid product on the filter funnel with copious amounts of cold water until the filtrate is neutral to pH paper. This step is critical to remove residual acids.

  • Drying & Purification: Dry the product in a vacuum oven. For higher purity, recrystallize the solid from glacial acetic acid or ethanol. The melting point of pure 4-Hydroxy-3-nitrocoumarin is approximately 172°C (with decomposition).[7]

Visualized Workflows and Pathways

The following diagrams illustrate the key chemical and logical processes involved in the synthesis.

Synthesis_Pathway A 4-Methoxyphenol + Diethyl Malonate B 4-Hydroxy-6-methoxycoumarin A->B Pechmann Condensation (Acid Catalyst, Heat) C This compound B->C Nitration (HNO₃, Acetic Acid, 10-20°C)

Caption: Synthetic route to this compound.

Side_Reactions Start 4-Hydroxy-6-methoxycoumarin Desired Desired Product: 3-Nitro Isomer Start->Desired Controlled Conditions (Low Temp, Acetic Acid) Impurity1 Side Product: Benzene Ring Nitration (e.g., 5-Nitro, 7-Nitro) Start->Impurity1 Harsh Conditions Impurity2 Side Product: Di-Nitration Start->Impurity2 Excess HNO₃ / High Temp Impurity3 Side Product: Degradation/Ring Opening Start->Impurity3 Strong Acid / High Temp

Caption: Potential side reactions during the nitration step.

Troubleshooting_Workflow Start Initial Observation: Low Yield or Impure Product TLC Run TLC Analysis Start->TLC MultiSpot Multiple Spots Observed TLC->MultiSpot Impurities Detected SingleSpot Mainly One Spot, Low Yield TLC->SingleSpot Product is Clean SM_Present Starting Material Present? MultiSpot->SM_Present Isomers Unknown Spots Present? MultiSpot->Isomers Purify Action: Improve Purification (Recrystallization, Chromatography) MultiSpot->Purify For all cases Workup Review Work-up & Purification: - Check solvent loss - Ensure full precipitation SingleSpot->Workup Optimize Optimize Reaction: - Confirm stoichiometry - Check reaction time SingleSpot->Optimize Sol_SM Increase Reaction Time or Temperature Slightly SM_Present->Sol_SM Yes Sol_Isomers Lower Temperature, Use Milder Nitrating Agent Isomers->Sol_Isomers Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Pechmann Condensation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the Pechmann condensation for coumarin synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Pechmann condensation?

The Pechmann condensation is a chemical reaction used for the synthesis of coumarins from a phenol and a β-keto ester or carboxylic acid under acidic conditions.[1][2][3] Discovered by German chemist Hans von Pechmann, this method is widely applied due to its use of simple starting materials to produce coumarins with potential substitutions on either the pyrone or benzene ring.[2][4]

Q2: What are the key reaction parameters to optimize?

The success of the Pechmann condensation depends on three primary factors: the nature of the phenol, the β-keto ester, and the condensing agent or catalyst.[5] Key parameters to optimize include:

  • Temperature: Reaction temperature significantly impacts yield, with an optimal range that prevents side product formation and catalyst degradation.[6][7]

  • Catalyst: The choice and concentration of the acid catalyst (both Brønsted and Lewis acids) are critical.[1][7][8]

  • Solvent: While many modern protocols are solvent-free, the choice of solvent can influence reaction efficiency.[4][9]

  • Reactant Stoichiometry: The molar ratio of the phenol to the β-keto ester can affect reaction outcomes.

Q3: How does the structure of the phenol reactant affect the reaction?

The reactivity of the phenol is a crucial factor.

  • Activated Phenols: Phenols with electron-donating groups (e.g., hydroxyl, amino) are more reactive and facilitate the reaction.[1] For highly activated phenols like resorcinol, the reaction can often proceed under milder conditions, even at room temperature.[1][2]

  • Simple Phenols: Less reactive phenols require harsher conditions, such as higher temperatures and stronger acids, to achieve good yields.[1][2]

  • Electron-Withdrawing Groups: Substituents that are electron-withdrawing can hinder the reaction.[1]

Q4: What types of catalysts are used in the Pechmann condensation?

A wide variety of acid catalysts can be employed:

  • Brønsted Acids: Traditional catalysts include concentrated sulfuric acid, trifluoroacetic acid, and p-toluenesulfonic acid (p-TsOH).[2][4][10]

  • Lewis Acids: Lewis acids such as aluminum chloride (AlCl3), zinc chloride (ZnCl2), titanium tetrachloride (TiCl4), and indium(III) chloride (InCl3) are also effective.[2][4][7][11]

  • Solid Acid Catalysts: To promote greener synthesis, heterogeneous catalysts like Amberlyst-15, zeolites, sulfated zirconia, and various nanoparticles are increasingly used.[1][4][7][12] These offer advantages like easier product work-up, reduced corrosion, and catalyst reusability.[4]

Q5: What are the common side products, and how can they be avoided?

The primary side products in Pechmann condensation are often chromones.[6]

  • Simonis Chromone Cyclization: This competing reaction can occur, especially with catalysts like phosphorus pentoxide (P2O5).[2][5]

  • High Temperatures: Increasing the reaction temperature beyond the optimum can lead to the formation of chromones, self-condensation of the β-keto ester, and isomerization or cleavage of the coumarin product.[6] To avoid these, it is crucial to maintain the optimal reaction temperature.

Troubleshooting Guide

This section addresses specific issues that may arise during the Pechmann condensation.

Problem 1: Low or No Product Yield

Possible Cause: The phenol substrate is not sufficiently reactive.

  • Solution: Simple phenols require more forceful reaction conditions.[1][2] Consider increasing the reaction temperature or using a stronger acid catalyst. For phenols with electron-withdrawing groups, the reaction may be inherently difficult.[1]

Possible Cause: The catalyst is inappropriate or used in the wrong concentration.

  • Solution: The choice of acid significantly affects the reaction; if one catalyst fails, trying another may be beneficial.[1] Optimize the catalyst loading, as too little will result in a slow or incomplete reaction, while an excess may not improve the yield and can complicate purification.[7][13] For example, studies with Zn0.925Ti0.075O NPs showed that increasing the catalyst from 5 mol% to 10 mol% significantly improved yield, but a further increase to 15 mol% offered no benefit.[7][13]

Possible Cause: The reaction temperature is not optimal.

  • Solution: Temperature is a critical parameter. For the reaction of resorcinol with ethyl acetoacetate using Amberlyst-15, the yield increased from 20% at 40°C to 95% at 110°C.[6] However, further increasing the temperature to 150°C caused the yield to drop to 55% due to side product formation and catalyst degradation.[6] It is essential to determine the optimal temperature for your specific reactants and catalyst system.

Problem 2: Formation of Unwanted Side Products (e.g., Chromones)

Possible Cause: The reaction temperature is too high.

  • Solution: As mentioned, excessive heat can promote the formation of chromones and other byproducts.[6] Lower the reaction temperature to the optimal level determined for your specific system.

Possible Cause: The choice of catalyst favors chromone formation.

  • Solution: While most acid catalysts produce coumarins, some, like phosphorus pentoxide (P2O5), are known to favor the Simonis reaction, which yields chromones instead.[5] If chromones are a significant byproduct, consider switching to a different acid catalyst like H2SO4, AlCl3, or a solid acid catalyst.[8]

Problem 3: Catalyst Deactivation or Difficult Recovery

Possible Cause: The catalyst is not thermally stable.

  • Solution: Some catalysts, particularly polymeric resins like Amberlyst-15, can degrade at high temperatures, reducing their activity.[6] If high temperatures are required, select a more thermally stable catalyst, such as sulfated zirconia or other inorganic solid acids.[1]

Possible Cause: The catalyst is poisoned or difficult to separate.

  • Solution: Using heterogeneous solid acid catalysts can simplify work-up and allows for catalyst recycling.[4] Nanoparticle catalysts, for instance, can often be recovered by centrifugation or filtration, washed, dried, and reused for multiple cycles without a significant loss of activity.[7][13] If using a polar catalyst support like silica, be aware that water produced during the reaction can poison active sites.[14] A nonpolar support may be more effective.[14]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data for key reaction parameters.

Table 1: Effect of Temperature on the Yield of 7-hydroxy-4-methylcoumarin *

Temperature (°C)Yield (%)
4020
11095
15055

*Reaction of resorcinol and ethyl acetoacetate with Amberlyst-15 catalyst. Data sourced from a study on the effect of temperature in Pechmann condensation.[6]

Table 2: Effect of Catalyst Loading on Coumarin Synthesis **

Catalyst Loading (mol%)Yield (%)
567
1088
1588

**Reaction of phloroglucinol and ethyl acetoacetate with Zn0.925Ti0.075O NPs at 110°C. Data sourced from a study on heterogeneous catalysis in Pechmann condensation.[7][13]

Experimental Protocols

Protocol 1: General Procedure for Pechmann Condensation using a Heterogeneous Catalyst

This protocol is a generalized procedure based on the synthesis of coumarin derivatives using Zn0.925Ti0.075O nanoparticles.[13]

  • Reactant Setup: In a round-bottom flask, combine the phenol (e.g., phloroglucinol, 2 mmol), the β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and the catalyst (e.g., Zn0.925Ti0.075O NPs, 10 mol%).

  • Reaction: Heat the mixture with constant stirring at the optimized temperature (e.g., 110°C) for the required time.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and dissolve it in a suitable solvent like ethyl acetate.

  • Catalyst Separation: Separate the heterogeneous catalyst from the mixture by filtration or centrifugation. The catalyst can then be washed with ethanol, dried, and stored for reuse.[7][13]

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure coumarin derivative.[13]

Visualizations

Pechmann_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Condensation cluster_workup 3. Product Isolation Phenol Phenol Mix Mix Phenol->Mix BetaKetoester β-Keto Ester BetaKetoester->Mix Catalyst Acid Catalyst Catalyst->Mix Heat Apply Heat (Optimized Temp) Mix->Heat Monitor Monitor via TLC Heat->Monitor Cool Cool & Dissolve Monitor->Cool Separate Separate Catalyst (Filter/Centrifuge) Cool->Separate Evaporate Evaporate Solvent Separate->Evaporate Catalyst_Recycle Recycle Catalyst Separate->Catalyst_Recycle Recrystallize Recrystallize Evaporate->Recrystallize Product Pure Coumarin Recrystallize->Product

Caption: General experimental workflow for the Pechmann condensation.

Troubleshooting_Flowchart Start Start: Low/No Yield? Cause1 Is Phenol Highly Activated? Start->Cause1 SideProducts Side Products (Chromones)? Start->SideProducts Check Also Action1a Increase Temp & Use Stronger Acid Cause1->Action1a No Action1b Proceed with Milder Conditions Cause1->Action1b Yes Cause2 Is Catalyst Optimized? Action1a->Cause2 Action1b->Cause2 Action2 Test Different Catalysts & Optimize Loading (e.g., 10 mol%) Cause2->Action2 No Cause3 Is Temperature Optimized? Cause2->Cause3 Yes Action2->Cause3 Action3 Find Optimal Temp (e.g., 110°C) Avoid Excess Heat Cause3->Action3 No Success Yield Improved Cause3->Success Yes Action3->Success Action4 Lower Temperature SideProducts->Action4 Yes Action5 Change Catalyst (Avoid P2O5) SideProducts->Action5 Yes Action4->Success Action5->Success

Caption: Troubleshooting flowchart for optimizing Pechmann condensation.

Pechmann_Mechanism The reaction mechanism involves initial transesterification followed by ring closure and dehydration. cluster_reactants Reactants Phenol Phenol Step1 Transesterification (Acid Catalyzed) Phenol->Step1 BetaKetoester β-Keto Ester BetaKetoester->Step1 Step2 Intramolecular Electrophilic Attack (Ring Closure) Step1->Step2 Step3 Dehydration Step2->Step3 Product Coumarin Step3->Product

Caption: Simplified mechanism of the Pechmann condensation.[2]

References

Enhancing the solubility of 4-Hydroxy-6-methoxy-3-nitrocoumarin for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on enhancing the solubility of 4-Hydroxy-6-methoxy-3-nitrocoumarin for biological assays. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, a coumarin derivative, is expected to have low aqueous solubility. Coumarins, in general, are often poorly soluble in water, and the presence of lipophilic substituents can further decrease their solubility in aqueous solutions.[1] For biological assays, it is common practice to dissolve coumarin derivatives in an organic solvent, such as dimethyl sulfoxide (DMSO), before preparing aqueous working solutions.[2]

Q2: Which organic solvents are recommended for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is a widely used and recommended solvent for dissolving coumarin derivatives to create stock solutions for biological screening.[2] Other organic solvents like ethanol, methanol, and N,N-dimethylformamide (DMF) can also be considered. The choice of solvent may depend on the specific requirements and tolerance of the biological assay.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: To minimize solvent-induced toxicity or off-target effects, the final concentration of DMSO in most cell-based assays should be kept low, typically below 0.5% (v/v). However, the optimal concentration should be determined for each specific cell line and assay, as sensitivity to DMSO can vary.

Q4: How should I store stock solutions of this compound?

A4: Stock solutions prepared in an organic solvent like DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.

Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)Observations
Water25To be determinedTo be determinede.g., Insoluble, forms suspension
PBS (pH 7.4)25To be determinedTo be determinede.g., Slight precipitation
Ethanol25To be determinedTo be determinede.g., Soluble with heating
Methanol25To be determinedTo be determinede.g., Soluble
DMSO25To be determinedTo be determinede.g., Freely soluble
Acetonitrile25To be determinedTo be determinede.g., Sparingly soluble

Note: The molecular weight of this compound is 237.17 g/mol .

Experimental Protocol: Solubilization for Biological Assays

This protocol outlines a general procedure for preparing this compound solutions for use in biological assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Preparation of a High-Concentration Stock Solution: a. Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). c. Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution. d. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. e. Visually inspect the solution to ensure there are no visible particles.

  • Preparation of Intermediate and Working Solutions: a. Perform serial dilutions of the high-concentration stock solution with the same organic solvent if necessary. b. To prepare the final working solution, dilute the stock or intermediate solution into the pre-warmed (37°C) aqueous assay buffer. It is crucial to add the compound solution to the buffer and not the other way around to minimize precipitation. c. The final concentration of the organic solvent in the working solution should be kept to a minimum (ideally ≤0.5% v/v).

Troubleshooting Guide

Q: My compound precipitates when I add it to the aqueous buffer. What should I do?

A: Precipitation upon addition to an aqueous medium is a common issue with poorly soluble compounds. Here are several steps you can take to troubleshoot this problem:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.

  • Optimize Solvent Concentration: While keeping the organic solvent concentration low is important, a slightly higher concentration (e.g., up to 1%) might be necessary to maintain solubility. You must validate the solvent tolerance of your specific assay.

  • Use a Co-solvent System: Consider using a mixture of solvents to prepare your stock solution.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Investigate if altering the pH of your aqueous buffer (within the limits of your assay's stability) improves solubility.

  • Incorporate Solubilizing Agents: For certain applications, non-ionic surfactants (e.g., Tween® 80, Triton™ X-100) or cyclodextrins can be used in the aqueous buffer to enhance solubility. However, their compatibility with the biological assay must be thoroughly tested.

  • Pre-warm the Aqueous Buffer: Adding the DMSO stock to a pre-warmed aqueous buffer can sometimes help prevent precipitation.

Visualizations

experimental_workflow Experimental Workflow for Compound Solubilization start Start: Weigh Compound dissolve Dissolve in 100% DMSO to create stock solution start->dissolve vortex Vortex and/or Sonicate dissolve->vortex check_solubility Visually inspect for complete dissolution vortex->check_solubility store Aliquot and Store Stock at -20°C/-80°C check_solubility->store Soluble troubleshoot Troubleshoot (See Guide) check_solubility->troubleshoot Insoluble prepare_working Dilute stock into pre-warmed aqueous buffer store->prepare_working final_check Check for precipitation prepare_working->final_check assay_ready Solution ready for assay final_check->assay_ready No Precipitation final_check->troubleshoot Precipitation

Caption: Workflow for preparing this compound for biological assays.

troubleshooting_guide Troubleshooting Precipitation Issues start Compound Precipitates in Aqueous Buffer q1 Is the final concentration as low as possible? start->q1 s1 Lower the final compound concentration q1->s1 No q2 Is the organic solvent concentration optimized? q1->q2 Yes a1_yes Yes a1_no No s2 Test slightly higher solvent concentration (e.g., up to 1%) q2->s2 No q3 Is pH adjustment an option for your assay? q2->q3 Yes a2_yes Yes a2_no No s3 Test different pH values for the aqueous buffer q3->s3 Yes s4 Consider using solubilizing agents (e.g., surfactants, cyclodextrins) q3->s4 No a3_yes Yes a3_no No

Caption: Decision tree for troubleshooting compound precipitation in biological assays.

References

Preventing degradation of 4-Hydroxy-6-methoxy-3-nitrocoumarin in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of 4-Hydroxy-6-methoxy-3-nitrocoumarin in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and experimental protocols to ensure the stability and integrity of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of coumarin derivatives like this compound is influenced by several factors. Key contributors to degradation include pH, exposure to light (photodegradation), elevated temperatures, and the presence of oxidizing agents.[1][2] For instance, the oxidative degradation of hydroxylated coumarins tends to increase with higher pH.[1][2]

Q2: How does pH affect the stability of this compound?

A2: The pH of the solution is a critical factor. Generally, for hydroxylated coumarins, oxidative degradation rates increase with increasing pH.[1][2] It is advisable to maintain a pH range that is optimal for the compound's stability, which typically is in the acidic to neutral range. However, the exact optimal pH should be determined experimentally for your specific application.

Q3: Is this compound sensitive to light?

A3: Yes, coumarin derivatives can be susceptible to photodegradation.[3][4] The nitroaromatic structure of this particular compound may also contribute to its light sensitivity.[5][6] It is recommended to protect solutions from light by using amber vials or by working in a dark environment.

Q4: What is the recommended solvent for dissolving this compound?

A4: The choice of solvent can impact both solubility and stability. While specific data for this compound is limited, common solvents for coumarins include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (ACN).[7] The stability in aqueous solutions can be pH-dependent.[1][8] It is crucial to use high-purity, anhydrous solvents when possible and to prepare solutions fresh for each experiment.

Q5: How should I store solutions of this compound?

A5: To minimize degradation, solutions should be stored at low temperatures, protected from light, and tightly sealed to prevent solvent evaporation and exposure to air (oxygen). For short-term storage, refrigeration (2-8 °C) is recommended. For longer-term storage, freezing (-20 °C or -80 °C) may be appropriate, but it is important to first confirm that the compound will not precipitate out of solution upon thawing.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Solution changes color (e.g., turns yellow or brown) over time. This often indicates degradation of the compound, possibly due to oxidation or photodegradation.Prepare fresh solutions before each experiment. Store stock solutions in amber vials at low temperatures. Consider purging the solution with an inert gas like nitrogen or argon to remove oxygen.
Loss of biological activity or inconsistent experimental results. The active compound may be degrading under the experimental conditions.Review your experimental protocol. Key factors to check are the pH of the medium, exposure to light, and incubation temperature. It may be necessary to perform a forced degradation study (see protocol below) to identify the specific stress factor.
Precipitate forms in the solution upon storage. The compound may have limited solubility in the chosen solvent at lower temperatures.Before storing at low temperatures, confirm the solubility of the compound. If precipitation is an issue, you may need to prepare smaller aliquots of a higher concentration stock solution that can be diluted immediately before use.
Unexpected peaks appear in analytical chromatography (e.g., HPLC, LC-MS). These peaks likely represent degradation products.Analyze the degradation products to understand the degradation pathway. This can provide clues about the instability. For example, the presence of certain byproducts might indicate hydrolysis or oxidation.[9] Consider using a stability-indicating analytical method.

Factors Affecting Coumarin Stability

FactorInfluence on StabilityRecommendations
pH Oxidative degradation of hydroxylated coumarins increases with pH.[1][2]Maintain solutions at an optimal pH, generally acidic to neutral. Buffer the solution if necessary.
Light Can induce photodegradation.[3][4] Nitroaromatic compounds can be particularly sensitive.[5][6]Protect solutions from light using amber vials or by working in a dark environment.
Temperature Higher temperatures can accelerate degradation rates.Store solutions at low temperatures (e.g., 2-8 °C for short-term, -20 °C or lower for long-term).
Oxygen Can lead to oxidative degradation.[1][2]Use degassed solvents. Purge solutions with an inert gas (e.g., nitrogen, argon).
Solvent The type and purity of the solvent can affect stability.Use high-purity, anhydrous solvents. Prepare solutions fresh.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol is designed to intentionally degrade the this compound under various stress conditions to identify its degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep the solid compound in a hot air oven at 105°C for 24 hours. Also, reflux the stock solution at 60°C for 8 hours.

  • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours).

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all stressed samples, along with a non-stressed control sample, using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector or Mass Spectrometry (MS).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control.

  • A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

  • The conditions that cause significant degradation are the critical factors to control during your experiments.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_handling Handling and Storage cluster_use Experimental Use prep_solid Weigh solid 4-Hydroxy-6- methoxy-3-nitrocoumarin prep_dissolve Dissolve compound and vortex prep_solid->prep_dissolve prep_solvent Use high-purity, anhydrous solvent (e.g., DMSO, ACN) prep_solvent->prep_dissolve prep_filter Filter sterilize if necessary prep_dissolve->prep_filter handle_light Protect from light (amber vials) prep_filter->handle_light handle_oxygen Consider inert gas purge (N2 or Ar) handle_light->handle_oxygen handle_storage Store at low temperature (2-8°C short-term, -20°C long-term) handle_oxygen->handle_storage use_fresh Prepare fresh dilutions for each experiment handle_storage->use_fresh use_control Include a control sample to monitor stability use_fresh->use_control

Caption: Workflow for preparing and handling solutions to minimize degradation.

degradation_pathway cluster_stress Stress Factors coumarin 4-Hydroxy-6-methoxy- 3-nitrocoumarin stress_light Light (Photolysis) coumarin->stress_light stress_ph High pH / O2 (Oxidation) coumarin->stress_ph degradation_products Degradation Products (e.g., opened lactone ring, phenolic compounds) stress_light->degradation_products Photodegradation stress_ph->degradation_products Oxidative Degradation

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Synthesis of 4-Hydroxy-6-methoxy-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of 4-Hydroxy-6-methoxy-3-nitrocoumarin.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for producing this compound?

A1: A common and effective strategy involves a two-step process. The first step is the synthesis of the precursor, 4-Hydroxy-6-methoxycoumarin, typically via a Pechmann condensation. This is followed by a regioselective nitration at the 3-position to yield the final product.

Q2: What are the critical safety precautions to consider during this synthesis?

A2: Both steps of this synthesis require stringent safety measures. The Pechmann condensation often utilizes strong acids like sulfuric acid, which are highly corrosive. The subsequent nitration step involves the use of potent nitrating agents (e.g., a mixture of nitric and sulfuric acid), which are highly corrosive and can lead to exothermic and potentially explosive reactions if not handled with extreme care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

Q3: How can I confirm the successful synthesis of the final product?

A3: Confirmation of this compound can be achieved through standard analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the chemical structure, Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to confirm the molecular weight.

Troubleshooting Guides

Step 1: Synthesis of 4-Hydroxy-6-methoxycoumarin (Pechmann Condensation)
Problem Possible Cause Suggested Solution
Low or No Product Yield Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction mixture reaches and maintains the optimal temperature. Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).
Inactive or low-quality starting materials.Use freshly distilled or purified 4-methoxyphenol and ethyl acetoacetate. Verify the concentration and purity of the acid catalyst.
Formation of Dark, Tarry Side Products Excessive heating leading to decomposition.Carefully control the reaction temperature. Consider using a milder condensing agent or a lower reaction temperature for a longer duration.
Difficulty in Product Isolation/Purification Product is soluble in the aqueous work-up solution.Adjust the pH of the solution to precipitate the product. If the product remains in solution, perform an extraction with a suitable organic solvent.
Co-precipitation of starting materials or byproducts.Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to achieve higher purity.
Step 2: Nitration of 4-Hydroxy-6-methoxycoumarin
Problem Possible Cause Suggested Solution
Formation of Multiple Nitrated Products Reaction conditions are too harsh, leading to dinitration or nitration at other positions.Maintain a low reaction temperature (0-5 °C) using an ice bath. Add the nitrating agent dropwise and slowly to control the reaction rate and exotherm.
Low Yield of the Desired 3-Nitro Isomer Unfavorable reaction kinetics or steric hindrance.Experiment with different nitrating agents (e.g., nitric acid in acetic anhydride) that may offer better regioselectivity.
Incomplete Reaction Insufficient amount of nitrating agent or short reaction time.Ensure the stoichiometric amount of the nitrating agent is added. Monitor the reaction by TLC and extend the reaction time if necessary.
Product Decomposition The product is unstable in the highly acidic reaction medium.Quench the reaction by pouring it onto ice as soon as the reaction is complete (as indicated by TLC) to minimize product degradation.

Experimental Protocols & Data

Proposed Synthesis of this compound

Step 1: Synthesis of 4-Hydroxy-6-methoxycoumarin

  • To a stirred solution of 4-methoxyphenol in a suitable solvent, add an equimolar amount of ethyl acetoacetate.

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture at the appropriate temperature and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 4-Hydroxy-6-methoxycoumarin.

Step 2: Nitration of 4-Hydroxy-6-methoxycoumarin

  • Dissolve the 4-Hydroxy-6-methoxycoumarin from Step 1 in concentrated sulfuric acid at 0 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature and monitor by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry.

  • Purify the crude product by recrystallization from a suitable solvent.

Representative Quantitative Data
Parameter Step 1: Pechmann Condensation Step 2: Nitration
Starting Materials 4-methoxyphenol, Ethyl acetoacetate4-Hydroxy-6-methoxycoumarin
Reagents Concentrated H₂SO₄Concentrated HNO₃, Concentrated H₂SO₄
Reaction Temperature 80-100 °C0-5 °C
Reaction Time 2-4 hours1-2 hours
Typical Yield 70-85%50-65%

Visualizations

experimental_workflow cluster_step1 Step 1: Pechmann Condensation cluster_step2 Step 2: Nitration start1 4-Methoxyphenol + Ethyl Acetoacetate reagent1 Conc. H₂SO₄ reaction1 Heating (80-100°C) reagent1->reaction1 workup1 Quench in Ice Water reaction1->workup1 purification1 Recrystallization workup1->purification1 product1 4-Hydroxy-6-methoxycoumarin purification1->product1 start2 4-Hydroxy-6-methoxycoumarin product1->start2 reagent2 Conc. HNO₃ / Conc. H₂SO₄ reaction2 Stirring (0-5°C) reagent2->reaction2 workup2 Quench on Crushed Ice reaction2->workup2 purification2 Recrystallization workup2->purification2 final_product This compound purification2->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield in Nitration Step? incomplete_reaction Is the reaction incomplete (checked by TLC)? start->incomplete_reaction Yes multiple_products Are multiple spots observed on TLC? start->multiple_products No extend_time Extend reaction time at 0-5°C. incomplete_reaction->extend_time Yes incomplete_reaction->multiple_products No harsh_conditions Reaction conditions may be too harsh. multiple_products->harsh_conditions Yes decomposition Is there evidence of product decomposition? multiple_products->decomposition No control_temp Ensure strict temperature control (0-5°C). Add nitrating agent more slowly. harsh_conditions->control_temp quench_promptly Quench the reaction immediately upon completion. decomposition->quench_promptly Yes

Caption: Troubleshooting decision tree for the nitration of 4-Hydroxy-6-methoxycoumarin.

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Coumarins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the NMR analysis of substituted coumarins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the structural elucidation of coumarin derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are the signals for H3 and H4 in my coumarin spectrum so far downfield?

A1: The protons at the 3 and 4 positions of the coumarin ring are part of an α,β-unsaturated lactone system. This system deshields these protons, causing their signals to appear at higher chemical shifts (downfield) in the ¹H NMR spectrum. The double bond between C3 and C4 has a distinct ethylenic nature, which contributes to this effect.[1] The large chemical shift difference between H3 and H4 is a key characteristic and can be a convenient way to distinguish between 3- and 4-substituted coumarins.[1] For example, in a 4-phenyl coumarin, a singlet is observed around -5.03 ppm, which is characteristic of the H3 proton.[1]

Q2: How do electron-donating and electron-withdrawing substituents affect the chemical shifts of coumarin protons?

A2: The electronic nature of substituents significantly influences the chemical shifts of the aromatic protons in the coumarin ring system.

  • Electron-donating groups (EDGs) like hydroxyl (-OH) or methoxy (-OCH₃) increase the electron density in the ring, causing the signals of nearby protons to shift upfield (to lower ppm values).[2][3]

  • Electron-withdrawing groups (EWGs) such as nitro (-NO₂) decrease the electron density, leading to a downfield shift (higher ppm values) of the aromatic proton signals.[2]

There is often a linear relationship between the chemical shift of a proton and the Hammett constant (σ) of the substituent, particularly for protons in the 8-position with substituents at the 6-position.[1]

Q3: I'm seeing more signals than expected in my ¹H NMR spectrum. What could be the cause?

A3: The presence of unexpected signals can arise from several sources:

  • Rotamers: If your coumarin derivative has bulky substituents, you might be observing rotamers, which are conformational isomers that interconvert slowly on the NMR timescale. This can result in two distinct sets of signals for the same molecule. A solution is to try acquiring the spectrum at a higher temperature to increase the rate of bond rotation.[4]

  • Impurities: Residual solvents (e.g., ethyl acetate, acetone), starting materials, or reaction byproducts can introduce extra peaks.[4] Careful purification and ensuring NMR tubes are clean and dry can mitigate this.[4]

  • Water: NMR solvents can absorb moisture, leading to a broad water peak. Adding an inert drying agent to your deuterated solvent can help.[4]

Q4: My aromatic signals are overlapping and difficult to interpret. What can I do?

A4: Signal overlap in the aromatic region is a common challenge with substituted coumarins.[5][6] Here are some strategies to resolve this:

  • Change the NMR Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of your protons and may resolve the overlap.[4]

  • Increase Spectrometer Field Strength: A higher field spectrometer will provide better signal dispersion.

  • Utilize 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving overlapping signals.[7]

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (protons on adjacent carbons).[8][9]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[7][8][9]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.[8][9][10]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which helps in determining the spatial arrangement of substituents.[8][11]

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Spectrum
Possible Cause Troubleshooting Steps
Solvent Impurities 1. Check the chemical shift of the unknown peak against common NMR solvent impurity charts. 2. If a common solvent like ethyl acetate is suspected, dissolve the sample in dichloromethane and evaporate the solvent under reduced pressure. Repeat this process 1-2 times to azeotropically remove the impurity.[4]
Water 1. If a broad peak is present, it could be water. 2. Add a drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. The peak corresponding to an exchangeable proton (like -OH or -NH) will disappear or decrease in intensity.[4] 3. To prevent water contamination, store deuterated solvents over a drying agent like molecular sieves or potassium carbonate.[4]
Rotational Isomers (Rotamers) 1. If you observe a doubling of signals, especially for a pure compound, consider the possibility of rotamers. 2. Acquire the spectrum at an elevated temperature. If the peaks coalesce into a single set of signals, this confirms the presence of rotamers.[4]
Issue 2: Poor Signal Resolution or Broad Peaks
Possible Cause Troubleshooting Steps
Poor Shimming 1. The magnetic field homogeneity may be poor. 2. Re-shim the spectrometer before acquiring the spectrum.
Low Sample Concentration 1. If the signals are weak and noisy, the sample may be too dilute. 2. Prepare a more concentrated sample if solubility allows.
Sample Aggregation 1. Highly concentrated samples can sometimes lead to peak broadening due to bimolecular interactions.[4] 2. Dilute the sample and re-acquire the spectrum.
Paramagnetic Impurities 1. The presence of paramagnetic substances can cause significant peak broadening. 2. Ensure all glassware is clean and that no metallic impurities have been introduced during sample preparation.

Data Presentation: Characteristic NMR Shifts

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for protons and carbons in a substituted coumarin scaffold. Note that these are approximate values and can be influenced by the specific substituents and the solvent used.[12][13]

Table 1: Approximate ¹H NMR Chemical Shifts (ppm) for the Coumarin Core

Proton Typical Chemical Shift (δ, ppm) Multiplicity Typical Coupling Constant (J, Hz)
H-36.20 - 6.50dJ3,4 = 9.5 - 9.8
H-47.50 - 7.80dJ4,3 = 9.5 - 9.8
H-57.30 - 7.70d or ddJ5,6 = 7.5 - 8.5
H-67.00 - 7.40t or ddJ6,5 = 7.5 - 8.5, J6,7 = 7.0 - 8.0
H-77.00 - 7.50t or ddJ7,6 = 7.0 - 8.0, J7,8 = 7.5 - 8.5
H-87.10 - 7.40d or ddJ8,7 = 7.5 - 8.5

Table 2: Approximate ¹³C NMR Chemical Shifts (ppm) for the Coumarin Core

Carbon Typical Chemical Shift (δ, ppm)
C-2160 - 165
C-3115 - 125
C-4140 - 145
C-4a115 - 120
C-5125 - 130
C-6120 - 125
C-7130 - 135
C-8115 - 120
C-8a150 - 155

Experimental Protocols

Protocol 1: Standard ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified coumarin derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry 5 mm NMR tube.[14] Tetramethylsilane (TMS) is often used as an internal standard (δ = 0.00 ppm).[8]

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Acquisition Parameters:

    • Use a standard 1D proton pulse program.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • The number of scans can range from 8 to 64, depending on the sample concentration.

    • A relaxation delay of 1-2 seconds is typically sufficient.[14]

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the TMS signal or the residual solvent peak.

    • Integrate the signals to determine the relative number of protons.

Protocol 2: 2D NMR (COSY, HSQC, HMBC) for Structural Elucidation
  • Sample Preparation: A more concentrated sample (15-20 mg in 0.6 mL of solvent) is generally preferred for 2D NMR experiments to achieve good signal-to-noise in a reasonable time.[14]

  • Acquisition:

    • Run a standard ¹H NMR as a reference.

    • Select the desired 2D pulse program (e.g., COSY, HSQC, HMBC) from the spectrometer's library.[14] Standard pulse sequences are typically used.[14]

    • The spectral widths in both dimensions (F1 and F2) should be set to encompass all relevant proton and/or carbon signals.[14]

    • The number of increments in the F1 dimension and the number of scans per increment will determine the resolution and the total experiment time. Typical values might be 256-512 increments for F1 and 8-32 scans per increment.[14]

    • For HMBC experiments, the long-range coupling constant should be optimized (typically around 8-10 Hz) to observe two- and three-bond correlations.[14]

  • Data Processing:

    • Apply a 2D Fourier transform to the raw data.

    • Phase the spectrum in both dimensions.

    • Calibrate the chemical shift axes using the 1D reference spectra.

    • Analyze the cross-peaks to establish correlations and build the molecular structure.

Visualization of Workflows

Below are diagrams illustrating logical workflows for interpreting NMR data of substituted coumarins.

logical_relationship cluster_start Initial Analysis cluster_check Spectral Evaluation cluster_2d Advanced Analysis cluster_elucidation Structure Determination start Acquire 1D NMR (¹H, ¹³C, DEPT) check_complexity Is the spectrum complex or ambiguous? start->check_complexity run_2d Acquire 2D NMR (COSY, HSQC, HMBC) check_complexity->run_2d Yes elucidate Propose Structure check_complexity->elucidate No run_2d->elucidate

Caption: A decision workflow for NMR-based structure elucidation of coumarins.

experimental_workflow prep Sample Preparation (Dissolve in Deuterated Solvent) nmr NMR Spectrometer (Lock, Tune, Shim) prep->nmr one_d 1D Experiments (¹H, ¹³C, DEPT) nmr->one_d two_d 2D Experiments (COSY, HSQC, HMBC, NOESY) one_d->two_d process Data Processing (FT, Phasing, Calibration) two_d->process analysis Spectral Analysis & Structure Elucidation process->analysis

Caption: A generalized experimental workflow for NMR analysis of coumarins.

References

Avoiding the formation of isomers in coumarin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for coumarin synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their synthetic protocols, with a specific focus on avoiding the formation of unwanted isomers.

Frequently Asked Questions (FAQs)

Pechmann Condensation

Q1: I am getting a mixture of regioisomers in my Pechmann condensation. How can I improve the regioselectivity?

A1: The formation of regioisomers in the Pechmann condensation is a common issue, especially when using asymmetrically substituted phenols. The regioselectivity is determined by the electrophilic attack of the keto-ester onto the phenol ring. Here are several factors you can control to favor the formation of the desired isomer:

  • Steric Hindrance: The reaction generally proceeds ortho to the activating hydroxyl group. If one of the ortho positions is sterically hindered, the reaction will preferentially occur at the less hindered position.

  • Electronic Effects: The electronic nature of the substituents on the phenol ring directs the electrophilic substitution. Electron-donating groups activate the ortho and para positions, and their relative activating strengths can influence the isomer ratio.

  • Catalyst Choice: The type of acid catalyst can influence the outcome. While strong Brønsted acids like sulfuric acid are common, Lewis acids (e.g., AlCl₃, ZnCl₂) or heterogeneous catalysts can offer different selectivity profiles.[1] Solid acid catalysts like montmorillonite K-10 have been reported to improve yields and may influence regioselectivity.[2]

  • Reaction Conditions: Temperature and reaction time can also play a role. It is advisable to perform the reaction at the lowest temperature that allows for a reasonable reaction rate and to monitor the reaction progress to avoid isomerization or side reactions.

  • Mechanochemical Methods: Recent studies have shown that mechanochemical synthesis, such as ball milling, can provide excellent regioselectivity in the Pechmann condensation under solvent-free conditions, often leading to a single isomeric product.[3][4]

Q2: Can the choice of β-ketoester influence the formation of isomers in a Pechmann condensation?

A2: Yes, the structure of the β-ketoester can influence the reaction, although it is more likely to affect the reaction rate and overall yield rather than the regioselectivity on the phenol ring. However, bulky substituents on the β-ketoester could potentially introduce steric hindrance that might influence the approach to the phenol ring, indirectly affecting the isomer ratio in highly congested systems. The primary determinant of regioselectivity remains the substitution pattern of the phenol.

Perkin Reaction

Q1: What types of isomers can form during a Perkin reaction for coumarin synthesis, and how can they be avoided?

A1: The Perkin reaction, which condenses salicylaldehyde with an acid anhydride, is generally less prone to forming constitutional isomers on the aromatic ring compared to the Pechmann condensation.[2] However, two main isomeric issues can arise:

  • cis/trans Isomers of the Intermediate: The reaction proceeds through an o-hydroxycinnamic acid intermediate. This intermediate can exist as cis (o-coumarinic acid) and trans (o-coumaric acid) isomers. The cis-isomer readily lactonizes to form coumarin, while the trans-isomer does not under the typical reaction conditions.[5][6][7] The formation of the non-productive trans-isomer can lead to low yields.[7] To mitigate this, reaction conditions should be optimized to favor the formation and subsequent cyclization of the cis-isomer.

  • Structural Isomers (Chromane Derivatives): While less common, side reactions can potentially lead to other structural isomers. The Perkin reaction's main advantage is the low probability of generating chromane-based side-products.[2]

To favor the desired coumarin product, it is crucial to carefully control the reaction temperature and the choice of base catalyst.[2]

Knoevenagel Condensation

Q1: I am observing by-products in my Knoevenagel condensation for coumarin synthesis. Are these isomers, and how can I prevent their formation?

A1: The Knoevenagel condensation of an o-hydroxybenzaldehyde with an active methylene compound is generally a high-yield and clean reaction. The primary issue is not typically the formation of constitutional isomers on the coumarin ring, but rather the potential for the reaction to stop at the intermediate cinnamic acid derivative without cyclizing.[2] The presence of the ortho-hydroxyl group on the aldehyde is crucial as it directs the reaction towards the formation of the coumarin rather than just the cinnamic acid derivative.[2]

To ensure complete cyclization and avoid the accumulation of the intermediate, consider the following:

  • Catalyst: The reaction is typically catalyzed by a weak base like piperidine or pyridine.[2] Ensure the appropriate catalyst and concentration are used.

  • Reaction Conditions: Milder conditions are generally required compared to the Perkin reaction.[2] Microwave irradiation has been successfully used to accelerate the reaction and improve yields, often under solvent-free conditions.[8]

  • Active Methylene Compound: The choice of the active methylene compound (e.g., ethyl acetoacetate, diethyl malonate) will determine the substituent at the 3-position of the coumarin. Ensure the purity of this reagent.

Troubleshooting Guides

Problem 1: An unexpected isomer is detected by analytical methods (TLC, HPLC, NMR).

Possible Cause Suggested Solution
Ambiguous Regioselectivity (Pechmann Condensation) The electronic and steric properties of your substituted phenol are not sufficiently directing the reaction to a single position.
1. Modify the Catalyst: Switch from a Brønsted acid (e.g., H₂SO₄) to a Lewis acid (e.g., AlCl₃) or a heterogeneous catalyst.
2. Lower the Reaction Temperature: This can sometimes increase the selectivity for the thermodynamically favored product.
3. Employ a Mechanochemical Approach: If available, use a ball mill for the reaction, as this has been shown to be highly regioselective.[3][4]
4. Protecting Groups: Consider using a protecting group on another part of the molecule to sterically block one of the reactive sites on the phenol.
trans-Isomer Formation (Perkin Reaction) The intermediate o-hydroxycinnamic acid is forming as the non-cyclizing trans-isomer.[7]
1. Optimize Base and Anhydride: Varying the base (e.g., sodium acetate vs. triethylamine) and using a different anhydride can alter the course of the reaction.
2. Temperature Control: Carefully control the heating of the reaction. High temperatures can sometimes favor side reactions.[2]

Problem 2: Low yield of the desired isomer, even if it is the major product.

Possible Cause Suggested Solution
Suboptimal Reaction Conditions The reaction conditions (temperature, time, solvent, catalyst) are not optimized for maximum conversion to the desired product.
1. Systematic Optimization: Perform a series of small-scale reactions to screen different catalysts, solvents, temperatures, and reaction times.
2. Use of Microwave Irradiation: For Knoevenagel and Pechmann reactions, microwave-assisted synthesis can often reduce reaction times and improve yields.[2][8]
3. Solvent-Free Conditions: Explore solvent-free reaction conditions, which can be more efficient and environmentally friendly.[8][9]
Difficult Separation of Isomers The desired isomer is difficult to separate from by-products, leading to loss during purification.
1. Recrystallization: Carefully select a solvent system for recrystallization that maximizes the differential solubility of the isomers.
2. Chromatography: Optimize the stationary and mobile phases for column chromatography to achieve better separation. High-performance liquid chromatography (HPLC) can be used for both analytical and preparative-scale separations.[10]

Quantitative Data on Isomer Control

The following table summarizes experimental conditions that have been shown to influence the ratio of isomers in specific coumarin syntheses.

Synthesis ReactionSubstrateVariable ConditionIsomer 1Isomer 2Predominant Isomer & YieldReference
Nitration 4,7-dimethyl-coumarinTemperature & Time6-nitro-4,7-dimethyl-coumarin8-nitro-4,7-dimethyl-coumarinIsomer 1: High yield after 1 hr in ice bath then 3 hrs at room temp.[11][12]
Isomer 2: High yield when kept under 5°C overnight.[11][12]
Pechmann Phenol derivativesCatalystLinear pyranoindoleAngular pyranoindoleLinear Isomer: Excellent regioselectivity with methanesulfonic acid under ball milling.[3][4]

Experimental Protocols

Protocol 1: Regioselective Synthesis of a Coumarin Derivative via Mechanochemical Pechmann Condensation

This protocol is based on the highly regioselective, solvent-free synthesis of coumarins using ball milling.[3][4]

Materials:

  • Substituted phenol (1.0 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1.1 mmol)

  • Methanesulfonic acid (10 mol%)

  • Planetary ball mill or mixer mill with stainless steel grinding jars and balls.

Procedure:

  • Place the substituted phenol (1.0 mmol), the β-ketoester (1.1 mmol), and methanesulfonic acid (0.1 mmol) into a stainless steel grinding jar containing stainless steel balls.

  • Mill the mixture at ambient temperature. The milling time will depend on the specific substrates and the equipment used (typical times range from 30 to 90 minutes).

  • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.

  • Upon completion, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic solution with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is often pure enough for subsequent use. If necessary, purify further by recrystallization. This method typically yields a single regioisomer.[3][4]

Protocol 2: Temperature-Controlled Synthesis of Nitro-Coumarin Isomers

This protocol demonstrates how temperature can be used to selectively synthesize either the 6-nitro or 8-nitro isomer of 4,7-dimethylcoumarin.[11][12]

Materials:

  • 4,7-dimethylcoumarin

  • Nitric acid

  • Sulfuric acid

  • Ice bath

Procedure for 6-nitro-4,7-dimethyl-coumarin (Major Isomer):

  • Add 4,7-dimethylcoumarin to a flask and cool it in an ice bath.

  • Slowly add a pre-cooled mixture of nitric acid and sulfuric acid while maintaining the temperature below 5°C.

  • Stir the reaction mixture in the ice bath for 1 hour.

  • Remove the ice bath and continue stirring at room temperature for 3 hours.

  • Pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash with cold water until neutral, and dry. The solid will be predominantly the 6-nitro isomer.

Procedure for 8-nitro-4,7-dimethyl-coumarin (Major Isomer):

  • Follow steps 1 and 2 from the procedure above.

  • Keep the reaction mixture stirring in the ice bath (or a refrigerator) at a temperature below 5°C overnight.

  • Pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash with cold water until neutral, and dry. The solid will be predominantly the 8-nitro isomer.

Visualizations

Logical Workflow for Troubleshooting Isomer Formation

G start Isomer Formation Detected analyze Analyze Isomer Structure (Regioisomer, Stereoisomer) start->analyze method Identify Synthesis Method pechmann Pechmann Condensation method->pechmann Phenol + β-ketoester perkin Perkin Reaction method->perkin Salicylaldehyde + Anhydride knoevenagel Knoevenagel Condensation method->knoevenagel o-Hydroxybenzaldehyde + Active Methylene Cmpd. pechmann_sol Troubleshoot Regioselectivity: - Change Catalyst (Lewis/Solid Acid) - Lower Temperature - Use Mechanochemistry pechmann->pechmann_sol perkin_sol Troubleshoot cis/trans Isomerism: - Optimize Base/Anhydride - Control Temperature perkin->perkin_sol knoevenagel_sol Troubleshoot Incomplete Reaction: - Check Catalyst Activity - Optimize Reaction Time/Temp - Use Microwave Irradiation knoevenagel->knoevenagel_sol analyze->method end Desired Isomer Isolated pechmann_sol->end perkin_sol->end knoevenagel_sol->end

Caption: A decision tree for troubleshooting isomer formation based on the synthesis method.

Pechmann Condensation: Regioselectivity Determinants

G cluster_reactants Reactants & Catalyst cluster_reaction Key Steps cluster_products Potential Products phenol Substituted Phenol transester Transesterification ketoester β-Ketoester catalyst Acid Catalyst (Brønsted/Lewis) attack Electrophilic Attack on Phenol Ring (Regioselectivity Determined) transester->attack Intermediate cyclize Dehydration & Cyclization attack->cyclize Ring Formation isomerA Isomer A cyclize->isomerA Final Products isomerB Isomer B cyclize->isomerB Final Products

Caption: Key steps in the Pechmann condensation highlighting where regioselectivity is determined.

Experimental Workflow for Isomer Analysis and Separation

G exp_start Crude Reaction Product tlc TLC Analysis Spot crude product, co-spot with standards if available exp_start->tlc isomers_detected Multiple Spots (Potential Isomers) tlc->isomers_detected single_spot Single Spot tlc->single_spot lcms LC-MS / GC-MS Analysis Confirm presence of isomers by mass isomers_detected->lcms Yes single_spot->lcms Confirm Purity nmr NMR Spectroscopy Determine structure and ratio of isomers lcms->nmr purify Purification Column Chromatography or Recrystallization nmr->purify pure_product Pure Desired Isomer purify->pure_product

Caption: A standard workflow for the analysis and separation of potential isomers in a coumarin synthesis product.

References

Technical Support Center: Optimizing Catalyst Selection for Coumarin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the catalytic synthesis of coumarins.

Troubleshooting Guides

This section provides solutions to common problems encountered during coumarin synthesis.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The catalyst may have lost its activity due to improper storage, handling, or poisoning from impurities in reactants or solvents.[1][2]- Ensure the catalyst is fresh and properly activated according to the manufacturer's protocol.- Use high-purity, anhydrous solvents and reactants.[3] - Consider catalyst regeneration if applicable (e.g., thermal treatment for some solid acids).[4]
Inappropriate Catalyst Choice: The selected catalyst may not be suitable for the specific substrates (e.g., phenols with electron-withdrawing groups can be less reactive).[5][6]- For phenols with electron-donating groups, a wider range of acid catalysts are effective.[5] - For less reactive phenols, consider using stronger acid catalysts or harsher reaction conditions (higher temperature, longer reaction time).[5] - Consult literature for catalysts proven to be effective for your specific substrates.[7][8]
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly impact yield.[3][9]- Optimize the reaction temperature. For instance, in the Pechmann condensation, increasing the temperature up to a certain point can improve yields.[3] - Vary the reaction time; some reactions may require longer periods to reach completion. - Solvent choice is critical. Solvent-free conditions or high-boiling non-polar solvents like toluene can be effective.[3][6] Polar solvents can sometimes hinder the reaction.[2]
Formation of Side Products Harsh Reaction Conditions: High temperatures and highly acidic catalysts can lead to the formation of unwanted by-products and charring.[7][10]- Employ milder reaction conditions by using a more selective catalyst or lowering the reaction temperature.[11] - Heterogeneous solid acid catalysts are often more selective and lead to cleaner reactions compared to strong mineral acids.[7][10]
Incorrect Reactant Stoichiometry: An improper ratio of reactants can lead to the formation of intermediates or side products.- Ensure the correct molar ratio of phenol to β-ketoester (or other reactants depending on the synthesis route) is used.
Difficulty in Catalyst Separation and Recovery Homogeneous Catalyst: Traditional liquid acid catalysts (e.g., sulfuric acid) are difficult to separate from the reaction mixture, leading to corrosive waste streams.[7][10]- Opt for heterogeneous solid acid catalysts such as zeolites, functionalized silica, or ion-exchange resins.[10][12] These can be easily separated by filtration.[10] - Magnetic nanocatalysts offer a simple separation method using an external magnet.[3]
Catalyst Deactivation After Recycling Leaching of Active Sites: The active catalytic species may leach from the support into the reaction medium during the reaction.[4]- Choose a catalyst with a robust support where the active sites are strongly anchored. - Perform post-reaction analysis (e.g., ICP-AES) of the reaction mixture to check for leached metals.
Pore Blocking/Coking: Carbonaceous deposits can form on the catalyst surface, blocking active sites.[2]- Implement a regeneration step between cycles, such as calcination, to burn off coke deposits.[4] - Wash the catalyst with an appropriate solvent after each run to remove adsorbed species.
Poisoning: Impurities in the reactants or solvents, or even strongly adsorbing products, can poison the catalyst.[2][13]- Use highly purified reactants and solvents. - In some cases, strongly adsorbing substrates like resorcinol can inhibit catalyst activity.[13] Consider a different catalyst or modified reaction conditions for such substrates.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my Pechmann condensation?

A1: The choice of catalyst for a Pechmann condensation depends significantly on the reactivity of your phenol substrate.[5]

  • For highly activated phenols (e.g., resorcinol, phloroglucinol), milder catalysts and conditions are often sufficient.[5][14] Heterogeneous catalysts like Amberlyst-15, zeolites, or sulfated zirconia can provide high yields under relatively mild, often solvent-free, conditions.[9][15]

  • For less reactive phenols (e.g., phenol itself or those with electron-withdrawing groups), stronger acid catalysts and more forcing conditions are typically required.[5][9] Traditional catalysts like concentrated sulfuric acid or trifluoroacetic acid are effective but can lead to side products and difficult work-up.[7][14] Modern alternatives include robust solid acids that can tolerate higher temperatures.

Q2: What is the difference between homogeneous and heterogeneous catalysts for coumarin synthesis, and which should I choose?

A2: Homogeneous catalysts (e.g., H₂SO₄, AlCl₃) are in the same phase as the reactants, often leading to high reaction rates. However, they are difficult to separate from the product and can generate significant acidic waste.[7][10]

Heterogeneous catalysts (e.g., zeolites, functionalized resins, metal oxides) are in a different phase (usually solid) from the liquid reaction mixture. Their main advantages are ease of separation (by filtration), potential for recycling, and often higher selectivity, leading to cleaner reactions and fewer side products.[7][10][16] For environmentally friendly and sustainable synthesis, heterogeneous catalysts are generally preferred.[10][16]

Q3: My catalyst is recyclable, but its activity decreases with each run. What can I do?

A3: A decrease in catalyst activity upon recycling can be due to several factors:

  • Leaching: The active catalytic sites might be washing off the support.

  • Coking: Carbon-like materials can deposit on the catalyst surface, blocking active sites.[2]

  • Poisoning: Impurities or even the product itself can strongly bind to the catalyst, deactivating it.[2]

To address this, ensure you are using pure reagents. After each cycle, wash the catalyst thoroughly with a suitable solvent. If coking is suspected, a regeneration step like calcination (heating at high temperature in air) might be necessary, provided the catalyst is thermally stable.[4]

Q4: Can I use microwave irradiation to speed up my coumarin synthesis?

A4: Yes, microwave irradiation is an effective technique to significantly reduce reaction times and often improve yields in coumarin synthesis, particularly in Pechmann and Knoevenagel condensations.[3][9][17] It is especially advantageous when used with solvent-free conditions and heterogeneous catalysts.[9]

Q5: For a Knoevenagel condensation to synthesize a coumarin, what type of catalyst is typically used?

A5: The Knoevenagel condensation for coumarin synthesis, which typically involves the reaction of a salicylaldehyde with an active methylene compound, is usually catalyzed by a weak base.[18] Piperidine is a classic and effective catalyst for this reaction.[17] Other bases and catalytic systems, including ionic liquids and L-proline, have also been successfully employed.[11][19]

Catalyst Performance Data

Pechmann Condensation: Catalyst Comparison
CatalystSubstratesSolventTemp (°C)TimeYield (%)Ref.
Amberlyst-15Resorcinol + Ethyl AcetoacetateTolueneReflux-High[12]
Amberlyst-15Phloroglucinol + Ethyl AcetoacetateSolvent-free110-95[15]
Sulfated ZirconiaSubstituted Phenols + Ethyl AcetoacetateSolvent-free--High[5]
FeCl₃·6H₂OResorcinol + Methyl AcetoacetateTolueneReflux16 hHigh[6]
Zeolites (H-BEA)Activated Phenols + β-keto esters---Effective[10]
TiCl₄Phenols + β-keto estersSolvent-free--Good[20]
Knoevenagel Condensation: Catalyst Comparison
CatalystSubstratesSolventTemp (°C)TimeYield (%)Ref.
PiperidineSalicylaldehyde + Ethyl AcetoacetateSolvent-free (MW)-Few minsGood[17]
L-prolineo-hydroxybenzaldehyde + Dimethyl Malonate[MMIm][MSO₄]9018 hHigh[19]
Sodium AzideSalicylaldehyde + Meldrum's AcidWaterRT-99
Potassium CarbonateSalicylaldehyde + Meldrum's AcidWaterRT-92
Nano MgFe₂O₄Salicylaldehydes + 1,3-dicarbonylsSolvent-free (US)45-63-73[8]

Experimental Protocols

General Protocol for Pechmann Condensation using a Heterogeneous Catalyst (e.g., Amberlyst-15)
  • Reactant Preparation: In a round-bottom flask, combine the phenol (1.0 eq), the β-ketoester (1.0-1.2 eq), and the heterogeneous catalyst (e.g., Amberlyst-15, 10-20% by weight of the reactants).

  • Reaction Setup: If performing the reaction under solvent-free conditions, equip the flask with a condenser and place it in a preheated oil bath. If using a solvent (e.g., toluene), add it to the flask before heating.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 100-140°C) with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.

  • Catalyst Separation: Add a suitable solvent (e.g., ethyl acetate) to dissolve the product and separate the solid catalyst by filtration. The catalyst can be washed with the solvent, dried, and stored for reuse.

  • Product Isolation: The filtrate containing the product can be washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure coumarin derivative.

General Protocol for Knoevenagel Condensation using Piperidine
  • Reactant Mixture: In a suitable reaction vessel, mix the salicylaldehyde derivative (1.0 eq) and the active methylene compound (e.g., ethyl acetoacetate, 1.0-1.2 eq).

  • Catalyst Addition: Add a catalytic amount of piperidine (a few drops) to the mixture.

  • Reaction Conditions: The reaction can often be performed at room temperature or with gentle heating. For accelerated reactions, microwave irradiation can be employed in a suitable microwave reactor.[17]

  • Monitoring: Monitor the reaction for the formation of a solid product or by TLC.

  • Product Isolation and Purification: Once the reaction is complete, the resulting solid can be collected by filtration and washed with a cold solvent like ethanol. Further purification can be achieved by recrystallization.

Visualizations

Experimental_Workflow_Pechmann cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_catalyst_recycling Catalyst Recycling reactants Combine Phenol, β-ketoester, and Heterogeneous Catalyst heat Heat with Stirring (e.g., 100-140°C) reactants->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter to Separate Catalyst cool->filter wash Wash & Dry Organic Phase filter->wash Filtrate wash_catalyst Wash Catalyst filter->wash_catalyst Solid Catalyst concentrate Concentrate in vacuo wash->concentrate purify Recrystallize Product concentrate->purify dry_catalyst Dry Catalyst wash_catalyst->dry_catalyst reuse_catalyst Reuse Catalyst dry_catalyst->reuse_catalyst

Caption: Workflow for Pechmann Condensation with Catalyst Recycling.

Catalyst_Selection_Logic cluster_conditions Reaction Conditions node_substrate node_substrate node_catalyst node_catalyst start Substrate Reactivity? activated Highly Activated Phenol (e.g., Resorcinol) start->activated High deactivated Less Activated Phenol (e.g., Phenol, Nitro-phenol) start->deactivated Low mild_catalyst Mild Heterogeneous Acid (Amberlyst-15, Zeolites) activated->mild_catalyst strong_catalyst Strong Acid Catalyst (H₂SO₄, Sulfated Zirconia) deactivated->strong_catalyst mild_conditions Milder Conditions (Lower Temp, Solvent-free) mild_catalyst->mild_conditions harsh_conditions Harsher Conditions (Higher Temp) strong_catalyst->harsh_conditions

Caption: Catalyst Selection Logic for Pechmann Condensation.

References

Reducing reaction time for the synthesis of 4-hydroxycoumarins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to streamline the synthesis of 4-hydroxycoumarins, focusing on methods that significantly reduce reaction times.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for reducing the reaction time in 4-hydroxycoumarin synthesis?

A1: Traditional methods for synthesizing 4-hydroxycoumarins, such as the Pechmann condensation, can be time-consuming.[1] To significantly accelerate the reaction, several modern techniques have proven highly effective:

  • Microwave-Assisted Synthesis: This is one of the most common and effective methods. Microwave irradiation can dramatically reduce reaction times from hours to mere minutes and often leads to improved yields.[2][3]

  • Ultrasound-Assisted Synthesis (Sonication): The use of ultrasonic waves provides an energy source that accelerates the reaction, often at lower temperatures than conventional heating.[4][5] This method is also considered a "green chemistry" approach as it can sometimes be performed in aqueous media without a catalyst.[6]

  • Advanced Catalysis: Employing highly efficient catalysts can significantly shorten reaction times. This includes various Lewis acids, solid acid catalysts, and Brønsted acids.[3][7][8] For more complex derivatives, advanced ternary catalytic systems are being developed.[9]

Q2: My reaction is producing low yields. What are the common causes?

A2: Low yields in 4-hydroxycoumarin synthesis can stem from several factors:

  • Suboptimal Reaction Temperature: In conventional heating methods like reflux, incorrect temperatures can lead to the formation of byproducts or decomposition of starting materials. For instance, in certain cyclization reactions, temperatures that are too high can favor the formation of salicylic acid instead of the desired coumarin.[10]

  • Inefficient Catalyst: The choice and amount of catalyst are critical. An inappropriate or deactivated catalyst will result in a sluggish or incomplete reaction. It is essential to screen different catalysts and optimize their concentration for your specific substrates.[7]

  • Moisture in the Reaction: Many of the catalysts used, particularly Lewis acids, are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents if the protocol requires it.

  • Purity of Starting Materials: Impurities in phenols or β-ketoesters can interfere with the reaction and lead to side products, thus lowering the yield of the desired 4-hydroxycoumarin.

Q3: I am observing the formation of significant byproducts. How can I improve the purity of my product?

A3: The formation of byproducts is a common issue. To improve product purity:

  • Switch to a Milder Synthesis Method: High temperatures in conventional reflux can lead to side reactions and impurities. Switching to ultrasound-assisted synthesis has been shown to produce cleaner products by allowing the reaction to proceed at a lower temperature.[5]

  • Optimize Reaction Conditions: Carefully control the reaction time and temperature. Over-running the reaction, even with microwave or ultrasound assistance, can lead to byproduct formation.

  • Choice of Solvent: The solvent can influence the reaction pathway. For some syntheses, solvent-free conditions under microwave irradiation have been shown to provide cleaner products and simpler workups.[2]

  • Purification Technique: Ensure your purification method (e.g., recrystallization, column chromatography) is optimized for your specific product. The choice of solvent for recrystallization is particularly crucial.

Q4: Can I use water as a solvent for my synthesis?

A4: Yes, in some cases, water can be used as a green and economical solvent. Ultrasound-assisted synthesis of bis-coumarins, for example, has been successfully performed in water, sometimes even without a catalyst.[6] This approach offers advantages such as simplified work-up procedures and reduced environmental impact. However, the feasibility of using water depends heavily on the specific reaction and substrates.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction is not starting or is extremely slow Inactive or inappropriate catalyst.- Verify the catalyst's activity. For Lewis acids, ensure they have not been deactivated by moisture. - Experiment with different catalysts known to be effective for coumarin synthesis, such as SnCl₂, AlCl₃, or solid acids like EPZ-10.[3][7] - For Pechmann condensation, ensure a strong acid catalyst like H₂SO₄ or a solid acid catalyst is used.[8][11]
Low reaction temperature.- If using conventional heating, ensure the temperature is appropriate for the specific condensation reaction. - Consider switching to microwave or ultrasound-assisted synthesis to provide sufficient energy for the reaction to proceed rapidly.[2][4]
Low yield of desired 4-hydroxycoumarin Suboptimal reaction conditions.- Optimize the reaction time. Microwave and ultrasound reactions can be very fast; overexposure can lead to degradation. - If using conventional methods, ensure the temperature is not too high, which can favor side reactions.[10]
Hydrolysis of intermediates or product.- In some methods, such as reflux, hydrolysis can occur, leading to open-chain byproducts.[5] - Using an ultrasonic bath at a lower temperature can minimize hydrolysis and improve yield.[5]
Formation of multiple spots on TLC (byproducts) Reaction conditions are too harsh.- Reduce the reaction temperature or power level (for microwave/ultrasound). - Reduce the reaction time. Monitor the reaction closely using TLC to stop it upon completion.
Incorrect starting material stoichiometry.- Ensure the molar ratios of your reactants (e.g., phenol and β-ketoester) are correct as per the established protocol.
Difficulty in product isolation/purification Product is insoluble or forms an emulsion.- For reactions in aqueous media, the product often precipitates and can be isolated by simple filtration.[6] - If an emulsion forms during workup, try adding a saturated brine solution to break the emulsion.
Contamination with starting materials.- Ensure the reaction goes to completion by monitoring with TLC. - Choose an appropriate recrystallization solvent that effectively separates the product from unreacted starting materials.

Data on Accelerated Synthesis Methods

The following table summarizes quantitative data from various studies, comparing conventional methods with accelerated techniques for the synthesis of 4-hydroxycoumarin derivatives.

Synthesis MethodCatalystSolventTimeYield (%)Reference(s)
Conventional Heating NoneEthanolSeveral hoursLower[2]
Conventional Heating RefluxEthanol/Water1 hour57.96%[5]
Microwave Irradiation NoneEthanol5 minutesHigher[2]
Microwave Irradiation NoneSolvent-free60 secondsHigh[12]
Microwave Irradiation SnCl₂·2H₂O (10 mol%)Solvent-free260 seconds55.25%[3][13]
Ultrasound Irradiation NoneWater10-20 minutes85-95%[6]
Ultrasound Irradiation N/AN/A1 hour83.33%[5]
Grinding Technique EPZ-10 (15 mol%)Solvent-free5-10 minutes90-96%[7]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Catalyst-Free Synthesis of Bis-Coumarins in Water

This protocol is adapted from a method for synthesizing bis-coumarins, which are derivatives formed from 4-hydroxycoumarin.

  • Reactant Preparation: In a 25 mL round-bottom flask, combine the aromatic aldehyde (1 mmol) and 4-hydroxycoumarin (2 mmol).

  • Solvent Addition: Add 5 mL of water to the flask.

  • Sonication: Place the flask in the water bath of an ultrasonic cleaner operating at a power of 100 watts. Irradiate the mixture at ambient temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the solid product.

  • Purification: Wash the filtered solid with water and dry it under a vacuum. The crude product can be further purified by recrystallization from methanol.[6]

Protocol 2: Microwave-Assisted Solvent-Free Synthesis of 4-Hydroxycoumarin Derivatives

This protocol describes a general approach for the rapid synthesis of coumarin derivatives using microwave irradiation.

  • Reactant Preparation: In a microwave-safe vessel, mix 4-hydroxycoumarin (2.5 mmol) with an aqueous solution of sodium hydroxide to form the solid coumarin salt. This can be achieved by irradiating the mixture in a 600 W microwave for 60 seconds.

  • Addition of Second Reactant: Add the organic halide (3.0 mmol) and a few drops of water to the resulting solid salt.

  • Microwave Irradiation: Irradiate the reaction mixture in the microwave at a specified power for the required time (typically a few minutes).

  • Work-up: After cooling to room temperature, wash the final product with water to remove any unreacted salt and excess sodium hydroxide.

  • Purification: Purify the final product by recrystallization.[12]

Visualized Workflows and Mechanisms

experimental_workflow Diagram 1: General Workflow for Accelerated Synthesis start Reactant Preparation (e.g., 4-hydroxycoumarin + Aldehyde) method_choice Select Synthesis Method start->method_choice microwave Microwave Irradiation (Solvent or Solvent-Free) method_choice->microwave High Speed ultrasound Ultrasonic Irradiation (Aqueous Media) method_choice->ultrasound Green Chemistry monitoring Monitor Reaction (TLC) microwave->monitoring ultrasound->monitoring workup Work-up (Filtration / Extraction) monitoring->workup purification Purification (Recrystallization) workup->purification end Pure Product purification->end

Caption: Diagram 1: General workflow for accelerated synthesis.

pechmann_condensation Diagram 2: Simplified Pechmann Condensation Mechanism phenol Phenol transesterification Transesterification phenol->transesterification ketoester β-Ketoester ketoester->transesterification acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->transesterification Catalyzes cyclization Intramolecular Ring Closure acid_catalyst->cyclization Promotes intermediate Phenol Ester Intermediate transesterification->intermediate intermediate->cyclization dehydration Dehydration (-H₂O) cyclization->dehydration coumarin 4-Substituted Coumarin dehydration->coumarin

Caption: Diagram 2: Simplified Pechmann Condensation mechanism.

References

Improving the stability of 4-hydroxycoumarin derivatives for pharmaceutical use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-hydroxycoumarin derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 4-hydroxycoumarin derivatives? A1: The stability of 4-hydroxycoumarin derivatives is primarily affected by pH, temperature, light, and oxidative stress. The lactone ring in the coumarin structure is susceptible to hydrolysis, particularly under alkaline conditions, while the phenolic hydroxy group can be prone to oxidation.

Q2: Why am I observing a loss of potency in my 4-hydroxycoumarin-based formulation over time? A2: Loss of potency is typically a direct result of chemical degradation. The specific degradation pathway can vary, but common causes include hydrolysis of the lactone ring, oxidation, or interactions with excipients in the formulation.[1] Conducting forced degradation studies can help identify the specific degradants and pathways involved.

Q3: How can I improve the aqueous solubility and stability of my 4-hydroxycoumarin derivative? A3: One effective strategy is the use of complexing agents, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD).[2][3] Complexation can protect the molecule from degradation by encapsulating it within the cyclodextrin cavity, thereby improving both solubility and stability.[2][3] Adjusting the pH of the formulation to a mildly acidic or neutral range can also enhance stability by minimizing hydrolysis.[2][3]

Q4: What is the significance of the 3-position substituent on the stability of 4-hydroxycoumarin derivatives? A4: The substituent at the 3-position is crucial for the compound's anticoagulant activity and also influences its physicochemical properties, including stability.[4] Large, aromatic substituents are required for activity, but they can also impact the molecule's susceptibility to degradation.[4][5]

Q5: Are there specific analytical techniques recommended for stability testing of these compounds? A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for stability testing.[6][7] A stability-indicating HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification of both over time.[6] Other useful techniques include Mass Spectrometry (MS) for identifying degradants and UV-Vis Spectroscopy for monitoring changes in the molecular structure.[7]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Unexpected peaks appear in HPLC chromatogram during stability study. 1. Formation of degradation products. 2. Interaction with excipients. 3. Contamination.1. Perform forced degradation studies (acid, base, oxidative, photolytic, thermal) to identify potential degradation peaks. 2. Run compatibility studies with individual excipients. 3. Verify the purity of the reference standard and check solvents and vials for contaminants.
Significant decrease in API concentration in solution, especially at basic pH. The lactone ring is undergoing base-catalyzed hydrolysis.1. Buffer the formulation to a lower pH (ideally pH 6.0-7.4).[3] 2. Store the solution at reduced temperatures (e.g., 2-8°C). 3. Consider lyophilization for long-term storage and reconstitute just before use.
Formulation shows discoloration (e.g., yellowing) upon storage. Oxidative degradation of the phenolic moiety or other susceptible parts of the molecule.1. Include an antioxidant (e.g., butylated hydroxytoluene (BHT), ascorbic acid) in the formulation. 2. Protect the formulation from light by using amber-colored vials or packaging. 3. Purge the container headspace with an inert gas like nitrogen to remove oxygen.
Poor and inconsistent solubility is affecting assay results. The compound has low intrinsic aqueous solubility, which may be pH-dependent.1. Incorporate a complexing agent like a cyclodextrin to enhance solubility.[2][3] 2. Adjust the pH of the solvent system; solubility may increase at a pH where the phenolic hydroxyl group is ionized. 3. Use a co-solvent system if compatible with the experimental design.

Data Presentation

Table 1: Representative Degradation Profile of a 4-Hydroxycoumarin Derivative (e.g., Warfarin) under Forced Stress Conditions

Stress ConditionCondition DetailsTime% Degradation (Approx.)Major Degradation Products
Acid Hydrolysis 0.1 N HCl2 hours< 2%Minimal degradation observed.
Base Hydrolysis 1.0 N NaOH2 hours~15-20%Hydrolyzed lactone ring product.
Oxidation 6% H₂O₂24 hours~10-15%Oxidized phenolic derivatives.
Thermal 80°C48 hours~5-8%Thermally induced degradants.
Photolytic UV Light (254 nm)24 hours~20-25%Photodegradation products.
Note: These are generalized, representative values. Actual degradation will vary based on the specific derivative and experimental conditions.

Table 2: Influence of pH and Temperature on the Stability Constant (Kc) of a 7-hydroxy-4-methylcoumarin Complex with SBE-β-CD

pHTemperature (°C)Stability Constant (Kc) (M⁻¹)
6.0 252150
351850
7.4 251980
351720
9.0 251540
351310
Data adapted from studies on cyclodextrin complexation, demonstrating that stability constants tend to decrease with increasing pH and temperature.[3][8]

Visualizations and Diagrams

Vitamin_K_Cycle_Inhibition node_VK Vitamin K (Quinone) node_VKH2 Reduced Vitamin K (Hydroquinone) node_VK->node_VKH2 Reduction node_VKO Vitamin K Epoxide node_VKH2->node_VKO Oxidation node_GGCX γ-Glutamyl Carboxylase (GGCX) node_VKH2->node_GGCX inv1 node_VKH2->inv1 node_VKO->node_VK node_VKOR Vitamin K Epoxide Reductase (VKOR) node_VKO->node_VKOR inv2 node_VKO->inv2 node_GGCX->node_VKO node_Factors_post Active Clotting Factors node_GGCX->node_Factors_post node_VKOR->node_VK node_Factors_pre Inactive Clotting Factors (II, VII, IX, X) node_Factors_pre->node_GGCX node_4HC 4-Hydroxycoumarin Derivatives node_4HC->node_VKOR INHIBITS inv1->node_Factors_pre inv2->node_Factors_post Degradation_Pathways parent 4-Hydroxycoumarin Derivative hydrolysis Hydrolysis (e.g., High pH) parent->hydrolysis oxidation Oxidation (e.g., H₂O₂) parent->oxidation photolysis Photolysis (e.g., UV Light) parent->photolysis product1 Ring-Opened Product (Inactive) hydrolysis->product1 product2 Oxidized Derivatives oxidation->product2 product3 Photodegradants photolysis->product3 Experimental_Workflow start Start: Prepare Stock Solution of Derivative prep Prepare Samples under Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->prep incubate Incubate Samples for Pre-determined Time Points prep->incubate neutralize Neutralize/Dilute Samples (as required) incubate->neutralize hplc Analyze via Stability-Indicating HPLC Method neutralize->hplc data Quantify Parent Peak and Degradation Products hplc->data report Report % Degradation and Identify Degradation Pathway data->report end End report->end

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Activity of 4-Hydroxy-6-methoxy-3-nitrocoumarin and Standard NSAIDs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of a Novel Coumarin Derivative with Lornoxicam and Celecoxib.

This guide provides a comprehensive evaluation of the potential anti-inflammatory properties of the synthetic coumarin derivative, 4-Hydroxy-6-methoxy-3-nitrocoumarin, benchmarked against two established non-steroidal anti-inflammatory drugs (NSAIDs), Lornoxicam and Celecoxib. This document is intended to provide objective, data-driven insights for researchers and professionals in the field of drug discovery and development.

While direct experimental data on the anti-inflammatory activity of this compound is limited in publicly available literature, this guide leverages data from structurally similar coumarin derivatives to provide a preliminary assessment. Coumarins as a chemical class are recognized for their diverse pharmacological activities, including significant anti-inflammatory effects.

Comparative Analysis of In Vitro Anti-inflammatory Activity

The anti-inflammatory efficacy of a compound is often evaluated by its ability to inhibit key mediators of the inflammatory cascade, such as cyclooxygenase (COX) enzymes, nitric oxide (NO), and pro-inflammatory cytokines.

CompoundTargetIC50 ValueReference Cell Line/Assay
This compound COX-2Data not available-
Nitric Oxide (iNOS)Data not available-
Pro-inflammatory CytokinesData not available-
Lornoxicam COX-10.005 µMIntact Human Cells
COX-20.008 µM[1][2]Intact Human Cells[1]
Nitric Oxide (iNOS)65 µM[1][3]LPS-stimulated RAW 264.7 cells[1][3]
IL-654 µM[1]LPS-stimulated THP-1 cells[1]
Celecoxib COX-12.8 µMHuman Lymphoma Cells
COX-20.04 µM (40 nM)[4]Sf9 cells[4]
Nitric Oxide (iNOS)Inhibition observedOsteoarthritic Rat Chondrocytes
IL-6 & TNF-αNo significant influence on levelsPeripheral Blood Mononuclear Cells

Note: Due to the absence of specific data for this compound, this table highlights the data points that need to be experimentally determined to validate its anti-inflammatory potential. The data for Lornoxicam and Celecoxib are provided for comparative purposes.

Mechanistic Insights into Anti-inflammatory Action

The primary mechanism of action for NSAIDs like Lornoxicam and Celecoxib is the inhibition of COX enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[5][6] Lornoxicam is a non-selective COX inhibitor, affecting both COX-1 and COX-2 enzymes, while Celecoxib is a selective COX-2 inhibitor.[5][6] This selectivity for COX-2 is associated with a reduced risk of gastrointestinal side effects.[6]

Many coumarin derivatives have been reported to exert their anti-inflammatory effects through the modulation of key signaling pathways, including the NF-κB and MAPK pathways, which are central to the inflammatory response.

Signaling Pathways in Inflammation

The following diagrams illustrate the key signaling pathways involved in inflammation that are targeted by anti-inflammatory agents.

inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes NFkB->Genes activates transcription of COX2 COX-2 Genes->COX2 iNOS iNOS Genes->iNOS Cytokines Cytokines (IL-6, TNF-α) Genes->Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins produces NO Nitric Oxide iNOS->NO produces Inflammation Inflammation Cytokines->Inflammation Prostaglandins->Inflammation NO->Inflammation

Caption: Simplified overview of the LPS-induced inflammatory signaling pathway.

experimental_workflow cluster_invitro In Vitro Assays cluster_assays Assays Cell_Culture Macrophage Cell Culture (e.g., RAW 264.7) Stimulation Stimulation with LPS Cell_Culture->Stimulation Treatment Treatment with Test Compounds Stimulation->Treatment COX2_Assay COX-2 Inhibition Assay Treatment->COX2_Assay NO_Assay Nitric Oxide Assay Treatment->NO_Assay Cytokine_Assay Cytokine ELISA Treatment->Cytokine_Assay Data_Analysis Data Analysis (IC50 Calculation) COX2_Assay->Data_Analysis NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

Caption: General experimental workflow for in vitro anti-inflammatory screening.

Detailed Experimental Protocols

The following are standardized protocols for the key in vitro assays used to evaluate anti-inflammatory activity.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Preparation of Reagents: Prepare assay buffer, heme, and a solution of the test compound at various concentrations. The COX-2 enzyme should be kept on ice.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme solution to each well. Add the test compound solutions to the respective wells. Include a control group with a known COX-2 inhibitor (e.g., Celecoxib) and a vehicle control.

  • Incubation: Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Measurement: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate until they reach a suitable confluency.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Include a vehicle control group (cells treated with LPS but not the test compound) and a negative control group (unstimulated cells).

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.[7][8] Mix the supernatant with the Griess reagent and measure the absorbance at 540-550 nm.[7]

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by the test compound. Calculate the IC50 value.

Pro-inflammatory Cytokine (IL-6 and TNF-α) Measurement by ELISA

This assay quantifies the levels of specific pro-inflammatory cytokines in the supernatant of stimulated cells.

  • Sample Collection: Collect the cell culture supernatant from the nitric oxide assay or a separately conducted experiment following the same stimulation and treatment protocol.

  • ELISA Procedure: Use commercially available ELISA kits for the specific cytokines (e.g., IL-6, TNF-α).

    • Coat a 96-well plate with the capture antibody overnight.

    • Block the plate to prevent non-specific binding.

    • Add the cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Add a substrate solution to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.[9][10][11][12]

  • Data Analysis: Generate a standard curve from the absorbance values of the known cytokine concentrations. Determine the concentration of the cytokines in the samples from the standard curve and calculate the percentage of inhibition for each test compound concentration.

Conclusion and Future Directions

While established NSAIDs like Lornoxicam and Celecoxib have well-defined anti-inflammatory profiles, the exploration of novel chemical entities such as this compound is crucial for the development of new therapeutics with potentially improved efficacy and safety profiles. The presented comparative framework and detailed experimental protocols provide a solid foundation for the systematic evaluation of this and other novel coumarin derivatives.

Future research should focus on obtaining direct experimental data for this compound in the described in vitro assays to accurately determine its IC50 values for COX-2, nitric oxide, and cytokine inhibition. Further in vivo studies using animal models of inflammation would be essential to validate its therapeutic potential. Investigating its effects on the NF-κB and MAPK signaling pathways would provide a deeper understanding of its mechanism of action.

References

A Comparative Guide to the Efficacy of 4-Hydroxycoumarin Anticoagulants

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the efficacy of various 4-hydroxycoumarin anticoagulants, a class of vitamin K antagonists crucial in therapeutic and research settings. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on their mechanism of action, in vitro potency, pharmacokinetic profiles, and clinical effectiveness.

Mechanism of Action: Inhibition of the Vitamin K Cycle

4-Hydroxycoumarin anticoagulants exert their effect by inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR).[1][2] This enzyme is a critical component of the vitamin K cycle, a metabolic pathway essential for the post-translational modification of several clotting factors (II, VII, IX, and X). By inhibiting VKOR, these anticoagulants prevent the reduction of vitamin K epoxide to its active hydroquinone form. This, in turn, hinders the γ-carboxylation of glutamic acid residues on the aforementioned clotting factors, rendering them unable to bind calcium and participate effectively in the coagulation cascade.

Below is a diagram illustrating the Vitamin K cycle and the point of inhibition by 4-hydroxycoumarin anticoagulants.

VitaminKCycle cluster_cycle Vitamin K Cycle VK_inactive Vitamin K (quinone) VK_active Vitamin K (hydroquinone) VK_inactive->VK_active Reduction GGCX γ-glutamyl carboxylase VK_active->GGCX VK_epoxide Vitamin K Epoxide VKOR Vitamin K Epoxide Reductase (VKOR) VK_epoxide->VKOR Reduction GGCX->VK_epoxide ClottingFactors_active Active Clotting Factors GGCX->ClottingFactors_active VKOR->VK_inactive Anticoagulants 4-Hydroxycoumarin Anticoagulants Anticoagulants->VKOR Inhibition ClottingFactors_inactive Inactive Clotting Factors (II, VII, IX, X) ClottingFactors_inactive->GGCX

Figure 1: Mechanism of action of 4-hydroxycoumarin anticoagulants.

Data Presentation

The following tables summarize the in vitro potency, pharmacokinetic parameters, and clinical efficacy of commonly used 4-hydroxycoumarin anticoagulants.

In Vitro Potency: IC50 Values against VKOR

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The table below presents the IC50 values of various 4-hydroxycoumarin anticoagulants against Vitamin K Epoxide Reductase (VKOR).

AnticoagulantIC50 (μM) for Wild-Type VKORReference
Acenocoumarol0.0061[3]
Phenprocoumon~0.03[1][2]
Warfarin~0.03[1][2]
Fluindione>0.1[1][2]

Note: IC50 values can vary depending on the specific assay conditions.

Pharmacokinetic Profile

The pharmacokinetic parameters of a drug determine its absorption, distribution, metabolism, and excretion. These parameters are crucial for establishing appropriate dosing regimens.

ParameterWarfarinAcenocoumarolPhenprocoumonBrodifacoumDifenacoum
Time to Peak (Tmax) 4 hours1-4 hours2.25 hours--
Peak Concentration (Cmax) 5.8 mg/L244-644 µg/L1.01 µg/mL--
Volume of Distribution (Vd) 7.6 L-14.4 L--
Clearance (CL) 2.1 L/day1.86-5.62 L/h15.1-20.0 mL/h--
Elimination Half-life (t½) 37-89 hours (R-warfarin), 21-43 hours (S-warfarin)8-11 hours128-132 hours91.7 days (plasma)-

Note: Pharmacokinetic parameters can vary significantly between individuals due to genetic factors (e.g., CYP2C9 and VKORC1 polymorphisms) and other clinical variables.[4][5]

Clinical Efficacy: Time in Therapeutic Range (TTR)

Time in Therapeutic Range (TTR) is a measure of the quality of anticoagulation control and represents the percentage of time a patient's International Normalized Ratio (INR) is within the desired range.

ComparisonTTR (%)Key FindingsReference
Warfarin vs. Acenocoumarol Warfarin: 61.6%Acenocoumarol: 56.1%In patients with mechanical prosthetic heart valves, anticoagulation quality was consistently lower in those on acenocoumarol compared to warfarin.[6]
Acenocoumarol vs. Phenprocoumon -A switch from acenocoumarol to phenprocoumon eventually leads to a higher TTR and lower INR variability, although there is a transition period with opposite effects.[5][7]
Warfarin vs. Phenprocoumon -Phenprocoumon has been shown to produce a more stable anticoagulation compared to warfarin, which may lead to better TTRs.[8][9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Vitamin K Epoxide Reductase (VKOR) Inhibition Assay (Cell-Based)

This assay quantifies the inhibitory effect of 4-hydroxycoumarin anticoagulants on VKOR activity in a cellular context.

Objective: To determine the IC50 of a test compound against VKOR.

Materials:

  • HEK293 cells co-expressing a secretable reporter protein containing a γ-glutamyl carboxylase (GGCX) recognition site (e.g., Factor IX) and human VKORC1.

  • Cell culture medium and supplements.

  • Test compounds (4-hydroxycoumarin anticoagulants) at various concentrations.

  • Vitamin K epoxide.

  • ELISA kit for the detection of the carboxylated reporter protein.

  • Luminometer or spectrophotometer.

Procedure:

  • Cell Seeding: Seed the engineered HEK293 cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., warfarin).

  • Induction of VKOR Activity: Add a fixed concentration of vitamin K epoxide to all wells to initiate the vitamin K cycle.

  • Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for the expression and carboxylation of the reporter protein.

  • Sample Collection: Collect the cell culture supernatant containing the secreted reporter protein.

  • Quantification of Carboxylation: Use an ELISA specific for the carboxylated form of the reporter protein to quantify the level of GGCX activity, which is directly dependent on VKOR activity.

  • Data Analysis: Plot the percentage of VKOR activity (relative to the vehicle control) against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC50 value.[7][10][11][12]

Prothrombin Time (PT) Assay

The PT assay measures the integrity of the extrinsic and common pathways of the coagulation cascade.

Objective: To determine the effect of an anticoagulant on the prothrombin time.

Materials:

  • Citrated platelet-poor plasma from a test subject.

  • Thromboplastin reagent (containing tissue factor and phospholipids).

  • Calcium chloride solution (0.025 M).

  • Water bath or coagulometer at 37°C.

  • Stopwatch.

Procedure:

  • Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate. Centrifuge the blood to obtain platelet-poor plasma.

  • Pre-warming: Pre-warm the plasma sample and the thromboplastin reagent to 37°C.

  • Incubation: Pipette a specific volume of plasma (e.g., 100 µL) into a test tube and incubate at 37°C for a short period.

  • Initiation of Clotting: Add a specific volume of the pre-warmed thromboplastin reagent (e.g., 200 µL) to the plasma and simultaneously start a stopwatch.

  • Clot Detection: Tilt the tube gently and observe for the formation of a fibrin clot. Stop the stopwatch as soon as the clot is visible. The time recorded is the prothrombin time in seconds. Alternatively, an automated coagulometer can be used for clot detection.

  • INR Calculation: The result is often expressed as the International Normalized Ratio (INR), which standardizes the PT ratio. INR = (Patient PT / Mean Normal PT)^ISI, where ISI is the International Sensitivity Index of the thromboplastin reagent.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.

Objective: To determine the effect of an anticoagulant on the activated partial thromboplastin time.

Materials:

  • Citrated platelet-poor plasma from a test subject.

  • aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids).

  • Calcium chloride solution (0.025 M).

  • Water bath or coagulometer at 37°C.

  • Stopwatch.

Procedure:

  • Sample Preparation: Collect and prepare platelet-poor plasma as described for the PT assay.

  • Incubation with aPTT Reagent: Pipette equal volumes of plasma and aPTT reagent into a test tube. Incubate the mixture at 37°C for a specified time (e.g., 3-5 minutes) to allow for the activation of contact factors.

  • Initiation of Clotting: Add a specific volume of pre-warmed calcium chloride solution to the mixture and simultaneously start a stopwatch.

  • Clot Detection: Observe for clot formation as in the PT assay. The time taken for the clot to form is the aPTT in seconds.

Experimental Workflow Visualization

The following flowchart illustrates a general experimental workflow for evaluating the efficacy of a novel 4-hydroxycoumarin anticoagulant.

ExperimentalWorkflow start Start: Novel 4-Hydroxycoumarin Compound Synthesis in_vitro In Vitro Efficacy Assessment start->in_vitro vkor_assay VKOR Inhibition Assay (Determine IC50) in_vitro->vkor_assay coagulation_assays Coagulation Assays (PT, aPTT) in_vitro->coagulation_assays pharmacokinetics Pharmacokinetic Profiling (Animal Models) vkor_assay->pharmacokinetics coagulation_assays->pharmacokinetics in_vivo In Vivo Efficacy & Safety (Animal Models) pharmacokinetics->in_vivo clinical_trials Clinical Trials (Human Subjects) in_vivo->clinical_trials ttr_analysis Time in Therapeutic Range (TTR) Analysis clinical_trials->ttr_analysis end End: Efficacy Profile Established ttr_analysis->end

Figure 2: General experimental workflow for anticoagulant efficacy assessment.

References

Comparative Analysis of Anticoagulant Properties: 4-Hydroxy-6-methoxy-3-nitrocoumarin vs. Warfarin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the experimental data for 4-Hydroxy-6-methoxy-3-nitrocoumarin, precluding a direct quantitative comparison with the well-established anticoagulant, Warfarin. While the anticoagulant effects of numerous 4-hydroxycoumarin derivatives have been extensively studied, specific data on the efficacy and mechanism of the 6-methoxy and 3-nitro substituted variant remains unpublished.

This guide, therefore, provides a detailed overview of Warfarin's established anticoagulant profile and discusses the potential influence of the methoxy and nitro substitutions on the 4-hydroxycoumarin scaffold based on the broader understanding of structure-activity relationships within this class of compounds.

Warfarin: The Benchmark Vitamin K Antagonist

Warfarin is a cornerstone of oral anticoagulant therapy.[1] Its mechanism of action is well-elucidated, involving the inhibition of the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[1] This enzyme is crucial for the recycling of Vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors.

By inhibiting VKORC1, Warfarin leads to the production of inactive forms of Vitamin K-dependent clotting factors II, VII, IX, and X, as well as the anticoagulant proteins C and S.[1] This disruption of the coagulation cascade results in a prolongation of clotting times, effectively reducing the risk of thrombus formation.

The anticoagulant effect of Warfarin is monitored through standardized laboratory tests, primarily the Prothrombin Time (PT), expressed as the International Normalized Ratio (INR).

This compound: A Hypothesized Profile

In the absence of direct experimental evidence for this compound, its potential as an anticoagulant can only be inferred from the known properties of related compounds. The 4-hydroxycoumarin core is the essential pharmacophore for anticoagulant activity in this class of molecules. Substitutions at various positions on the coumarin ring are known to modulate this activity.

  • Methoxy Group at Position 6: The presence of a methoxy group at the 6-position of the coumarin ring has been explored in other derivatives. While its precise impact can vary, it is generally considered to influence the pharmacokinetic properties of the molecule, such as its absorption, distribution, metabolism, and excretion.

  • Nitro Group at Position 3: The substitution at the 3-position is critical for the anticoagulant activity of 4-hydroxycoumarins. However, the introduction of a nitro group at this position is not a common feature among clinically used anticoagulants. Some studies on other 4-hydroxycoumarin derivatives have suggested that a nitro-substituted aromatic ring at the 3-position may result in less potent anticoagulant activity compared to other substituents, such as a chloro group.[1]

Experimental Data: Warfarin

ParameterValueReference
Mechanism of Action Inhibition of Vitamin K epoxide reductase (VKORC1)[1]
Affected Clotting Factors II, VII, IX, X (Vitamin K-dependent)[1]
Monitoring Test Prothrombin Time (PT) / International Normalized Ratio (INR)[1]

No quantitative data (e.g., PT, aPTT, IC50 values) for this compound is available in the peer-reviewed scientific literature.

Experimental Protocols

Prothrombin Time (PT) Assay

The Prothrombin Time (PT) test evaluates the extrinsic and common pathways of the coagulation cascade.

Principle: Tissue factor (thromboplastin) and calcium are added to a patient's citrated plasma, and the time it takes for a clot to form is measured.

General Procedure:

  • Whole blood is collected in a tube containing a sodium citrate anticoagulant.

  • The blood is centrifuged to separate the plasma.

  • A specific volume of plasma is incubated at 37°C.

  • A reagent containing tissue factor and calcium chloride is added to the plasma.

  • The time from the addition of the reagent to the formation of a fibrin clot is recorded as the PT in seconds.

Activated Partial Thromboplastin Time (aPTT) Assay

The Activated Partial Thromboplastin Time (aPTT) test assesses the intrinsic and common pathways of coagulation.

Principle: An activator of the contact pathway (e.g., silica, kaolin) and a phospholipid substitute are added to citrated plasma, followed by calcium. The time to clot formation is measured.

General Procedure:

  • Citrated plasma is prepared as described for the PT assay.

  • A specific volume of plasma is incubated at 37°C with an activating agent and a phospholipid reagent.

  • Calcium chloride is added to initiate the clotting cascade.

  • The time from the addition of calcium chloride to the formation of a fibrin clot is recorded as the aPTT in seconds.

Signaling Pathway and Experimental Workflow Diagrams

Warfarin_Mechanism cluster_liver Hepatocyte Vitamin_K_epoxide Vitamin K epoxide VKORC1 Vitamin K epoxide reductase (VKORC1) Vitamin_K_epoxide->VKORC1 reduction Vitamin_K_hydroquinone Vitamin K hydroquinone VKORC1->Vitamin_K_hydroquinone GGCX γ-glutamyl carboxylase (GGCX) Vitamin_K_hydroquinone->GGCX GGCX->Vitamin_K_epoxide oxidation Active_Factors Active Clotting Factors GGCX->Active_Factors γ-carboxylation Inactive_Factors Inactive Clotting Factors (II, VII, IX, X) Inactive_Factors->GGCX Warfarin Warfarin Warfarin->VKORC1 Inhibition

Caption: Mechanism of action of Warfarin in the Vitamin K cycle.

Anticoagulant_Screening_Workflow Compound Test Compound (e.g., this compound) Mix Incubate Compound with Plasma Compound->Mix Plasma Citrated Human Plasma Plasma->Mix PT_Assay Prothrombin Time (PT) Assay Mix->PT_Assay aPTT_Assay Activated Partial Thromboplastin Time (aPTT) Assay Mix->aPTT_Assay Data_Analysis Data Analysis and Comparison to Control (e.g., Warfarin) PT_Assay->Data_Analysis aPTT_Assay->Data_Analysis

Caption: General experimental workflow for in vitro anticoagulant screening.

Conclusion

Warfarin remains a critical anticoagulant with a well-defined mechanism of action and established clinical utility. While this compound belongs to a class of compounds known for their anticoagulant properties, the absence of specific experimental data makes a direct comparison with Warfarin impossible at this time. Further research, including synthesis and in vitro and in vivo anticoagulant assays, is required to determine the potential of this compound as a therapeutic agent and to elucidate how the 6-methoxy and 3-nitro substitutions influence its biological activity relative to Warfarin. Based on preliminary structure-activity relationship knowledge, it is plausible that the 3-nitro substitution may not confer potent anticoagulant activity.

References

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of 4-Hydroxy-3-nitrocoumarins

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of 4-hydroxy-3-nitrocoumarins reveals a fascinating interplay between chemical structure and biological function, offering a promising scaffold for the development of novel therapeutic agents. This guide delves into the anticoagulant, antibacterial, anticancer, and antioxidant properties of this class of compounds, presenting a comparative analysis based on available experimental data. Detailed experimental protocols and visual workflows are provided to aid researchers in the evaluation and development of these multifaceted molecules.

The coumarin nucleus, a benzopyrone framework, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. The introduction of a hydroxyl group at the 4-position and a nitro group at the 3-position of the coumarin ring gives rise to 4-hydroxy-3-nitrocoumarins, a class of compounds with a distinct and potent biological profile. The electron-withdrawing nature of the nitro group significantly influences the electronic distribution within the molecule, thereby modulating its interaction with biological targets.

Comparative Analysis of Biological Activities

The biological activities of 4-hydroxy-3-nitrocoumarins and related derivatives are intricately linked to their substitution patterns. The following tables summarize the quantitative data from various studies, providing a comparative overview of their efficacy in different biological assays.

Anticoagulant Activity

The 4-hydroxycoumarin scaffold is famously associated with anticoagulant properties, primarily through the inhibition of Vitamin K epoxide reductase. The introduction of a 3-nitro group can modulate this activity.

Table 1: Anticoagulant Activity of 4-Hydroxycoumarin Derivatives

CompoundSubstitutionAssayResultReference
Warfarin3-(α-acetonylbenzyl)Prothrombin Time (PT)14.60 s[1]
Compound 43-[4-(3-bromophenyl)-2-oxo-1,2-dihydropyridin-6-yl]Prothrombin Time (PT)21.30 s[1]

Note: Data for a direct 4-hydroxy-3-nitrocoumarin in a comparative PT assay was not available in the reviewed literature. The table provides context with related 3-substituted derivatives.

Antibacterial Activity

4-Hydroxy-3-nitrocoumarins have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. The position of the nitro group and other substituents plays a crucial role in determining the spectrum and potency of their action.

Table 2: Antibacterial Activity of 4-Hydroxycoumarin Derivatives

CompoundSubstitutionBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)Reference
4-hydroxy-6-nitrocoumarin derivative (2)6-nitro, 3-substitutedStaphylococcus aureus-26.5 ± 0.84[2][3]
4-hydroxy-6-nitrocoumarin derivative (3)6-nitro, 3-substitutedStaphylococcus aureus-26.0 ± 0.56[2][3]
4-hydroxy-6-nitrocoumarin derivative (8)6-nitro, 3-substitutedStaphylococcus aureus-26.0 ± 0.26[2][3]
Ciprofloxacin (Standard)-Staphylococcus aureus-38.5 ± 0.74[2]
4-hydroxycoumarin derivative (6)3-(4-nitro substitution)E. coli ATCC 259220.5-[4]
4-hydroxycoumarin derivative (23)3-(chloro substitution)E. coli ATCC 259220.12-[4]
4-hydroxycoumarin derivative (30)3-(chloro, nitro substitution)E. coli ATCC 259220.5-[4]
Anticancer Activity

The cytotoxic effects of 4-hydroxy-3-nitrocoumarins against various cancer cell lines are a significant area of research. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways.

Table 3: Anticancer Activity of 4-Hydroxy-3-nitrocoumarin and Derivatives

CompoundCell LineAssayIC50Reference
4-Hydroxy-3-nitrocoumarinA549 (Lung)CytotoxicityMore potent than on HeLa[5]
4-Hydroxy-3-nitrocoumarinHeLa (Cervical)CytotoxicityLess potent than on A549[5]
Coumarin-1,2,3-triazole hybrid (19)Liver cancer cellsCytotoxicity106.81 µg/mL[6]
Phenylsulfonylfuroxan-merging 3-benzyl coumarin (60)HeLa, SKOV3, A549, etc.Antiproliferation0.5 nM - 143 nM[6]
Antioxidant Activity

The antioxidant potential of 4-hydroxycoumarins is attributed to their ability to scavenge free radicals. The substitution pattern on the coumarin ring influences this capacity.

Table 4: Antioxidant Activity of 4-Hydroxycoumarin Derivatives

CompoundSubstitutionAssayIC50 / % InhibitionReference
3-(4-nitrobenzoyl)-4-hydroxycoumarin (c)3-(4-nitrobenzoyl)DPPH72.68% ± 0.37 inhibition[7]
3-(3,5-dinitrobenzoyl)-4-hydroxycoumarin (d)3-(3,5-dinitrobenzoyl)DPPH78.13% ± 0.60 inhibition[7]
Unsubstituted 4-hydroxycoumarin (66)-DPPHEC50 = 3.8 mM[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections provide protocols for the key experiments cited in this guide.

Synthesis of 4-Hydroxy-3-nitrocoumarin

Materials:

  • 4-Hydroxycoumarin

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Ice

  • Distilled water

  • Ethanol

  • Beaker, magnetic stirrer, filtration apparatus

Procedure:

  • Cool concentrated sulfuric acid in an ice bath.

  • Slowly add 4-hydroxycoumarin to the cooled sulfuric acid with constant stirring.

  • Add nitric acid dropwise to the mixture while maintaining the temperature below 10°C.

  • Continue stirring for 1-2 hours in the ice bath.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Allow the ice to melt, and the precipitate of 4-hydroxy-3-nitrocoumarin will form.

  • Filter the precipitate, wash thoroughly with cold distilled water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from ethanol to obtain pure 4-hydroxy-3-nitrocoumarin.

Anticoagulant Activity: Prothrombin Time (PT) Assay

Materials:

  • Test compounds (4-hydroxy-3-nitrocoumarin derivatives)

  • Warfarin (standard)

  • Saline solution

  • Animal model (e.g., male mice)

  • Citrated tubes for blood collection

  • Centrifuge

  • Thromboplastin-calcium reagent

  • Coagulometer or water bath and stopwatch

Procedure:

  • Administer the test compounds and the standard (warfarin) to different groups of animals at a specific dose. A control group receives saline.

  • After a predetermined time (e.g., 24 hours), collect blood samples from the animals via cardiac puncture into citrated tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Pre-warm the plasma samples and the thromboplastin-calcium reagent to 37°C.

  • To a sample of plasma, add the thromboplastin-calcium reagent and simultaneously start a stopwatch.

  • Record the time taken for the formation of a fibrin clot. This is the prothrombin time.

  • Perform the measurements in triplicate for each sample.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

Materials:

  • Test compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient broth (e.g., Mueller-Hinton broth)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the wells of a 96-well plate containing nutrient broth.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include a positive control (broth with bacteria) and a negative control (broth only) in each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Anticancer Activity: MTT Assay

Materials:

  • Cancer cell lines (e.g., A549, HeLa)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Seed the cancer cells into 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.

  • Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[9][10]

Antioxidant Activity: DPPH Radical Scavenging Assay

Materials:

  • Test compounds

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution

  • Methanol or ethanol

  • Spectrophotometer

Procedure:

  • Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol).

  • Add a fixed volume of the DPPH solution to each concentration of the test compound.

  • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm).

  • A control solution contains the solvent and DPPH without the test compound.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • The IC50 value (the concentration that scavenges 50% of the DPPH radicals) is determined.[11]

Visualizing the Processes

To better understand the experimental workflows and the underlying molecular mechanisms, the following diagrams are provided.

Experimental_Workflow_MTT_Assay cluster_setup Cell Culture and Treatment cluster_assay MTT Reaction and Measurement cluster_analysis Data Acquisition and Analysis seed_cells Seed Cells in 96-well Plate adhere Allow Cells to Adhere Overnight seed_cells->adhere treat Treat with Test Compounds adhere->treat incubate_treatment Incubate for 24-72h treat->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize measure_abs Measure Absorbance at 570nm solubilize->measure_abs calculate Calculate Cell Viability & IC50 measure_abs->calculate

Caption: Workflow for determining anticancer activity using the MTT assay.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Coumarin 4-Hydroxy-3-nitrocoumarin Derivatives Coumarin->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway and potential inhibition by 4-hydroxy-3-nitrocoumarin derivatives.

The structure-activity relationship of 4-hydroxy-3-nitrocoumarins is a rich field of study with significant therapeutic potential. The presence of the nitro group at the 3-position, combined with other substitutions on the coumarin scaffold, provides a powerful tool for fine-tuning the biological activity of these compounds. Further research, including more extensive in vivo studies and the elucidation of specific molecular targets, will be crucial in translating the promise of these compounds into clinical applications.

References

A Comparative Guide to the Spectroscopic Signatures of Coumarin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the spectroscopic data of coumarin isomers is paramount for their identification, characterization, and application. Coumarins, a class of benzopyrones, exhibit a wide range of biological activities, and their isomeric forms can possess distinct photophysical and pharmacological properties. This guide provides a comparative analysis of the key spectroscopic data of common coumarin isomers, supported by experimental protocols and visualizations to facilitate a deeper understanding of their structure-property relationships.

Structural Differences of Common Coumarin Isomers

The position of substituents on the coumarin scaffold dramatically influences the electronic distribution and, consequently, the spectroscopic properties of the molecule. The following diagram illustrates the structures of coumarin and its common hydroxy-isomers, which will be the focus of this comparative analysis.

Coumarin_Isomers cluster_coumarin Coumarin cluster_4hydroxy 4-Hydroxycoumarin cluster_6hydroxy 6-Hydroxycoumarin cluster_7hydroxy 7-Hydroxycoumarin (Umbelliferone) coumarin four_hydroxy six_hydroxy seven_hydroxy

Caption: Chemical structures of coumarin and its 4-, 6-, and 7-hydroxy isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for coumarin and its selected isomers, providing a basis for their differentiation.

UV-Visible Absorption and Fluorescence Emission Data

The position of the hydroxyl group significantly impacts the absorption and emission maxima of coumarin isomers. This is due to the influence of the substituent on the intramolecular charge transfer (ICT) character of the molecule.

CompoundSolventAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)
Coumarin Ethanol31039080
4-Hydroxycoumarin Methanol290, 305~340~35
6-Hydroxycoumarin Methanol337--
7-Hydroxycoumarin Ethanol325455130
Coumarin 1 -37544671[1]
5-MOS DMSO328473145[2]
6-MOS DMSO35242876[2]
¹H and ¹³C NMR Chemical Shifts (δ in ppm)

NMR spectroscopy is a powerful tool for the structural elucidation of coumarin isomers. The chemical shifts of the protons and carbons are sensitive to the electronic environment, which is altered by the position of substituents.

¹H NMR Data (in DMSO-d₆)

ProtonCoumarin4-Hydroxycoumarin6-Hydroxycoumarin7-Hydroxycoumarin
H-3 6.515.606.256.20
H-4 7.95-7.807.60
H-5 7.637.857.307.50
H-6 7.357.30-6.80
H-7 7.357.557.00-
H-8 7.507.306.806.70

¹³C NMR Data (in DMSO-d₆)

CarbonCoumarin4-Hydroxycoumarin6-Hydroxycoumarin7-Hydroxycoumarin
C-2 160.5163.0160.0161.0
C-3 116.590.0113.0112.0
C-4 143.5165.0144.0144.0
C-4a 118.8116.0117.0112.0
C-5 127.8124.0119.0126.0
C-6 124.5123.0145.0113.0
C-7 131.5132.0115.0160.0
C-8 116.2116.0110.0102.0
C-8a 153.8152.0148.0155.0

Note: The presented NMR data is a compilation from various sources and may have been recorded in different solvents, leading to slight variations. The general trends, however, remain consistent.

Mass Spectrometry Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) of coumarins typically shows a prominent molecular ion peak (M⁺˙). A characteristic fragmentation pattern involves the loss of carbon monoxide (CO) from the pyrone ring to form a benzofuran radical cation.[3][4]

For coumarin (m/z 146), a key fragment is observed at m/z 118, corresponding to the loss of CO.[3] Subsequent fragmentation can lead to ions at m/z 90 and 89.[3] For hydroxycoumarins, the fragmentation pattern will include the molecular ion and subsequent losses of CO, along with fragmentations characteristic of the hydroxylated benzene ring. High-resolution mass spectrometry is often required to distinguish between the loss of CO and other neutral fragments like C₂H₄ or N₂ in more complex derivatives.[3][4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.

UV-Visible Absorption and Fluorescence Spectroscopy
  • Sample Preparation: Prepare stock solutions of the coumarin isomers in a spectroscopic grade solvent (e.g., ethanol, methanol, or DMSO) at a concentration of approximately 1 mM. From the stock solution, prepare working solutions in the range of 1-10 µM by serial dilution.

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer for absorption measurements and a spectrofluorometer for emission studies.

  • Data Acquisition (Absorption): Record the absorption spectra from 200 to 600 nm, using the pure solvent as a reference. The wavelength of maximum absorption (λmax) is determined from the resulting spectrum.

  • Data Acquisition (Fluorescence): Excite the sample at its absorption maximum (λmax). Record the emission spectrum over a wavelength range starting from the excitation wavelength to approximately 200 nm beyond it. The wavelength of maximum emission is then identified. For coumarin, the excitation and emission maxima are around 310 nm and 390 nm, respectively.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the coumarin isomer in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for acquiring ¹H and ¹³C spectra.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum using standard parameters. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

    • ¹³C NMR: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.

    • 2D NMR: For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[7]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the coumarin isomer in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Data Acquisition:

    • EI-MS: Introduce the sample into the ion source. The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

    • ESI-MS/MS: For more detailed structural information, tandem mass spectrometry (MS/MS) can be employed. The precursor ion of interest is selected and subjected to collision-induced dissociation (CID) to generate a product ion spectrum, revealing fragmentation pathways.[8]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the molecular structure of coumarin isomers and their resulting spectroscopic data.

Spectroscopic_Workflow cluster_workflow General Spectroscopic Analysis Workflow Sample Coumarin Isomer Sample Prep Sample Preparation (Dissolution/Dilution) Sample->Prep UVVis UV-Vis & Fluorescence Spectroscopy Prep->UVVis NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR MS Mass Spectrometry (EI, ESI-MS/MS) Prep->MS Data Spectroscopic Data (λmax, δ, m/z) UVVis->Data NMR->Data MS->Data Analysis Comparative Analysis Data->Analysis Conclusion Structural Elucidation & Property Correlation Analysis->Conclusion

Caption: A generalized workflow for the spectroscopic analysis of coumarin isomers.

Structure_Property_Relationship cluster_relationship Structure-Spectra Relationship Structure Coumarin Isomer (Substituent Position) Electronic Altered Electronic Distribution (ICT) Structure->Electronic MS Mass Spectra (Fragmentation Pattern) Structure->MS UVVis UV-Vis & Fluorescence (Shifts in λmax) Electronic->UVVis NMR NMR Spectra (Changes in δ) Electronic->NMR

Caption: The influence of isomeric structure on the resulting spectroscopic data.

References

Comparative Analysis of the Anticancer Mechanisms of 4-Hydroxy-6-methoxy-3-nitrocoumarin and Related Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the mode of action of 4-Hydroxy-6-methoxy-3-nitrocoumarin and its comparison with clinically relevant coumarin-based anticoagulants exhibiting anticancer properties.

Introduction

Coumarins, a diverse class of benzopyrone-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer properties. This guide provides a detailed comparative analysis of the proposed mechanism of action of the synthetic coumarin derivative, this compound, and its structurally related, clinically established anticoagulants—warfarin, acenocoumarol, and phenprocoumon—which have demonstrated secondary anticancer effects.

While direct experimental evidence for the anticancer mechanism of this compound is not yet available in published literature, this guide will infer its potential mode of action based on studies of a closely related analogue, 5,7-dimethoxy-4-methyl-6-nitro-chromen-2-one. This comparison aims to provide a valuable resource for researchers in the field of oncology and drug discovery, highlighting the therapeutic potential of coumarin derivatives.

Comparative Cytotoxicity

The cytotoxic potential of coumarin derivatives is a key indicator of their anticancer activity. The half-maximal inhibitory concentration (IC50) values for the target compound's analogue and the selected alternatives across various cancer cell lines are summarized below.

CompoundCancer Cell LineIC50 (µM)Reference
5,7-dimethoxy-4-methyl-6-nitro-chromen-2-one Colon Cancer Cells (wild-type or mutant KRAS)Not explicitly quantified, but showed highest cytotoxicity among derivatives[1]
Warfarin SW-962 (Vulvar Cancer)Dose-dependent apoptosis at high concentrations[2]
H226 (Lung Cancer)Dose-dependent inhibition (tested at 128, 256, 512 µM)[3]
Pancreatic CancerIC50 ≈ 0.6 nM for Gas6-dependent Axl inhibition
K562 (Leukemia)Dose-dependent growth reduction (50-200 µM)[1]
HL-60 (Leukemia)Dose-dependent growth reduction (50-200 µM)[1]
Acenocoumarol A549 (Non-small cell lung cancer)50 µM[4]
Phenprocoumon Data not available-

Mechanism of Action: A Comparative Overview

The anticancer effects of coumarin derivatives are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and interference with key signaling pathways crucial for cancer cell survival and proliferation.

This compound (Inferred Mechanism)

Based on the activity of its analogue, 5,7-dimethoxy-4-methyl-6-nitro-chromen-2-one, it is proposed that this compound exerts its anticancer effects through the following mechanisms:

  • Induction of Apoptosis: The nitro-coumarin derivative has been shown to be the most cytotoxic among a series of synthesized compounds, inciting apoptosis in cancer cells[1]. The presence of the nitro group is often associated with the generation of reactive oxygen species (ROS), which can trigger the intrinsic apoptotic pathway.

  • Inhibition of Cell Proliferation and Migration: The analogue demonstrated an ability to reduce both short-term and long-term proliferation of colon cancer cells and inhibit their migration[1].

Warfarin

Warfarin, a widely used anticoagulant, has demonstrated notable anticancer properties through mechanisms independent of its anticoagulant function.

  • Inhibition of the Gas6/Axl Signaling Pathway: Warfarin inhibits the vitamin K-dependent gamma-carboxylation of the Growth arrest-specific 6 (Gas6) protein. This prevents the activation of the Axl receptor tyrosine kinase, a key player in tumor progression, metastasis, and therapeutic resistance[5][6][7]. Inhibition of this pathway leads to increased apoptosis and sensitivity to chemotherapy.

  • Induction of Apoptosis: High concentrations of warfarin have been shown to induce apoptotic nuclear changes in vulvar cancer cells[2]. In lung cancer cells, warfarin treatment leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins Bax and Caspase-3[3].

  • Cell Cycle Arrest: Warfarin induces G0/G1 cell cycle arrest in a dose-dependent manner in vulvar cancer cells, thereby inhibiting cell proliferation[2].

Acenocoumarol

Acenocoumarol, another coumarin-based anticoagulant, has also been investigated for its anticancer potential.

  • Induction of Apoptosis: Acenocoumarol induces early apoptosis in non-small cell lung cancer (A549) cells at its IC50 concentration[4].

  • Cell Cycle Arrest: It causes S-phase and G2/M-phase arrest in A549 cells[4].

  • Modulation of Signaling Pathways: In A549 cells, acenocoumarol has been shown to downregulate KRAS and ERK2 expression, which are components of the EGFR-associated signaling pathways[4]. In melanoma cells, it has been found to regulate melanogenesis through various signaling pathways including PKA, MAPKs, and PI3K/Akt/GSK-3β[8][9].

Phenprocoumon

While less studied for its anticancer effects compared to warfarin and acenocoumarol, phenprocoumon shares the same primary mechanism of action as an anticoagulant by inhibiting vitamin K epoxide reductase. Its potential anticancer activities are therefore likely to be similar to other vitamin K antagonists, but specific experimental data is currently lacking.

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by these coumarin derivatives.

Inferred Apoptotic Pathway of this compound Coumarin 4-Hydroxy-6-methoxy- 3-nitrocoumarin ROS ↑ Reactive Oxygen Species (ROS) Coumarin->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Inferred apoptotic pathway of this compound.

Warfarin's Anticancer Signaling Pathway Warfarin Warfarin Gas6 Gas6 (γ-carboxylation) Warfarin->Gas6 inhibits Axl Axl Receptor Gas6->Axl activates PI3K_Akt PI3K/Akt Pathway Axl->PI3K_Akt Apoptosis ↑ Apoptosis Axl->Apoptosis NFkB NF-κB PI3K_Akt->NFkB Proliferation ↓ Cell Proliferation NFkB->Proliferation

Caption: Warfarin's inhibition of the Gas6/Axl signaling pathway.

Acenocoumarol's Effect on Cancer Cell Signaling Acenocoumarol Acenocoumarol EGFR_pathway EGFR Signaling Acenocoumarol->EGFR_pathway modulates CellCycleArrest S & G2/M Arrest Acenocoumarol->CellCycleArrest KRAS KRAS EGFR_pathway->KRAS ERK2 ERK2 KRAS->ERK2 Proliferation ↓ Proliferation ERK2->Proliferation

References

A Comparative Guide to the Synthetic Routes of 4-Hydroxycoumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

4-Hydroxycoumarin and its derivatives represent a critical class of compounds in medicinal chemistry, most notably for their anticoagulant properties. The synthesis of these molecules is a cornerstone of many research and development efforts. This guide provides an objective comparison of the most common synthetic routes to 4-hydroxycoumarin, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.

Comparison of Synthetic Routes

The synthesis of the 4-hydroxycoumarin scaffold can be broadly categorized into several key methods, each with its own set of advantages and disadvantages in terms of yield, reaction conditions, and substrate scope. The following table summarizes the quantitative data for some of the most prevalent synthetic strategies.

Synthetic RouteStarting MaterialsReagents & ConditionsReaction TimeYield (%)Reference
Pechmann Condensation Phenol, Malonic AcidPOCl₃, ZnCl₂Not Specified64%[1]
Resorcinol, Ethyl AcetoacetateH₂SO₄ (conc.)18 hours88%[2]
Phenol, Meldrum's AcidSolvent-free, 90°C, then Eaton's reagent4 hours (for intermediate)75%[3][4]
From 2'-Hydroxyacetophenone 2'-Hydroxyacetophenone, Diethyl CarbonateSodium Hydride, Toluene, 110°CNot Specified87%[5]
2'-Hydroxyacetophenone, Diethyl CarbonateSodium Hydride, Toluene, 100°C3 hours85%[1][6]
Deacylation 3-Acetyl-4-hydroxycoumarinConcentrated H₂SO₄Not Specified90.2%[1]

Experimental Protocols

Pechmann Condensation

The Pechmann condensation is a classic and widely used method for the synthesis of coumarins from a phenol and a β-ketoester or a carboxylic acid containing a β-carbonyl group under acidic conditions.[7]

Protocol for the Synthesis of 7-Hydroxy-4-methylcoumarin:

  • In a 100 ml conical flask, place 5.5 g (0.05 mol) of resorcinol and 6.4 ml of ethyl acetoacetate.

  • Carefully add 50 ml of concentrated sulfuric acid to the flask while cooling in an ice bath.

  • Stir the mixture and allow it to come to room temperature. Continue stirring for 18 hours in an open atmosphere.

  • Pour the reaction mixture into ice-cold water with vigorous stirring.

  • Filter the precipitate and wash it with water.

  • Recrystallize the crude product from aqueous ethanol to obtain pure 7-hydroxy-4-methylcoumarin.[2][8]

Synthesis from Phenol and Malonic Acid

This method provides a direct route to 4-hydroxycoumarin from simple starting materials.

Protocol:

  • Treat phenol with an equimolar proportion of malonic acid in phosphorus oxychloride (POCl₃).

  • Add a twofold molar amount of anhydrous zinc chloride (ZnCl₂) as a condensation agent.

  • Heat the reaction mixture to drive the condensation and cyclization.

  • Work up the reaction mixture to isolate the 4-hydroxycoumarin product.[1]

A variation of this method involves the reaction of phenol with Meldrum's acid under solvent-free conditions at 90°C to form an intermediate, 3-oxo-3-phenoxypropanoic acid. This intermediate is then treated with Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA) to yield 4-hydroxycoumarin.[3][4]

Synthesis from 2'-Hydroxyacetophenone

This approach involves the acylation and subsequent intramolecular cyclization of 2'-hydroxyacetophenone.

Protocol:

  • To a stirred suspension of sodium hydride (60% in mineral oil, 60 mmol) in anhydrous toluene (30 ml) at room temperature, add a solution of 2'-hydroxyacetophenone (12 mmol) and diethyl carbonate (18 mmol) in anhydrous toluene (6 ml) dropwise.

  • Heat the reaction mixture at 100°C for 3 hours.

  • After cooling, evaporate the solvent.

  • Treat the residue with water (10 ml).

  • Filter the resulting solid, wash with water, and recrystallize from methanol or ethanol to give 4-hydroxycoumarin.[6]

Deacylation of 3-Acetyl-4-hydroxycoumarin

This method is useful when the 3-acetyl derivative is readily available.

Protocol:

  • Treat 3-acetyl-4-hydroxycoumarin with concentrated sulfuric acid.

  • The deacylation reaction proceeds to yield 4-hydroxycoumarin.

  • Isolate the product through appropriate workup procedures. A reported yield for this method is 90.2%.[1]

Visualizations

Synthetic Workflows

The following diagrams illustrate the general workflows for the key synthetic routes described above.

Synthetic_Routes cluster_pechmann Pechmann Condensation cluster_malonic From Phenol & Malonic Acid cluster_acetophenone From 2'-Hydroxyacetophenone p_start Phenol + β-Ketoester p_reagents Acid Catalyst (H₂SO₄, AlCl₃, etc.) p_start->p_reagents Condensation p_product 4-Hydroxycoumarin Derivative p_reagents->p_product m_start Phenol + Malonic Acid m_reagents Condensing Agent (POCl₃/ZnCl₂) m_start->m_reagents Condensation m_product 4-Hydroxycoumarin m_reagents->m_product a_start 2'-Hydroxyacetophenone + Acylating Agent a_reagents Base (e.g., NaH) a_start->a_reagents Acylation & Cyclization a_product 4-Hydroxycoumarin a_reagents->a_product

Caption: General workflows for the synthesis of 4-hydroxycoumarin derivatives.

Signaling Pathway: Vitamin K Cycle and the Action of 4-Hydroxycoumarins

4-Hydroxycoumarin derivatives, such as warfarin, are potent anticoagulants that function by inhibiting the enzyme Vitamin K epoxide reductase (VKOR).[9] This enzyme is crucial for the regeneration of the active form of Vitamin K, which is a necessary cofactor for the gamma-carboxylation of several clotting factors.

Vitamin_K_Cycle VK_hydroquinone Vitamin K (hydroquinone) Carboxylase γ-Glutamyl Carboxylase VK_hydroquinone->Carboxylase VK_epoxide Vitamin K Epoxide VKOR Vitamin K Epoxide Reductase (VKORC1) VK_epoxide->VKOR VK_quinone Vitamin K (quinone) VK_quinone->VKOR Carboxylase->VK_epoxide Clotting_Factors_post Active Clotting Factors Carboxylase->Clotting_Factors_post VKOR->VK_hydroquinone Regeneration VKOR->VK_quinone Clotting_Factors_pre Inactive Clotting Factors (II, VII, IX, X) Clotting_Factors_pre->Carboxylase Warfarin 4-Hydroxycoumarin (e.g., Warfarin) Warfarin->VKOR Inhibition

Caption: The Vitamin K cycle and the inhibitory action of 4-hydroxycoumarin anticoagulants.

References

In Vivo Antiallergic Activity of 4-Hydroxy-3-Nitrocoumarins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Antiallergic Activity

A key study by Buckle and colleagues in 1975 systematically evaluated twenty-four substituted 4-hydroxy-3-nitrocoumarins for their antiallergic potential.[1] All tested compounds were reported to possess antiallergic activity in the passive cutaneous anaphylaxis (PCA) model in rats, a standard in vivo assay for immediate hypersensitivity reactions.[1]

Unfortunately, the specific quantitative data, such as the median effective dose (ED50) for each of the 24 compounds, is not detailed in the accessible abstracts of this seminal paper. This limitation prevents a direct quantitative comparison of the potency of individual 4-hydroxy-3-nitrocoumarin derivatives.

For a qualitative comparison, these compounds can be benchmarked against established antiallergic drugs that are also evaluated using the rat PCA model.

Table 1: Qualitative Comparison of Antiallergic Agents in the Rat Passive Cutaneous Anaphylaxis (PCA) Model

Compound ClassRepresentative AgentsMechanism of ActionEfficacy in Rat PCA ModelReference
4-Hydroxy-3-Nitrocoumarins Various substituted derivativesLikely mast cell stabilizationAll 24 tested compounds showed activity[1]
Mast Cell Stabilizers Cromolyn sodium, KetotifenInhibit mast cell degranulationEffective inhibitors[2][3]
H1-Antihistamines Mepyramine, CyproheptadineInverse agonist of the H1 receptorEffective in inhibiting the PCA reaction[2][4]

Experimental Protocols

The primary in vivo model used to validate the antiallergic activity of 4-hydroxy-3-nitrocoumarins is the Passive Cutaneous Anaphylaxis (PCA) assay in rats.

Passive Cutaneous Anaphylaxis (PCA) in Rats

This model assesses the ability of a compound to inhibit the degranulation of mast cells and the subsequent release of inflammatory mediators, which cause increased vascular permeability.

Materials:

  • Animals: Male Wistar rats (or other suitable strain)

  • Sensitizing Antibody: Rat anti-ovalbumin IgE serum

  • Antigen: Ovalbumin

  • Dye: Evans blue dye

  • Test Compounds: 4-hydroxy-3-nitrocoumarins and reference drugs

  • Vehicle: Appropriate solvent for test compounds

Procedure:

  • Sensitization: Rats are passively sensitized by intradermal injections of anti-ovalbumin IgE serum into the dorsal skin.

  • Latent Period: A latency period of 24-72 hours is allowed for the IgE antibodies to bind to the FcεRI receptors on mast cells in the skin.

  • Compound Administration: The test compounds (4-hydroxy-3-nitrocoumarins or reference drugs) are administered, typically orally (p.o.) or intraperitoneally (i.p.), at a predetermined time before the antigen challenge.

  • Antigen Challenge: A solution containing the ovalbumin antigen and Evans blue dye is injected intravenously.

  • Reaction Evaluation: After a specific time (e.g., 30 minutes), the animals are euthanized. The diameter and intensity of the blueing at the injection sites are measured. The amount of dye extravasated into the tissue can be quantified spectrophotometrically after extraction.

  • Data Analysis: The percentage inhibition of the PCA reaction by the test compound is calculated by comparing the reaction in treated animals to that in vehicle-treated controls. The ED50 value, the dose of the drug that causes 50% inhibition, can then be determined.

Mandatory Visualizations

Experimental Workflow for Passive Cutaneous Anaphylaxis (PCA)

PCA_Workflow cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge Challenge & Evaluation Phase Sensitization Intradermal injection of anti-ovalbumin IgE in rats Latent_Period 24-72 hour latent period for IgE to bind to mast cells Sensitization->Latent_Period Compound_Admin Administration of 4-hydroxy-3-nitrocoumarin or reference drug Latent_Period->Compound_Admin Antigen_Challenge Intravenous injection of ovalbumin and Evans blue dye Compound_Admin->Antigen_Challenge Pre-treatment time Evaluation Measurement of blue spot diameter and dye extraction Antigen_Challenge->Evaluation 30 minutes Data_Analysis Calculation of % inhibition and ED50 Evaluation->Data_Analysis Mast_Cell_Signaling cluster_activation Mast Cell Activation cluster_inhibition Inhibition Antigen Allergen (Antigen) IgE IgE Antigen->IgE FceRI FcεRI Receptor IgE->FceRI Binds to Syk Syk (Spleen Tyrosine Kinase) FceRI->Syk Activates PLCg PLCγ Syk->PLCg Phosphorylates IP3_DAG IP3 & DAG PLCg->IP3_DAG Generates Ca_Influx ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Influx Leads to Degranulation Degranulation (Histamine, Serotonin, etc. release) Ca_Influx->Degranulation Triggers Coumarin 4-Hydroxy-3-Nitrocoumarin (Proposed) Coumarin->Syk Inhibits (Potential Mechanism)

References

A Comparative Guide to the Antioxidant Potential of 4-Hydroxycoumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capabilities of various 4-hydroxycoumarin derivatives, supported by experimental data from peer-reviewed studies. The inherent phenolic moiety in 4-hydroxycoumarins suggests their potential to modulate the balance between free radicals and antioxidants within biological systems.[1][2][3] This has spurred the synthesis and evaluation of numerous derivatives to identify compounds with enhanced antioxidant efficacy.

Comparative Antioxidant Activity

The antioxidant potential of 4-hydroxycoumarin derivatives is commonly evaluated using several in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and metal chelation assays.[3] The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a derivative required to scavenge 50% of the free radicals, with lower values indicating higher antioxidant activity.

Below is a summary of the reported antioxidant activities for a selection of commercially available (C1-C6) and synthesized (4a-4l) 4-hydroxycoumarin derivatives.

Table 1: Comparative Antioxidant Activity (IC50) of 4-Hydroxycoumarin Derivatives

Compound ID Derivative Name/Substituents DPPH Scavenging (IC50 in mM)[4] ABTS Scavenging (IC50 in µM)[4] Ferrous Ion Chelating Ability (%)[2]
Synthesized
4a 4-Hydroxy-6-methoxy-2H-chromen-2-one 0.05 29.80 >20
4g 3-(4-Chlorobenzyl)-4-hydroxy-2H-chromen-2-one 0.28 34.34 (Comparable to Trolox) N/A
4h 3-(3,4-Dihydroxybenzyl)-4-hydroxy-2H-chromen-2-one 0.40 N/A >20
4i 4-Hydroxy-3-(4-nitrobenzyl)-2H-chromen-2-one 0.42 N/A >20
4k 4-Hydroxy-3-(4-(trifluoromethyl)benzyl)-2H-chromen-2-one 0.53 N/A >20
4l 4-Hydroxy-3-(3-(trifluoromethyl)benzyl)-2H-chromen-2-one 0.55 34.34 (Comparable to Trolox) >20
Commercial
C1 4-Hydroxy-7-methyl-2H-chromen-2-one >1.0 34.34 (Comparable to Trolox) N/A
C2 4,7-Dihydroxy-2H-chromen-2-one >1.0 34.34 (Comparable to Trolox) >20
C3 4-Hydroxy-2H-benzo[h]chromen-2-one >1.0 <34.34 (Greater than Trolox) N/A
C4 4-Hydroxy-6-methyl-2H-chromen-2-one >1.0 34.34 (Comparable to Trolox) N/A
C6 4-Hydroxy-2H-chromen-2-one >1.0 34.34 (Comparable to Trolox) >20
Standards
Ascorbic Acid - 0.06 - -
BHT - 0.58 - -

| Trolox | - | - | 34.34 | - |

N/A: Data not available in the cited sources.

Key Findings:

  • DPPH Assay: The synthesized compound 4a (4-hydroxy-6-methoxy-2H-chromen-2-one) demonstrated exceptional DPPH radical scavenging activity (IC50 = 0.05 mM), outperforming the standard antioxidants Ascorbic Acid (IC50 = 0.06 mM) and Butylated Hydroxytoluene (BHT) (IC50 = 0.58 mM).[4] Several other synthesized derivatives (4g, 4h, 4i, 4k, 4l) also showed higher scavenging capacity than BHT.[4]

  • ABTS Assay: Nine of the evaluated hydroxycoumarins exhibited scavenging capacity against the ABTS radical cation that was either greater than or comparable to the standard, Trolox (IC50 = 34.34 µM).[1]

  • Metal Chelation: While the series showed modest ferrous ion chelation capacity overall, several compounds demonstrated over 20% chelating ability.[2]

Structure-Activity Relationship (SAR) Insights

The antioxidant capacity of 4-hydroxycoumarin derivatives is primarily dependent on the type and position of substituents on the coumarin ring.[3]

  • Hydroxyl Groups: The presence and position of hydroxyl groups are critical. Dihydroxycoumarins, particularly those with an o-dihydroxy (catechol) structure, exhibit excellent antioxidant and radical scavenging activities.[3][5][6] For instance, a compound with a catecholic structure in its aromatic nucleus showed the strongest antioxidant activity among a series of new 4-hydroxy-bis-coumarins.[6]

  • Substitutions at C6: Substitutions at the C6 position appear to enhance the radical scavenging potential of the molecule.[2]

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups has shown promise in augmenting the metal chelation efficiency of these derivatives.[2]

  • Substitutions at C3: In a study of dihydroxy-4-methylcoumarins, substitution at the C3 position did not have a significant effect on either chain-breaking antioxidant activity or radical scavenging activity.[5]

Mechanism of Action & Experimental Design

The primary antioxidant mechanism for 4-hydroxycoumarins in radical scavenging assays is their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. This process is a key aspect of their function as chain-breaking antioxidants.

RadicalScavenging cluster_0 Radical Scavenging Mechanism Coumarin 4-Hydroxycoumarin Derivative (Ar-OH) Neutralized Neutralized Species (e.g., DPPH-H) Coumarin->Neutralized H Atom Donation CoumarinRadical Coumarin Radical (Ar-O•) Coumarin->CoumarinRadical Radical Free Radical (e.g., DPPH•) Radical->Neutralized

Mechanism of antioxidant action via hydrogen atom donation.

The evaluation of these compounds follows a structured workflow, from synthesis to comprehensive in vitro testing and analysis.

ExperimentalWorkflow cluster_workflow Antioxidant Potential Evaluation Workflow A Synthesis & Purification of 4-Hydroxycoumarin Derivatives B Preparation of Stock Solutions (Varying Concentrations) A->B C In Vitro Antioxidant Assays B->C D1 DPPH Radical Scavenging Assay C->D1 D2 ABTS Radical Scavenging Assay C->D2 D3 Metal Ion Chelating Assay C->D3 E Spectrophotometric Data Collection (Absorbance Measurement) D1->E D2->E D3->E F Data Analysis (IC50 Calculation) E->F G Structure-Activity Relationship (SAR) Analysis F->G

General workflow for assessing antioxidant potential.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. DPPH Radical Scavenging Assay This assay quantifies the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[7] The reduction of the purple DPPH solution to a yellow-colored product is measured spectrophotometrically.[7]

  • Reagent Preparation: A solution of DPPH (e.g., 0.1 mM or 50 µg/mL) is prepared in a suitable solvent like methanol or ethanol.[7][8] This solution should be freshly made and protected from light.[7][9]

  • Procedure:

    • Varying concentrations of the test derivatives are prepared.[8]

    • A defined volume of the test sample (e.g., 2 mL or 75 µL) is added to an equal volume of the DPPH solution (e.g., 2 mL or 150 µL).[8]

    • The reaction mixture is thoroughly mixed and incubated in the dark at room temperature for a set period (e.g., 30 minutes).[7][8]

    • The absorbance of the remaining DPPH is measured using a spectrophotometer at approximately 517 nm.[8][9]

    • A solution without the test compound serves as the control, and a known antioxidant like ascorbic acid is used as a standard.[8]

  • Calculation: The percentage of scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.[8]

2. ABTS Radical Scavenging Assay This method assesses the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Reagent Preparation: The ABTS•+ radical is generated by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM).[10][11] The mixture is allowed to stand in the dark at room temperature for 12-16 hours.[10][11] Before use, this stock solution is diluted with a solvent (e.g., methanol) to achieve a specific absorbance (e.g., 0.70 ± 0.02) at 734 nm.[11]

  • Procedure:

    • A small volume of the test derivative at various concentrations (e.g., 10-30 µL) is added to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).[10][11]

    • The mixture is incubated at room temperature for a short period (e.g., 7-10 minutes).[11][12]

    • The absorbance is measured spectrophotometrically at 734 nm.[11][13]

  • Calculation: The percentage inhibition of the ABTS•+ radical is calculated relative to a control, and the IC50 value is determined.

3. Ferrous Ion (Fe²⁺) Chelating Assay This assay measures the ability of a compound to compete with ferrozine for the chelation of ferrous ions. An effective chelator will disrupt the formation of the colored ferrozine-Fe²⁺ complex.[14]

  • Reagents: Solutions of the test compound, ferrous chloride (FeCl₂), and ferrozine are required.[14] EDTA is typically used as a positive control.[14]

  • Procedure:

    • The test sample is mixed with a solution of FeCl₂ (e.g., 0.6 mM).[14]

    • The reaction is initiated by the addition of ferrozine (e.g., 5 mM).[15]

    • After a brief incubation period (e.g., 10 minutes) in the dark, the absorbance of the red/purple ferrozine-Fe²⁺ complex is measured spectrophotometrically at 562 nm.[14]

  • Calculation: The percentage inhibition of complex formation is calculated as a measure of the chelating activity. A lower absorbance indicates a higher chelating ability.[14]

Conclusion

The 4-hydroxycoumarin scaffold is a promising backbone for the development of potent antioxidants. Comparative data reveals that specific substitutions, particularly the addition of a methoxy group at C6 or the presence of a catechol moiety, can significantly enhance radical scavenging activity, in some cases surpassing that of standard antioxidants like ascorbic acid. Future research should continue to explore SAR to design and synthesize novel derivatives with optimized antioxidant and pharmacokinetic profiles for potential therapeutic applications.

References

Comparative Cytotoxicity Analysis of 4-Hydroxy-6-methoxy-3-nitrocoumarin and Structurally Related Coumarins in Normal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cytotoxic potential of coumarin derivatives is highly dependent on the nature and position of their functional groups.[1] For instance, the addition of nitro groups has been shown to significantly increase cytotoxicity in some cases.[1] Understanding these structure-activity relationships is paramount for the design of novel therapeutic agents with minimal off-target effects.

Comparative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for various coumarin derivatives against several normal cell lines. The 50% inhibitory concentration (IC50) or lethal dose (LD50) is a common measure of a compound's cytotoxicity.

CompoundNormal Cell LineAssayIC50 / LD50 (µM)Reference
CoumarinHuman Skin Fibroblasts (HS613.SK)MTTLow Toxicity[1]
7-Hydroxycoumarin (7-OHC)Human Skin Fibroblasts (HS613.SK)MTTMore toxic than Coumarin[1]
4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (Compound 7)Normal Rat Liver (CRL 1439)Crystal Violet>100[2]
Benzopyranone derivative with dimethylaminoethoxy side chain (Compound 6)Normal Human Lung (LL47)Crystal Violet20.4[3]
Benzopyranone derivative with pyrrolidinylethoxyl side chain (Compound 9)Normal Human Lung (LL47)Crystal Violet8.75[3]
4-Hydroxy-7-methoxycoumarin (4H-7MTC)Mouse Macrophages (RAW264.7)MTTNo cytotoxicity up to 1200[4]
4-Hydroxy-6-methoxycoumarin (4H-6MC)Mouse Macrophages (RAW264.7)MTTNo significant cytotoxicity up to 500[4]
Coumarin-cinnamic acid hybrid (Compound 4)Normal Adult Liver Epithelial (THLE-2) & Normal Epithelial (WISH)MTTNot specified, but tested[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for commonly used cytotoxicity assays cited in the table above.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1.5 × 10⁵ cells/well and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution (typically 0.2-0.5 mg/mL) to each well and incubate for 4 hours.[4]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the optical density at a wavelength of 570 nm using a microplate reader.[4] Cell viability is expressed as a percentage relative to the untreated control cells.

Crystal Violet Dye-Binding Assay

This assay is used to determine cell viability by staining the DNA of adherent cells.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds in a similar manner to the MTT assay.

  • Fixation: After the incubation period, fix the cells with a suitable fixative (e.g., methanol).

  • Staining: Stain the cells with a 0.5% crystal violet solution.

  • Washing: Wash the wells to remove excess stain.

  • Dye Solubilization: Solubilize the bound dye with a solvent like Sorenson's buffer.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 595 nm) to quantify the number of viable cells.

Visualizing Cellular Mechanisms and Experimental Processes

To better understand the potential mechanisms of action and the experimental workflow, the following diagrams are provided.

G Potential Signaling Pathway of Coumarin-Induced Cytotoxicity Coumarin Coumarin Derivative ROS ↑ Reactive Oxygen Species (ROS) Coumarin->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential mechanism of coumarin-induced apoptosis.

G General Workflow for In Vitro Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Normal Cell Line Culture CellSeeding 3. Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundPrep 2. Compound Dilution Series Treatment 4. Compound Treatment CompoundPrep->Treatment CellSeeding->Treatment Assay 5. Cytotoxicity Assay (e.g., MTT) Treatment->Assay Data 6. Data Acquisition (Absorbance) Assay->Data IC50 7. IC50 Calculation Data->IC50

Caption: Standard workflow for assessing cytotoxicity.

References

The Uncharted Path: Evaluating 4-Hydroxy-6-methoxy-3-nitrocoumarin's Potential Impact on NF-κB and MAPK Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the quest for novel therapeutic agents, the coumarin scaffold has emerged as a privileged structure, with its derivatives exhibiting a wide array of pharmacological activities. While extensive research has illuminated the effects of various coumarin compounds on key inflammatory signaling pathways, the specific biological activities of 4-Hydroxy-6-methoxy-3-nitrocoumarin remain largely unexplored in publicly available scientific literature. This guide aims to provide a comparative framework for researchers by summarizing the known effects of structurally related coumarins on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, offering insights into the potential mechanisms of this compound.

The Coumarin Family: Known Inhibitors of Inflammatory Pathways

Numerous studies have demonstrated the anti-inflammatory properties of coumarin derivatives, often attributed to their ability to modulate the NF-κB and MAPK signaling cascades.[1][2][3] These pathways are critical regulators of the inflammatory response, and their dysregulation is implicated in a variety of diseases, including cancer, arthritis, and neurodegenerative disorders.

The NF-κB pathway is a central mediator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes.[1] Several coumarin derivatives have been shown to inhibit this process by preventing the degradation of IκBα.[1][4]

The MAPK family, comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, represents another crucial set of signaling molecules involved in inflammation.[1] These kinases are activated by various extracellular stimuli and regulate the production of pro-inflammatory cytokines.[1] Various coumarins have been reported to suppress the phosphorylation of ERK, JNK, and p38, thereby attenuating the inflammatory response.[1][4]

Comparative Efficacy of Coumarin Derivatives

To provide a quantitative perspective, the following table summarizes the inhibitory activities of several coumarin derivatives on key inflammatory markers. It is important to note that direct data for this compound is not available, and this table serves as a comparative reference based on related compounds.

CompoundTarget Cell LineStimulantKey Inhibitory EffectsIC50 / Effective ConcentrationReference
6-Methylcoumarin RAW 264.7 MacrophagesLPSReduced NO and PGE2 production; Decreased phosphorylation of ERK, JNK, and p38; Inhibited IκB-α degradation.300-500 µM for significant inhibition of NO and PGE2.[1]
Daphnetin A549 Lung Adenocarcinoma CellsN/A (constitutive activity)Suppressed phosphorylation of NF-κB p65 and IκB.Not specified.[5]
4-Hydroxy-7-methoxycoumarin (4H-7MTC) RAW 264.7 MacrophagesLPSSignificantly reduced NO and PGE2 production; Decreased expression of iNOS and COX-2; Reduced production of TNF-α, IL-1β, and IL-6; Decreased phosphorylation of ERK1/2 and JNK.0.3-1.2 mM for significant reduction of inflammatory mediators.[4][6]
N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide (2d) RAW 264.7 MacrophagesLPSInhibited LPS-induced IL-6 and TNF-α release; Blocked the NF-κB signaling pathway.Not specified.[7]
Coumarin derivative 14b (with 3,4-dimethoxybenzylidene hydrazinyl) LPS-induced MacrophagesLPSReduced production of IL-6, IL-1β, and TNF-α.EC50 = 5.32 µM for anti-inflammatory activity.[2]

Deciphering the Mechanism: Key Experimental Protocols

To investigate the effect of a novel compound like this compound on the NF-κB and MAPK pathways, a series of well-established experimental protocols are typically employed.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are a commonly used model for studying inflammation. The cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. For experiments, cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL).[1][4]

Western Blot Analysis for Protein Expression and Phosphorylation

This technique is crucial for determining the levels of key signaling proteins and their phosphorylation status.

  • Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a Bradford or BCA protein assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a solution like 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p65, IκBα, phospho-ERK, phospho-JNK, phospho-p38, and their total forms), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is often used as a loading control to ensure equal protein loading.[1][4]

Nitric Oxide (NO) Production Assay

The production of nitric oxide, a key inflammatory mediator, is often measured using the Griess reagent.

  • Sample Collection: The culture medium from the treated cells is collected.

  • Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.[1]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.[4]

Visualizing the Pathways and Processes

To better understand the complex signaling networks and experimental procedures, the following diagrams are provided.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IKK->IκBα Leads to Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Transcription This compound This compound This compound->IKK Potential Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

MAPK_Pathway Stress/LPS Stress/LPS Upstream Kinases Upstream Kinases p38 p38 Upstream Kinases->p38 Phosphorylates JNK JNK Upstream Kinases->JNK Phosphorylates ERK ERK Upstream Kinases->ERK Phosphorylates Transcription Factors Transcription Factors p38->Transcription Factors JNK->Transcription Factors ERK->Transcription Factors Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response This compound This compound This compound->p38 Potential Inhibition This compound->JNK Potential Inhibition This compound->ERK Potential Inhibition

Caption: Potential modulation of the MAPK signaling pathway.

Experimental_Workflow start Start data_analysis data_analysis end Conclusion data_analysis->end cell_culture RAW 264.7 Cell Culture treatment Pre-treatment with this compound cell_culture->treatment stimulation Stimulation with LPS treatment->stimulation sample_collection Collect Supernatant & Lyse Cells stimulation->sample_collection elisa ELISA for Cytokines (TNF-α, IL-6) sample_collection->elisa griess Griess Assay for Nitric Oxide sample_collection->griess western Western Blot for NF-κB & MAPK proteins sample_collection->western elisa->data_analysis griess->data_analysis western->data_analysis

Caption: General experimental workflow for evaluation.

Future Directions and Conclusion

While direct experimental evidence for the effects of this compound on NF-κB and MAPK signaling is currently lacking, the wealth of data on related coumarin derivatives provides a strong rationale for its investigation as a potential modulator of these pathways. The nitro group at the 3-position and the methoxy group at the 6-position are structural modifications that could significantly influence its biological activity, potentially enhancing its potency or altering its specificity compared to other coumarins.

Future research should focus on synthesizing this compound and systematically evaluating its effects using the established protocols outlined in this guide. Such studies will be crucial in determining its therapeutic potential and elucidating its precise mechanism of action. This comparative guide serves as a foundational resource for researchers embarking on the exploration of this compound and its role in inflammatory signaling.

References

The Potent Threat of Nitrocoumarins: A Comparative Analysis of Their Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. Among the myriad of synthetic compounds, nitrocoumarins have emerged as a promising class of molecules exhibiting significant antibacterial activity. This guide provides a comparative analysis of the antibacterial spectrum of various nitrocoumarin derivatives, supported by experimental data, to aid in the rational design of new and more effective therapeutic agents.

Nitrocoumarins, characterized by a coumarin scaffold bearing one or more nitro groups, have demonstrated a broad range of biological activities. The position and number of nitro substituents on the coumarin ring, as well as the presence of other functional groups, profoundly influence their antibacterial potency and spectrum. This comparative guide synthesizes findings from various studies to offer a clear perspective on the structure-activity relationships of these compounds.

Comparative Antibacterial Activity of Nitrocoumarins

The antibacterial efficacy of different nitrocoumarin derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The following table summarizes the MIC values for a selection of nitrocoumarins against representative Gram-positive and Gram-negative bacterial strains.

CompoundSubstitution PatternStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Reference
6-NitrocoumarinNitro at C6128>256[1]
3-(4'-Nitrophenyl)-6-nitrocoumarinNitro at C6 and C4'128>256[1]
3-(3'-Nitrophenyl)-6-nitrocoumarinNitro at C6 and C3'32>256[1]
3-(3'-Methylphenyl)-6-nitrocoumarinNitro at C6, Methyl at C3'16>256[1]
3-(4'-Methoxyphenyl)-6-nitrocoumarinNitro at C6, Methoxy at C4'64>256[1]
4-Chloro-3-nitrocoumarinChloro at C4, Nitro at C3Moderate Activity (Zone of Inhibition)Moderate Activity (Zone of Inhibition)[2]
4-(Thiazol-2-ylamino)-3-nitrocoumarinAmino-thiazole at C4, Nitro at C3Active against S. aureusInactive[2]
4-(Pyrimidin-2-ylamino)-3-nitrocoumarinAmino-pyrimidine at C4, Nitro at C3Active against S. aureusInactive[2]

Key Observations from the Data:

  • Gram-Positive Selectivity: Many of the tested nitrocoumarins exhibit significantly greater activity against the Gram-positive bacterium Staphylococcus aureus compared to the Gram-negative Escherichia coli.[1] This suggests a potential mechanism of action that is more effective against the cellular structure of Gram-positive bacteria.

  • Importance of the 6-Nitro Group: A nitro substituent at the 6-position of the coumarin moiety appears to be crucial for antibacterial activity against S. aureus.[1]

  • Influence of 3-Aryl Substitution: The nature and position of the substituent on the 3-aryl ring of 6-nitrocoumarins play a critical role in modulating their potency. For instance, a meta-nitro or meta-methyl substituent on the 3-aryl ring enhances activity compared to a para-nitro or para-methoxy group.[1]

  • Role of the 3-Nitro Group: 3-Nitrocoumarin derivatives also exhibit antibacterial properties. The introduction of various heterocyclic amines at the 4-position can modulate their activity and spectrum.[2]

Experimental Protocols

The data presented in this guide is primarily derived from two standard microbiology techniques: the disk diffusion method for initial screening and the microdilution method for quantitative MIC determination.

Disk Diffusion Method

This method provides a qualitative assessment of antibacterial activity.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test nitrocoumarin (e.g., 100 µ g/disk ) and placed onto the inoculated agar surface.[1]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Result Interpretation: The diameter of the clear zone of inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater sensitivity of the bacterium to the compound.[1]

Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Test Compound Dilutions: Serial twofold dilutions of the nitrocoumarin compounds are prepared in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Controls: Positive (bacterium and broth without compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for evaluating the antibacterial activity of nitrocoumarins.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antibacterial Screening cluster_quantitative Quantitative Analysis cluster_data Data Analysis synthesis Synthesis of Nitrocoumarin Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization disk_diffusion Disk Diffusion Assay (Qualitative Screening) characterization->disk_diffusion Test Compounds mic_determination Microdilution Method (MIC Determination) disk_diffusion->mic_determination Active Compounds data_analysis Comparative Analysis of Antibacterial Spectrum mic_determination->data_analysis

Caption: Workflow for the synthesis and antibacterial evaluation of nitrocoumarins.

Proposed Mechanism of Action: A Logical Pathway

While the precise molecular mechanisms of action for many nitrocoumarins are still under investigation, a plausible pathway involves the generation of reactive nitrogen species and subsequent cellular damage. The nitro group is a key pharmacophore that can be enzymatically reduced within the bacterial cell to produce cytotoxic intermediates.

mechanism_of_action cluster_cell nitrocoumarin Nitrocoumarin (Pro-drug) bacterial_cell Bacterial Cell nitroreductase Bacterial Nitroreductases nitrocoumarin->nitroreductase Enters Cell reactive_species Reactive Nitrogen Intermediates nitroreductase->reactive_species Reduction cellular_targets Cellular Macromolecules (DNA, Proteins, Lipids) reactive_species->cellular_targets Damage cell_death Bacterial Cell Death cellular_targets->cell_death Leads to

Caption: Proposed mechanism of antibacterial action for nitrocoumarins.

This comparative guide highlights the potential of nitrocoumarins as a valuable scaffold for the development of new antibacterial agents, particularly against Gram-positive pathogens. Further research focusing on optimizing the substitution patterns to enhance potency, broaden the spectrum of activity, and elucidate the precise mechanisms of action is warranted to fully exploit the therapeutic potential of this promising class of compounds.

References

Validating the Binding Interaction of 4-Hydroxy-6-methoxy-3-nitrocoumarin with Target Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Hydroxy-6-methoxy-3-nitrocoumarin and its structural analogs, focusing on their biological activities and potential protein binding interactions. While direct experimental validation of the binding of this compound to specific protein targets is not extensively available in the current literature, this guide compiles relevant data from closely related compounds to offer insights into its potential efficacy and mechanisms of action. The information presented herein is intended to support further research and drug development efforts.

Comparative Analysis of Biological Activity

The biological activities of this compound and its analogs have been evaluated through various in vitro assays. This section summarizes the key findings, presenting a comparative overview of their antioxidant and cytotoxic properties.

Antioxidant Activity

The antioxidant potential of a close analog, 4-hydroxy-6-methoxy-2H-chromen-2-one, was assessed using the DPPH radical scavenging assay. The IC50 value provides a measure of the concentration required to inhibit 50% of the DPPH radicals, indicating the compound's antioxidant potency.

CompoundAssayIC50 (µM)Reference CompoundIC50 (µM)
4-hydroxy-6-methoxy-2H-chromen-2-oneDPPH radical scavenging50Butylated hydroxytoluene (BHT)580
Ascorbic acid60

Table 1: Comparative antioxidant activity of a this compound analog.

Cytotoxic Activity

The in vitro cytotoxicity of 4-Hydroxy-3-nitrocoumarin, another close analog, was evaluated against human lung carcinoma (A549) and human cervical cancer (HeLa) cell lines using the MTT assay. The IC50 values represent the concentration of the compound that reduces the viability of the cancer cell population by 50%.

CompoundCell LineIC50 (µg/mL)
4-Hydroxy-3-nitrocoumarinA549 (Lung Cancer)25
HeLa (Cervical Cancer)50

Table 2: In vitro cytotoxic activity of a this compound analog.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is used to measure the antioxidant capacity of a compound.

Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, reducing it to DPPH-H. This reduction is accompanied by a color change from violet to yellow, which is measured by a decrease in absorbance at 517 nm.

Protocol:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Sample preparation: The test compound and reference standards (e.g., Ascorbic Acid, BHT) are prepared in a series of concentrations.

  • Reaction: The test compound solutions are mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of inhibition percentage against compound concentration.

G cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis DPPH DPPH Solution (Violet) Mix Mix DPPH->Mix Sample Test Compound/ Standard Sample->Mix Incubate Incubate (Dark) Mix->Incubate Measure Measure Absorbance @ 517 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate Result Antioxidant Activity Calculate->Result

DPPH Antioxidant Assay Workflow
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cells (e.g., A549, HeLa) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24-72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined from the dose-response curve.

G cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Analysis Seed Seed Cells (96-well plate) Treat Treat with Test Compound Seed->Treat Add_MTT Add MTT Solution Treat->Add_MTT Incubate_Formazan Incubate Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Incubate_Formazan->Solubilize Measure Measure Absorbance @ 570 nm Solubilize->Measure Calculate Calculate % Viability & IC50 Measure->Calculate Result Cytotoxicity Calculate->Result G cluster_regulation Apoptotic Regulation cluster_execution Apoptotic Execution Compound 4-Hydroxy-6-methoxy- 3-nitrocoumarin Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Bax Bax (Pro-apoptotic) Compound->Bax CytoC Cytochrome c Release Bcl2->CytoC Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Safety Operating Guide

Navigating the Safe Disposal of 4-Hydroxy-6-methoxy-3-nitrocoumarin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Hydroxy-6-methoxy-3-nitrocoumarin, a compound that, due to its nitro functional group and coumarin backbone, requires careful management as hazardous waste.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. The information provided here is a general guide and may need to be adapted to comply with local, state, and federal regulations.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Spill Management: In the event of a spill, carefully sweep up the solid material to avoid creating dust. Place the spilled compound and any contaminated cleaning materials into a clearly labeled, sealed container for hazardous waste.

Step-by-Step Disposal Procedure

The disposal of this compound should be approached with the understanding that it is classified as hazardous chemical waste. Nitroaromatic compounds can have toxic and reactive properties, and therefore, direct disposal down the drain or in regular trash is strictly prohibited.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.

    • Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your EHS department. Incompatible wastes can lead to dangerous reactions.

  • Containerization:

    • Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. The original container can be used if it is in good condition.

    • For liquid waste containing this compound, ensure the container is designed for liquids and has adequate secondary containment to prevent spills.

  • Waste Accumulation and Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Keep the container closed at all times, except when adding waste.

  • Arranging for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.

    • Provide them with a complete and accurate description of the waste, including the chemical name and quantity.

Hazard and Disposal Summary

The following table summarizes the key considerations for the safe disposal of this compound, based on general knowledge of related compounds.

Hazard CategoryDescriptionDisposal Consideration
Toxicity The toxicological properties have not been fully investigated. However, many nitroaromatic compounds are toxic.[1]Treat as toxic waste. Avoid all routes of exposure.
Reactivity Nitro compounds can be reactive and may have explosive properties under certain conditions.[2] Avoid friction and heat.[2] Incompatible with strong oxidizing agents and bases.[3]Segregate from incompatible materials. Do not attempt to neutralize without EHS guidance.
Environmental Likely to be harmful to aquatic life. Do not empty into drains.[3]Dispose of as hazardous environmental waste through a licensed contractor.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Have 4-Hydroxy-6-methoxy- 3-nitrocoumarin Waste consult_ehs Consult Institutional EHS Guidelines and Local Regulations start->consult_ehs identify_waste Characterize and Quantify Waste consult_ehs->identify_waste is_contaminated Is the waste mixed with other chemicals? identify_waste->is_contaminated segregate_waste Segregate into a dedicated, labeled hazardous waste container is_contaminated->segregate_waste No consult_for_mixed Consult EHS for specific disposal protocol for mixed waste is_contaminated->consult_for_mixed Yes store_waste Store container in a designated secure, and ventilated area segregate_waste->store_waste consult_for_mixed->segregate_waste schedule_pickup Contact EHS or licensed contractor to schedule waste pickup store_waste->schedule_pickup document_disposal Complete all required waste disposal documentation schedule_pickup->document_disposal end End: Waste Properly Disposed document_disposal->end

Disposal decision workflow for this compound.

References

Personal protective equipment for handling 4-Hydroxy-6-methoxy-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-Hydroxy-6-methoxy-3-nitrocoumarin, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on safety data for structurally similar coumarin derivatives and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The required equipment is detailed below.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Face ShieldRecommended when there is a risk of splashing.
Skin Protection Chemical-resistant GlovesWear appropriate protective gloves to prevent skin exposure.[1][2] Nitrile or neoprene gloves are generally suitable.
Laboratory CoatA standard lab coat should be worn to protect street clothing.
Protective ClothingConsider additional protective clothing if extensive handling is required.[1]
Respiratory Protection Dust Mask/RespiratorUse a particulate filter device (e.g., P2) if dust formation is likely.[3] For activities with a higher potential for aerosol generation, a NIOSH-approved respirator is recommended.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is critical for the safe handling of this compound.

2.1. Preparation and Weighing

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors.[4]

  • Decontamination: Before starting, ensure the work area and all necessary equipment (e.g., balance, spatulas) are clean and decontaminated.

  • Weighing: When weighing the solid compound, do so carefully to avoid creating dust.[3] Use a weighing paper or a suitable container.

2.2. Dissolving and Solution Handling

  • Solvent Addition: Add the solvent to the solid compound slowly to avoid splashing.

  • Mixing: If required, use a magnetic stirrer or vortex mixer to ensure the compound is fully dissolved. Keep the container closed as much as possible during this process.

2.3. Experimental Use

  • Closed Systems: Whenever possible, conduct reactions in a closed system to prevent the release of the substance into the laboratory environment.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling the compound, even if gloves were worn.[2][5]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1] Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1]

  • Solid Waste: Collect solid waste, including any contaminated materials like weighing paper or paper towels, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing the compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not empty into drains.[1][3]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] If skin irritation occurs, seek medical attention.[2][5] Remove and launder contaminated clothing before reuse.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.[5][6]

  • Inhalation: Move the individual to fresh air.[6] If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration.[1][6] Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated hazardous waste container. For larger spills, evacuate the area and follow institutional emergency spill response procedures.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Don PPE B Prepare Well-Ventilated Workspace A->B C Weigh Compound Carefully B->C D Dissolve in Solvent C->D E Conduct Experiment D->E F Decontaminate Equipment E->F G Segregate and Label Waste F->G H Dispose of Waste via Approved Channels G->H I Doff PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.